4-(5-Bromopyrimidin-2-yl)thiomorpholine
Description
BenchChem offers high-quality 4-(5-Bromopyrimidin-2-yl)thiomorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Bromopyrimidin-2-yl)thiomorpholine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3S/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZKNBRYYCJBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726443 | |
| Record name | 4-(5-Bromopyrimidin-2-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341761-16-7 | |
| Record name | 4-(5-Bromopyrimidin-2-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine, a valuable heterocyclic building block in medicinal chemistry. The core of this synthesis is a regioselective nucleophilic aromatic substitution (SNAr) reaction between 2,5-dibromopyrimidine and thiomorpholine. This document elucidates the underlying chemical principles, including the SNAr mechanism on an electron-deficient pyrimidine scaffold, the factors governing regioselectivity, and the critical role of reaction parameters. A detailed, field-proven experimental protocol is presented, covering reaction setup, execution, purification, and characterization of the final product. The guide is designed to provide researchers with both the theoretical foundation and the practical knowledge required to successfully and efficiently synthesize this key intermediate.
Introduction to the Synthesis
The pyrimidine core is a privileged scaffold found in a vast number of pharmaceutically active compounds.[1] Functionalized pyrimidines, particularly those bearing halogen and amino groups, serve as versatile precursors for structural modifications in drug discovery programs.[1] The target molecule, 4-(5-Bromopyrimidin-2-yl)thiomorpholine, combines this key heterocycle with a thiomorpholine moiety, a group known to modulate physicochemical properties such as lipophilicity and metabolic stability in drug candidates.[2] The bromine atom at the C5 position is retained as a synthetic handle for subsequent cross-coupling reactions, enabling further molecular elaboration.
The synthesis from 2,5-dibromopyrimidine is achieved through a selective nucleophilic aromatic substitution (SNAr) reaction. This guide will explore the mechanistic nuances of this transformation, providing a robust protocol for its implementation in a laboratory setting.
Foundational Principles of the Synthesis
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
Unlike electron-rich benzene rings that favor electrophilic substitution, aromatic systems with strong electron-withdrawing groups or heteroatoms can undergo nucleophilic substitution.[3][4] The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is highly electron-deficient and thus activated for attack by nucleophiles.[4]
The reaction proceeds via a two-step addition-elimination mechanism.[3][5]
-
Addition: The nucleophile (thiomorpholine) attacks the electron-deficient carbon atom bearing a leaving group (bromide), breaking the aromaticity of the ring. This forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[4][5] The negative charge in this complex is delocalized, particularly onto the electronegative nitrogen atoms of the pyrimidine ring, which provides significant stabilization.[4]
-
Elimination: The aromaticity is restored by the expulsion of the leaving group (bromide ion), yielding the final substituted product.
While this two-step model is classical, recent studies suggest that many SNAr reactions may exist on a mechanistic continuum, with some proceeding through a single, concerted step (cSNAr) where bond formation and bond breaking occur simultaneously.[6][7] For pyrimidine systems with good leaving groups like bromide, a concerted or near-concerted pathway is highly plausible.[7]
Regioselectivity: The C2 vs. C5 Position
The key to this synthesis is the selective substitution of the C2-bromine over the C5-bromine. This regioselectivity is dictated by the electronic properties of the pyrimidine ring.
-
Activation: The carbon atoms at the C2, C4, and C6 positions of the pyrimidine ring are directly influenced by the electron-withdrawing effects of the adjacent ring nitrogens (analogous to ortho and para positions). This makes them significantly more electrophilic and susceptible to nucleophilic attack.
-
Deactivation: The C5 position (analogous to a meta position) is less affected by the ring nitrogens and is therefore considerably less activated towards nucleophilic attack.
Consequently, thiomorpholine will preferentially attack the highly activated C2 position, leading to the displacement of the C2-bromine and the formation of the desired product.
The Role of Key Reagents
-
Substrate (2,5-Dibromopyrimidine): The electrophilic pyrimidine core activated by two bromine leaving groups.
-
Nucleophile (Thiomorpholine): A secondary cyclic amine that provides the thiomorpholine moiety.[8] Its nitrogen atom is the nucleophilic center.
-
Base (e.g., Triethylamine, K₂CO₃): The substitution reaction generates one equivalent of hydrobromic acid (HBr). A non-nucleophilic organic or inorganic base is crucial to neutralize this acid.[9][10] Failure to scavenge the acid would protonate the thiomorpholine nucleophile, rendering it non-nucleophilic and halting the reaction.
-
Solvent (e.g., Acetonitrile, DMF, DMSO): Polar aprotic solvents are ideal for SNAr reactions. They can solvate the counter-ion of the base (e.g., K⁺) but do not strongly solvate the amine nucleophile, preserving its high nucleophilicity.[11]
Detailed Experimental Protocol
This protocol is adapted from established procedures for SNAr reactions on activated aromatic systems.[2][10][12]
Materials and Equipment
-
Chemicals:
-
2,5-Dibromopyrimidine
-
Thiomorpholine[8]
-
Triethylamine (Et₃N) or anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser and heating mantle/oil bath
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Column chromatography setup
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2,5-dibromopyrimidine (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (or DMF) to create a ~0.2 M solution. Add potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to the stirred suspension.
-
Nucleophile Addition: Add thiomorpholine (1.1 eq) to the mixture dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80-85 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 EtOAc/Hexane eluent). The consumption of the starting material and the appearance of a new, more polar product spot should be observed. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts.
-
Concentrate the filtrate (or the entire reaction mixture if using Et₃N) under reduced pressure to remove the solvent.
-
Dilute the residue with deionized water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
-
Concentration: Remove the solvent from the filtered organic solution using a rotary evaporator to yield the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 40% EtOAc) is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.
-
Final Product: Evaporate the solvent from the pure fractions to yield 4-(5-Bromopyrimidin-2-yl)thiomorpholine as a solid.
Reaction Parameters and Optimization
The efficiency and success of the synthesis hinge on the careful selection of reaction parameters.
Table of Reaction Conditions
| Parameter | Recommended | Rationale & Causality |
| Nucleophile Eq. | 1.05 - 1.2 eq | A slight excess ensures complete consumption of the limiting starting material. A large excess can complicate purification. |
| Base | K₂CO₃ or Et₃N | K₂CO₃ is an inexpensive, effective inorganic base that can be easily filtered off. Et₃N is a soluble organic base that is removed during work-up. Both effectively neutralize the HBr generated.[9][10] |
| Solvent | ACN, DMF, DMSO | Polar aprotic solvents accelerate SNAr by solvating cations while leaving the nucleophile relatively "bare" and highly reactive.[11] ACN is often preferred for its lower boiling point and easier removal. |
| Temperature | 80 - 100 °C | Heating is required to overcome the activation energy of the reaction. Higher temperatures can lead to faster reaction times but may also increase the formation of side products. |
| Concentration | 0.1 - 0.5 M | A moderate concentration ensures a sufficient rate of bimolecular collisions without causing solubility issues for the reagents. |
Characterization of the Final Product
Proper characterization is essential to confirm the identity and purity of the synthesized 4-(5-Bromopyrimidin-2-yl)thiomorpholine.
Table of Expected Analytical Data
| Analysis | Expected Result |
| Molecular Formula | C₈H₁₀BrN₃S[13] |
| Molecular Weight | 260.15 g/mol |
| ¹H NMR (CDCl₃) | δ ~ 8.2 (s, 2H, pyrimidine-H), δ ~ 3.9 (t, 4H, N-CH₂), δ ~ 2.7 (t, 4H, S-CH₂) ppm |
| ¹³C NMR (CDCl₃) | δ ~ 161.5, 158.0, 108.0 (pyrimidine-C), δ ~ 48.0 (N-CH₂), δ ~ 25.0 (S-CH₂) ppm |
| Mass Spec (ESI+) | m/z = 260.0, 262.0 ([M+H]⁺, characteristic bromine isotope pattern) |
| Appearance | Off-white to yellow solid |
Note: NMR chemical shifts are predicted values and may vary slightly based on solvent and instrument.
// Reactants r1 [label=<
2,5-Dibromopyrimidine Electrophile
]; r2 [label=<
Thiomorpholine Nucleophile
];
// Intermediate inter [label=<
Meisenheimer Complex Addition Intermediate (Resonance Stabilized)
];
// Products p1 [label=<
4-(5-Bromopyrimidin-2-yl)thiomorpholine Final Product
]; p2 [label=<
HBr (Neutralized by Base)
];
// Arrows {r1, r2} -> inter [label="1. Addition (Rate-Limiting)"]; inter -> {p1, p2} [label="2. Elimination"]; } dot Caption: The SNAr addition-elimination mechanism.
Safety Considerations
-
2,5-Dibromopyrimidine: Handle with care. It is an irritant. Avoid inhalation and contact with skin and eyes.
-
Thiomorpholine: Corrosive and flammable. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Solvents (ACN, DMF): Acetonitrile is flammable and toxic. DMF is a potent liver toxin and is readily absorbed through the skin. Handle both in a fume hood.
-
Bases (Et₃N, K₂CO₃): Triethylamine is flammable and corrosive. Potassium carbonate is an irritant. Avoid creating dust.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.
Conclusion
The synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine from 2,5-dibromopyrimidine is a robust and efficient transformation guided by the principles of nucleophilic aromatic substitution on an electron-deficient heterocycle. The high degree of regioselectivity is a direct result of the electronic activation provided by the pyrimidine ring nitrogens. By carefully controlling reaction parameters such as base, solvent, and temperature, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. This guide provides the necessary theoretical background and a practical, actionable protocol to empower scientific and drug development professionals in their synthetic endeavors.
References
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
Tala, S. et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available from: [Link]
-
Gutekunst, W. Haloselectivity of Heterocycles. Baran Group Meeting, Scripps Research. Available from: [Link]
-
Kirby, A. J., & Younas, M. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic. Available from: [Link]
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Nitta, Y. et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Available from: [Link]
-
PubChemLite. 4-(5-bromopyridin-2-yl)thiomorpholine. Available from: [Link]
-
MySkinRecipes. 4-(5-Bromopyrimidin-2-yl)thiomorpholine. Available from: [Link]
-
Singh, H. et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11. Available from: [Link]
-
ResearchGate. SNAr reaction of bromide 2 with alcohol 8e. Available from: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
ResearchGate. Scheme 30. Selective nucleophilic aromatic substitution to furnish.... Available from: [Link]
-
AOBChem USA. 4-(5-Bromopyrimidin-2-yl)thiomorpholine. Available from: [Link]
-
Károlyi, P. et al. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available from: [Link]
-
Bak, J. et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC), NIH. Available from: [Link]
-
International Journal of Pharmacy & Life Sciences. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. Available from: [Link]
-
ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]
-
Wesley, B. et al. (2023). Concerted Nucleophilic Aromatic Substitutions. PubMed Central (PMC), NIH. Available from: [Link]
-
Mondal, T. et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PubMed Central (PMC), NIH. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67164, Thiomorpholine. Available from: [Link]
-
Herrero, S. et al. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 13. 4-(5-Bromopyrimidin-2-yl)thiomorpholine [myskinrecipes.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the heterocyclic compound 4-(5-Bromopyrimidin-2-yl)thiomorpholine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, grounded in fundamental principles of NMR spectroscopy and supported by data from related structural fragments.
Introduction
4-(5-Bromopyrimidin-2-yl)thiomorpholine is a substituted heteroaromatic compound with potential applications in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, and intermolecular interactions. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom within the molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a rationale for the expected chemical shifts and coupling patterns.
Molecular Structure and Numbering
To facilitate the discussion of NMR data, the atomic numbering convention for 4-(5-Bromopyrimidin-2-yl)thiomorpholine is established as follows:
Caption: Molecular structure and numbering of 4-(5-Bromopyrimidin-2-yl)thiomorpholine.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of 4-(5-Bromopyrimidin-2-yl)thiomorpholine is predicted to exhibit distinct signals corresponding to the protons on the pyrimidine and thiomorpholine rings. The predicted chemical shifts (in ppm) and multiplicities are summarized in the table below. These predictions are based on the analysis of substituent effects on the parent pyrimidine and thiomorpholine molecules.[1][2]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H4, H6 | ~8.5 - 9.0 | Singlet | - | The protons on the pyrimidine ring are expected to be significantly deshielded due to the electronegativity of the two nitrogen atoms and the bromine atom.[1] The thiomorpholine substituent at C2 will also influence their chemical shift. |
| H8', H12' | ~3.8 - 4.2 | Triplet | ~5 | These protons are adjacent to the nitrogen atom of the thiomorpholine ring, which is attached to the electron-withdrawing pyrimidine ring, causing a downfield shift compared to unsubstituted thiomorpholine.[3][4] |
| H9', H11' | ~2.7 - 3.1 | Triplet | ~5 | These protons are adjacent to the sulfur atom in the thiomorpholine ring and are expected to be shifted downfield relative to unsubstituted thiomorpholine due to the influence of the pyrimidine ring.[4][5] |
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the known spectra of 5-bromopyrimidine and substituted thiomorpholines.[5][6]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~160 - 165 | This carbon is attached to two nitrogen atoms and the thiomorpholine group, leading to a significant downfield shift. |
| C4, C6 | ~155 - 160 | These carbons are adjacent to the ring nitrogens and are highly deshielded. The bromine at C5 will have a notable effect on the chemical shift of C4 and C6.[6] |
| C5 | ~105 - 110 | The carbon atom directly bonded to bromine is expected to be in this region, influenced by the halogen's electronegativity and the electronic environment of the pyrimidine ring. |
| C8', C12' | ~45 - 50 | These carbons are adjacent to the nitrogen of the thiomorpholine ring. Their chemical shift is influenced by the attachment to the electron-deficient pyrimidine ring. |
| C9', C11' | ~25 - 30 | These carbons are adjacent to the sulfur atom and are expected to have a chemical shift typical for such environments in a saturated heterocyclic ring.[5] |
Experimental Protocol: NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds such as 4-(5-Bromopyrimidin-2-yl)thiomorpholine.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 4-(5-Bromopyrimidin-2-yl)thiomorpholine.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[7]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Spectral width: ~16 ppm
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse angle: 30-45 degrees
-
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Spectral width: ~200 ppm
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds
-
Pulse angle: 45-90 degrees
-
4. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the ¹H NMR signals.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Caption: Workflow for NMR data acquisition and analysis.
Interpretation and Structural Verification
The predicted NMR data provides a strong basis for the structural confirmation of 4-(5-Bromopyrimidin-2-yl)thiomorpholine. The key features to look for in the experimental spectra are:
-
¹H NMR: The presence of two distinct signals in the aromatic region for the pyrimidine protons and two sets of triplets in the aliphatic region for the thiomorpholine protons. The integration of these signals should correspond to a 2:4:4 proton ratio.
-
¹³C NMR: The observation of five distinct signals for the carbon atoms of the pyrimidine ring and two signals for the carbons of the thiomorpholine ring, consistent with the molecular symmetry.
Further confirmation can be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the thiomorpholine ring and HSQC (Heteronuclear Single Quantum Coherence) to correlate the proton signals with their directly attached carbon atoms.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of 4-(5-Bromopyrimidin-2-yl)thiomorpholine. By understanding the expected chemical shifts and coupling patterns based on the analysis of its structural components, researchers can confidently verify the synthesis and purity of this compound. The provided experimental protocol offers a standardized approach to obtain high-quality NMR data for this and related molecules.
References
-
Bruchelt, G. et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available at: [Link]
-
ResearchGate. (n.d.). a. 1 H NMR spectrum of thiomorpholine derivative. The signal due to the... [Image]. Retrieved from [Link]
-
Chimichi, S. et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
Turner, C. J., & Cheeseman, G. W. H. (1977). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Organic Magnetic Resonance, 9(8), 462-466. Available at: [Link]
-
Royal Society of Chemistry. (2023). Supplementary data. New Journal of Chemistry. Available at: [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Available at: [Link]
-
Pocrifka, M. et al. (2020). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]
-
El-Sayed, N. N. E. et al. (2014). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. International Journal of Organic Chemistry, 4, 227-236. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thiomorpholine. PubChem. Retrieved from [Link]
-
SpectraBase. (n.d.). Thiomorpholine, 4-octadecyl-, 1,1-dioxide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Gemo, M. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. Available at: [Link]
-
Gemo, M. et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION A Green Synthesis of N-heterocyclic Pyrimido [4,5-b] Quinolines and Pyrido [2,3-d] Pyrimidines Via Mechan. Retrieved from [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]
Sources
- 1. 5-Bromopyrimidine(4595-59-9) 1H NMR [m.chemicalbook.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Thiomorpholine(123-90-0) 1H NMR spectrum [chemicalbook.com]
- 4. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiomorpholine(123-90-0) 13C NMR spectrum [chemicalbook.com]
- 6. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Mass spectrometry analysis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of regulatory approval and a prerequisite for understanding pharmacological activity. 4-(5-Bromopyrimidin-2-yl)thiomorpholine is a heterocyclic compound whose structural backbone, incorporating both a bromopyrimidine and a thiomorpholine moiety, presents a unique analytical challenge. This guide provides a comprehensive, in-depth framework for the mass spectrometric analysis of this molecule, tailored for researchers, analytical scientists, and professionals in pharmaceutical development. We will move beyond rote protocols to explore the causality behind methodological choices, ensuring a robust and self-validating approach to structural elucidation.
The methodologies detailed herein leverage high-resolution mass spectrometry (HRMS), a pivotal technique for identifying and characterizing unknown small molecules and their impurities or degradation products.[1][2] Specifically, we will focus on the application of Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, a hybrid technology that combines the fragmentation efficiency of a quadrupole with the high mass accuracy and resolution of a time-of-flight analyzer, making it exceptionally suited for this purpose.[3][4][5]
Foundational Principles: Selecting the Right Tools
The successful analysis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine hinges on the appropriate selection of ionization techniques and mass analyzers. The molecule's structure—containing multiple nitrogen atoms and a sulfur atom—guides these choices.
Ionization Techniques: ESI vs. APCI
Soft ionization techniques are essential to preserve the molecular structure by minimizing in-source fragmentation, thereby ensuring the detection of the molecular ion.[2][6]
-
Electrospray Ionization (ESI): ESI is the premier choice for molecules that can be readily ionized in solution.[7] The presence of multiple nitrogen atoms in the pyrimidine and thiomorpholine rings makes 4-(5-Bromopyrimidin-2-yl)thiomorpholine an ideal candidate for positive-mode ESI, as these sites are easily protonated in an acidic mobile phase to form a stable [M+H]⁺ ion. ESI is a gentle technique, which is advantageous for obtaining clear molecular weight information.[7][8]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI serves as a powerful alternative, particularly for compounds with moderate to low polarity that are thermally stable.[6][9][10][11] The analyte is vaporized before being ionized by gas-phase ion-molecule reactions.[12] If the target molecule exhibits poor solubility in typical ESI solvents or suboptimal ESI efficiency, APCI provides a robust secondary option.[10]
Mass Analyzer: The Power of Quadrupole Time-of-Flight (Q-TOF)
For unambiguous structure confirmation, high resolution and mass accuracy are non-negotiable. Q-TOF instruments provide routine mass accuracy in the low parts-per-million (ppm) range and resolving power exceeding 10,000, which is critical for several reasons:[1][5]
-
Elemental Formula Determination: High mass accuracy allows for the confident assignment of an elemental formula from the measured mass-to-charge ratio (m/z).[2][13]
-
Isotopic Pattern Resolution: It enables the clear resolution of the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br), a key validation point for any bromine-containing fragment.[14]
-
Fragment Ion Analysis: In tandem mass spectrometry (MS/MS) mode, the Q-TOF accurately measures the masses of fragment ions, providing high-confidence data for structural elucidation.[3][5]
The Analytical Workflow: From Sample to Structure
A systematic workflow ensures reproducibility and comprehensive data acquisition. The process involves meticulous sample preparation, optimized chromatographic separation, and strategic mass spectrometric analysis.
Caption: General experimental workflow for the analysis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine.
Experimental Protocols
The following protocols are designed to be self-validating, with built-in checks to ensure data quality.
Protocol 1: Sample Preparation
-
Stock Solution Preparation: Accurately weigh ~1 mg of 4-(5-Bromopyrimidin-2-yl)thiomorpholine and dissolve it in 1 mL of dimethyl sulfoxide (DMSO) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Create a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Causality Check: Preparing the final dilution in the mobile phase ensures compatibility with the LC system and prevents sample precipitation upon injection. Formic acid is added to promote protonation for positive mode ESI.
-
Protocol 2: LC-MS Full Scan Analysis
-
Liquid Chromatography System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Q-TOF Mass Spectrometer Settings (ESI+):
-
Ionization Mode: Electrospray Positive (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100 - 500.
-
Acquisition Mode: Full Scan High Resolution.
-
Causality Check: The gradient elution ensures that the compound elutes as a sharp peak, improving sensitivity. The source parameters are optimized to achieve efficient desolvation and ionization without inducing thermal degradation.[8]
-
Protocol 3: Tandem Mass Spectrometry (MS/MS) Analysis
-
Acquisition Mode: Set the instrument to perform data-dependent acquisition (DDA) or targeted MS/MS.
-
Precursor Ion Selection: Select the monoisotopic peak of the [M+H]⁺ ion (m/z 276.9855) for fragmentation.
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV).
-
Causality Check: Ramping the collision energy ensures that a wide range of fragment ions, from low-energy (stable) to high-energy (less stable) fragments, are generated, providing a comprehensive fragmentation spectrum for structural confirmation.[15]
-
Data Interpretation: Decoding the Mass Spectrum
The molecular formula of 4-(5-Bromopyrimidin-2-yl)thiomorpholine is C₈H₁₀BrN₃S. Its analysis begins with the identification of the protonated molecular ion, [M+H]⁺.
Full Scan MS: The Molecular Ion Signature
The most critical feature in the full scan mass spectrum is the isotopic pattern of the [M+H]⁺ ion. Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion will appear as a pair of peaks separated by approximately 2 Da, with nearly equal intensity.[16] This doublet is a definitive marker for a singly brominated compound.
| Ion Species | Calculated Monoisotopic Mass (m/z) | Calculated Isotopic Peaks (m/z) and Relative Abundance |
| [C₈H₁₀⁷⁹BrN₃S + H]⁺ | 276.9855 | 276.9855 (100%) |
| [C₈H₁₀⁸¹BrN₃S + H]⁺ | 278.9835 | 278.9835 (97.3%) |
| Isotope Contributions | 277.9888 (~9.4%, from ¹³C) 279.9868 (~9.1%, from ¹³C) |
Table 1: Theoretical m/z values and isotopic distribution for the protonated molecular ion of 4-(5-Bromopyrimidin-2-yl)thiomorpholine.
Tandem MS (MS/MS): The Fragmentation Pathway
Fragmentation analysis provides the connectivity map of the molecule. Based on established fragmentation rules for heterocyclic systems, a logical pathway can be proposed.[17][18][19][20][21] The primary cleavage sites are expected to be the bonds within the thiomorpholine ring and the C-N bond connecting it to the pyrimidine ring.
Caption: Predicted MS/MS fragmentation pathways for 4-(5-Bromopyrimidin-2-yl)thiomorpholine.
Detailed Fragment Analysis
The fragmentation spectrum is interpreted by correlating observed peaks with logical bond cleavages.
| Fragment Ion | Proposed Structure | Calculated m/z | Fragmentation Pathway | Rationale |
| A1 | [Bromopyrimidinyl-ethenamine]⁺ | 202.99 / 204.99 | Pathway A: Retro-Diels-Alder-type cleavage of the thiomorpholine ring. | A common fragmentation mechanism for six-membered heterocyclic rings, involving the loss of a neutral C₂H₄S molecule. |
| A2 | [Bromopyrimidinyl-amine]⁺ | 175.00 / 177.00 | Pathway A: Cleavage and loss of the entire C₄H₈S portion of the thiomorpholine ring. | This represents a complete loss of the thiomorpholine side chain, resulting in a stable aminopyrimidine cation. |
| B1 | [5-Bromopyrimidin-2-yl]⁺ | 173.96 / 175.95 | Pathway B: Cleavage of the C-N bond between the two rings. | Direct cleavage of the bond linking the two heterocyclic systems. The charge is retained by the aromatic pyrimidine fragment. |
| B2 | [Thiomorpholinium]⁺ | 104.06 | Pathway B: Cleavage of the C-N bond between the two rings. | The charge is retained by the thiomorpholine fragment. This fragment will not contain bromine. |
| C1 | [Brominated fragment]⁺ | 147.99 / 149.99 | Pathway C: Loss of hydrogen cyanide from Fragment A2. | A characteristic fragmentation of pyrimidine rings is the neutral loss of HCN (27 Da).[22] |
Table 2: Predicted key fragment ions in the MS/MS spectrum of protonated 4-(5-Bromopyrimidin-2-yl)thiomorpholine.
Conclusion
The mass spectrometric analysis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine is a multi-faceted process that relies on a logical, evidence-based approach. By combining soft ionization techniques like ESI with the power of high-resolution Q-TOF mass spectrometry, a wealth of information can be obtained. The definitive confirmation of the molecule's identity is achieved through a three-pronged validation:
-
Accurate Mass Measurement: The elemental formula is confirmed by matching the experimentally measured m/z of the [M+H]⁺ ion to its theoretical value within a narrow mass tolerance (< 5 ppm).
-
Isotopic Pattern Matching: The observed isotopic distribution for the molecular ion and its bromine-containing fragments must align with the theoretical pattern for a single bromine atom.
-
MS/MS Fragmentation Correlation: The fragment ions observed in the tandem mass spectrum must correspond to logical and predictable cleavages of the parent molecule's structure.
This guide provides the strategic framework and practical protocols necessary for researchers to confidently undertake the structural elucidation of 4-(5-Bromopyrimidin-2-yl)thiomorpholine, ensuring the highest degree of scientific integrity and analytical certainty in the drug development process.
References
- Chernushevich, I. V., Loboda, A. V., & Standing, K. G. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of Mass Spectrometry, 36(8), 849-865. ()
- National Genomics Data Center (CNCB-NGDC). An introduction to quadrupole-time-of-flight mass spectrometry. ()
- Kellmann, M., Muenster, H., Zomer, P., & Stroobant, V. (2017). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 409(28), 6435-6453. ()
- MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI)
- Wang, R., Li, L. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 25(23), 5695. ()
- Taylor & Francis. (n.d.).
- C&EN. (n.d.).
- Slideshare. (n.d.). Atmospheric Pressure Chemical Ionization (MPHARM,BPHARM ,MSC,BSC,P.ANALYSIS). ()
- Rosano, T. G., Wood, M., & Swift, T. A. (2016). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. Clinical Chemistry, 62(6), 846-857. ()
- Slideshare. (n.d.). Quadrupole and Time of Flight Mass analysers. ()
- Gault, J., Donlan, J. A., Liko, I., Hopper, J. T. S., Gupta, K., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
- Van der Jeught, K., & Verbeke, F. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Journal of Pharmaceutical and Biomedical Analysis, 176, 112813. ()
- ResearchGate. (n.d.). An Introduction to quadrupole-time-of-flight mass spectrometry. ()
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- IOSR Journal. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.).
- Journal of Applicable Chemistry. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). (a)
- National Institutes of Health. (n.d.).
- Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. ()
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. ()
- Chemistry LibreTexts. (2023).
- Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. ()
- Science Ready. (n.d.).
- ResearchGate. (n.d.). Molecular peaks of bromide compounds. ()
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. An introduction to quadrupole-time-of-flight mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 4. An introduction to quadrupole-time-of-flight mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 7. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 8. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 12. ATMOSPHERIC PRESSURE CHEMICAL IONIZATION (MPHARM,BPHARM ,MSC,BSC,P.ANALYSIS) | PPTX [slideshare.net]
- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. savemyexams.com [savemyexams.com]
- 21. scienceready.com.au [scienceready.com.au]
- 22. sphinxsai.com [sphinxsai.com]
Physical and chemical properties of 4-(5-Bromopyrimidin-2-yl)thiomorpholine
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 4-(5-Bromopyrimidin-2-yl)thiomorpholine (CAS No. 1341761-16-7). As a key intermediate in medicinal chemistry, this heterocyclic compound serves as a versatile scaffold for the development of novel therapeutic agents, particularly kinase inhibitors.[1] This document details the compound's structure and physicochemical characteristics, offers a robust, field-proven protocol for its synthesis via nucleophilic aromatic substitution, and explores its reactivity and potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this valuable building block.
Introduction and Significance
4-(5-Bromopyrimidin-2-yl)thiomorpholine is a substituted pyrimidine derivative that has garnered significant interest in the field of pharmaceutical research. The molecule incorporates two key pharmacophores: a 5-bromopyrimidine ring and a thiomorpholine moiety. The brominated pyrimidine core provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functionalities.[1] The thiomorpholine ring, a sulfur-containing analog of morpholine, is often introduced into drug candidates to enhance their pharmacokinetic properties, including solubility, metabolic stability, and cell permeability.[1]
The strategic combination of these two moieties makes 4-(5-Bromopyrimidin-2-yl)thiomorpholine a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for the treatment of diseases like cancer and inflammatory disorders.[1]
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. While some experimental data for 4-(5-Bromopyrimidin-2-yl)thiomorpholine is not publicly available, the following table summarizes its known and predicted characteristics.
| Property | Value | Source |
| CAS Number | 1341761-16-7 | [2] |
| Molecular Formula | C₈H₁₀BrN₃S | [2] |
| Molecular Weight | 260.16 g/mol | [2] |
| Appearance | N/A (Likely a solid at room temperature) | Inferred |
| Purity | ≥95% | [2] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Storage Conditions | Store long-term in a cool, dry place. | [2] |
Structural Elucidation
The structural formula of 4-(5-Bromopyrimidin-2-yl)thiomorpholine is presented below.
Caption: Chemical structure of 4-(5-Bromopyrimidin-2-yl)thiomorpholine.
Synthesis Protocol: A Nucleophilic Aromatic Substitution Approach
The synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is based on the established reactivity of halogenated pyrimidines, where the electron-deficient nature of the pyrimidine ring facilitates the displacement of a halide by a nucleophile.[3][4][5]
Reaction Principle
The synthesis involves the reaction of 5-bromo-2-chloropyrimidine with thiomorpholine in the presence of a non-nucleophilic base. The lone pair of electrons on the nitrogen atom of thiomorpholine acts as the nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring. The chloride ion is subsequently eliminated, yielding the desired product. The presence of the bromine atom at the C5 position and the nitrogen atoms within the pyrimidine ring activates the C2 position towards nucleophilic attack.[3][4][5]
Caption: Synthetic scheme for 4-(5-Bromopyrimidin-2-yl)thiomorpholine.
Step-by-Step Experimental Protocol
Materials:
-
5-Bromo-2-chloropyrimidine
-
Thiomorpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq).
-
Solvent and Reagents Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material. To this solution, add thiomorpholine (1.1 eq) followed by the dropwise addition of DIPEA (1.5 eq).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 4-(5-Bromopyrimidin-2-yl)thiomorpholine.
Chemical Reactivity and Stability
The chemical reactivity of 4-(5-Bromopyrimidin-2-yl)thiomorpholine is primarily dictated by the 5-bromopyrimidine ring.
Caption: Key reactive sites of the molecule.
-
Cross-Coupling Reactions: The bromine atom at the C5 position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, providing a powerful tool for library synthesis and lead optimization.
-
Further Nucleophilic Substitution: While the C2 position has already undergone substitution, the pyrimidine ring remains electron-deficient. Under harsh conditions, further nucleophilic attack might be possible, though less favorable than the initial reaction.
-
Thiomorpholine Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to the corresponding sulfoxide or sulfone. This can be a metabolic pathway in vivo and can also be used synthetically to modulate the compound's polarity and hydrogen bonding capacity.
Stability: The compound is expected to be stable under standard laboratory conditions. Long-term storage in a cool, dry place is recommended to prevent degradation.[2] It should be handled in a well-ventilated area, and appropriate personal protective equipment should be worn.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Two singlets in the aromatic region corresponding to the two protons on the pyrimidine ring.
-
Two multiplets in the aliphatic region, likely triplets, corresponding to the two sets of methylene protons of the thiomorpholine ring adjacent to the nitrogen and sulfur atoms, respectively.
-
-
¹³C NMR:
-
Signals in the aromatic region corresponding to the four carbon atoms of the pyrimidine ring, with the carbon bearing the bromine atom shifted downfield.
-
Signals in the aliphatic region for the four carbon atoms of the thiomorpholine ring.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Applications in Drug Discovery
4-(5-Bromopyrimidin-2-yl)thiomorpholine is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. Its primary utility lies in its role as a key intermediate for the development of:
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many approved kinase inhibitors. The ability to functionalize the C5 position allows for the exploration of the chemical space around the ATP-binding pocket of various kinases.
-
Other Enzyme Inhibitors and Receptor Modulators: The versatile nature of this scaffold makes it suitable for targeting other enzymes and receptors implicated in various diseases.
Conclusion
4-(5-Bromopyrimidin-2-yl)thiomorpholine is a strategically designed chemical entity with significant potential in medicinal chemistry and drug discovery. Its well-defined reactive sites and the favorable pharmacokinetic properties conferred by the thiomorpholine moiety make it an attractive starting material for the synthesis of novel bioactive compounds. This technical guide provides a foundational understanding of its properties, a reliable synthetic protocol, and insights into its potential applications, thereby empowering researchers to effectively utilize this compound in their scientific endeavors.
References
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]. (Accessed January 3, 2026).
-
MySkinRecipes. 4-(5-Bromopyrimidin-2-yl)thiomorpholine. Available at: [Link]. (Accessed January 3, 2026).
-
PHARMD GURU. NUCLEOPHILIC AROMATIC SUBSTITUTION. Available at: [Link]. (Accessed January 3, 2026).
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]. (Accessed January 3, 2026).
Sources
- 1. 4-(5-Bromopyrimidin-2-yl)thiomorpholine [myskinrecipes.com]
- 2. 1341761-16-7 4-(5-Bromopyrimidin-2-yl)thiomorpholine AKSci 5354DN [aksci.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Characterization of 4-(5-Bromopyrimidin-2-yl)thiomorpholine: A Technical Guide for Drug Discovery Professionals
Disclaimer: Publicly available scientific literature lacks specific experimental data for the compound with CAS number 1341761-16-7, identified as 4-(5-Bromopyrimidin-2-yl)thiomorpholine. This guide, therefore, presents a representative technical framework for the characterization of this and structurally related pyrimidinyl-thiomorpholine derivatives. The methodologies, potential mechanisms of action, and illustrative data are based on established principles in medicinal chemistry and published research on analogous compounds.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its ability to mimic purine bases allows for competitive binding to the ATP pocket of various kinases, leading to the modulation of critical signaling pathways. The incorporation of a thiomorpholine moiety is a strategic modification often employed to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The subject of this guide, 4-(5-Bromopyrimidin-2-yl)thiomorpholine, represents a versatile building block for the development of targeted therapeutics.[1] The bromine atom on the pyrimidine ring provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).[1]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the characterization of 4-(5-Bromopyrimidin-2-yl)thiomorpholine and its analogues. It outlines a logical workflow from synthesis and purification to physicochemical characterization and biological evaluation, with a focus on a postulated mechanism of action in the context of cancer cell signaling.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value/Information |
| CAS Number | 1341761-16-7 |
| Molecular Formula | C₈H₁₀BrN₃S |
| Molecular Weight | 260.16 g/mol [2] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Predicted to be soluble in DMSO and chlorinated solvents. |
| Storage | Store long-term in a cool, dry place.[2] |
Synthesis and Purification
The synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the displacement of a leaving group on the pyrimidine ring by the secondary amine of thiomorpholine.
Proposed Synthetic Workflow
References
An In-Depth Technical Guide to the Solubility of 4-(5-Bromopyrimidin-2-yl)thiomorpholine in Organic Solvents for Drug Development
This guide provides a comprehensive technical overview of the solubility of 4-(5-bromopyrimidin-2-yl)thiomorpholine, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical role of solubility in the drug discovery and development pipeline, this document offers a framework for understanding, predicting, and experimentally determining the solubility of this compound in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of solubility assessment for novel chemical entities.
The Imperative of Solubility in Preclinical Drug Development
Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's journey from the laboratory to the clinic.[1][2][3] It is the property of a substance to dissolve in a solvent to form a homogeneous solution, and it is a critical determinant of a drug's bioavailability and therapeutic efficacy.[1][3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[2] Consequently, poor aqueous solubility is a major hurdle in formulation development, often leading to inadequate bioavailability and variable pharmacological responses.[3]
In the early stages of drug discovery, solubility plays a pivotal role in the reliability of in vitro assays.[2][4] Compounds with low solubility can produce erroneous or inconsistent results in high-throughput screening (HTS) campaigns, potentially leading to the premature rejection of promising candidates.[2] Therefore, determining the solubility of a new chemical entity (NCE) like 4-(5-bromopyrimidin-2-yl)thiomorpholine is an essential step in its preclinical evaluation.[5][6][7]
Physicochemical Profile and Predicted Solubility of 4-(5-Bromopyrimidin-2-yl)thiomorpholine
The structure of 4-(5-bromopyrimidin-2-yl)thiomorpholine consists of a bromopyrimidine ring attached to a thiomorpholine ring. The bromopyrimidine moiety is relatively polar and contains nitrogen atoms that can act as hydrogen bond acceptors. The thiomorpholine ring, while containing a polar sulfur and nitrogen atom, also possesses a nonpolar hydrocarbon backbone. The presence of both polar and nonpolar regions suggests that the molecule will exhibit a nuanced solubility profile.
Based on the "like dissolves like" principle, it is anticipated that 4-(5-bromopyrimidin-2-yl)thiomorpholine will have moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), which are capable of strong dipole-dipole interactions. Its solubility in polar protic solvents like ethanol and methanol is also expected to be significant, as these solvents can engage in hydrogen bonding with the nitrogen atoms of the pyrimidine ring. In nonpolar solvents such as hexane and toluene, the solubility is predicted to be low due to the compound's overall polarity.
Experimental Determination of Thermodynamic Solubility
Given the absence of published data, experimental determination of the thermodynamic (or equilibrium) solubility of 4-(5-bromopyrimidin-2-yl)thiomorpholine is essential. The shake-flask method is the gold standard for this purpose due to its reliability and direct measurement of a saturated solution at equilibrium.[8][9]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the standardized shake-flask method for determining the solubility of a solid compound in an organic solvent.
Materials:
-
4-(5-Bromopyrimidin-2-yl)thiomorpholine (solid)
-
Selected organic solvents (e.g., DMSO, ethanol, acetonitrile, ethyl acetate, toluene, hexane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of the Slurry: Add an excess amount of solid 4-(5-bromopyrimidin-2-yl)thiomorpholine to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.[8]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled chamber (typically at 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, generally 24 to 72 hours, to ensure that the solution has reached a state of thermodynamic equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For more rapid and complete separation, the samples can be centrifuged.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove any undissolved microparticles.
-
Sample Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method. A calibration curve should be prepared using standard solutions of 4-(5-bromopyrimidin-2-yl)thiomorpholine of known concentrations.
-
Calculation of Solubility: From the concentration of the diluted sample determined by HPLC, calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Visualizing the Solubility Determination Workflow
The following diagram illustrates the key stages of the shake-flask solubility determination process.
Caption: Solute-solvent interaction model.
Summary and Recommendations
The solubility of 4-(5-bromopyrimidin-2-yl)thiomorpholine in organic solvents is a critical parameter that must be thoroughly characterized to support its development as a potential drug candidate. While its precise solubility values are yet to be published, its chemical structure suggests a favorable profile in polar aprotic and protic solvents.
It is strongly recommended that the thermodynamic solubility of this compound be experimentally determined using the shake-flask method in a range of pharmaceutically relevant organic solvents. For early-stage discovery and lead optimization, high-throughput kinetic solubility assays can provide rapid and valuable insights. The protocols and principles outlined in this guide provide a robust framework for conducting these essential studies, thereby enabling informed decision-making in the advancement of 4-(5-bromopyrimidin-2-yl)thiomorpholine and related compounds.
References
- Development of a high-throughput solubility screening assay for use in antibody discovery.Protein Science.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.Dissolution Technologies.
- The Importance of Solubility for New Drug Molecules.Farmacia.
- Role of Solubility, Permeability and Absorption in Drug Discovery and Development.Books.
- Drug Solubility: Importance and Enhancement Techniques.PMC - NIH.
- Shake-Flask Solubility Assay.Enamine.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility).Protocols.io.
- Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery.PubMed.
- A High Throughput Solubility Assay For Drug Discovery.Scribd.
- Determination of aqueous solubility by heating and equilibration: A technical note.PMC - NIH.
- A review of methods for solubility determination in biopharmaceutical drug characterization.Die Pharmazie.
- 4 Ways Drug Solubility Testing Helps Discovery & Development.WuXi AppTec.
- Drug solubility: why testing early matters in HTS.BMG LABTECH.
- A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC–UV–CLND.Journal of Pharmaceutical and Biomedical Analysis.
- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.Pharma Excipients.
- How To Determine Solubility Of Organic Compounds?Chemistry For Everyone - YouTube.
- Experiment: Solubility of Organic & Inorganic Compounds.University of California, Los Angeles.
- Preclinical Formulations: Insight, Strategies, and Practical Considerations.PubMed Central.
Sources
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. tandfonline.com [tandfonline.com]
The Strategic Halogen: A Technical Guide to the Discovery and Synthetic Evolution of Substituted Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a bromine atom onto this heterocycle unlocks a vast potential for molecular diversification, serving as a versatile synthetic handle for the construction of complex, biologically active molecules. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic methodologies surrounding substituted bromopyrimidines. We will delve into the pioneering early discoveries, trace the evolution of bromination techniques from classical to modern catalytic approaches, and provide detailed, field-proven protocols for the synthesis and subsequent functionalization of these critical intermediates. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the power of substituted bromopyrimidines in their scientific endeavors.
A Historical Perspective: From Obscurity to a Synthetic Linchpin
The journey of pyrimidine chemistry began in the late 19th century, with the foundational work of Pinner, who first synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines and coined the name "pyrimidine" in 1885.[1][2] The parent pyrimidine compound was later prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.[1][3] While early pyrimidine chemistry focused on naturally occurring derivatives like the nucleobases cytosine, thymine, and uracil, the deliberate synthesis of halogenated pyrimidines, particularly bromopyrimidines, emerged from the need for versatile intermediates in organic synthesis.[2][4]
Early methods for the bromination of pyrimidines were often harsh, relying on the direct use of elemental bromine at elevated temperatures.[5][6] A significant advancement came with the work of Bredereck and colleagues, who in 1958 described the reaction of pyrimidine hydrochloride with bromine at high temperatures to produce 5-bromopyrimidine hydrobromide.[5] This method, though effective, required strenuous conditions, including sublimation of the product from the solid reaction mass at 250°C.[5] These early explorations, while challenging, laid the groundwork for understanding the reactivity of the pyrimidine ring and the preferential electrophilic attack at the C-5 position, the least electron-deficient carbon in the ring.[7] The inherent difficulty of these early methods spurred the search for milder and more efficient synthetic routes, a quest that continues to drive innovation in the field.
The Art of Bromination: A Methodological Evolution
The introduction of a bromine atom onto the pyrimidine ring is a critical first step in the synthesis of many complex molecules. Over the decades, the methodologies to achieve this transformation have evolved significantly, moving from aggressive, classical approaches to more refined and selective modern techniques.
Classical Bromination Methods
The direct use of molecular bromine (Br₂) was the earliest approach to pyrimidine bromination.[5] This method often requires high temperatures and the use of the pyrimidine as a hydrogen halide salt to facilitate the reaction.[5] The reaction is typically carried out in a high-boiling, inert aromatic solvent like nitrobenzene.[5]
Mechanism of Electrophilic Bromination:
The electrophilic bromination of pyrimidine is believed to proceed through a stepwise mechanism involving the formation of a cationic intermediate known as a Wheland intermediate or σ-complex.[8] However, recent computational studies suggest that an addition-elimination pathway may be more favorable in some cases.[9]
Caption: Generalized mechanism of electrophilic bromination of pyrimidine.
Modern Brominating Agents
The harsh conditions and limited substrate scope of direct bromination led to the development of milder and more selective brominating agents.
-
N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for the bromination of pyrimidines, particularly those activated with electron-donating groups.[8] Reactions with NBS are often carried out in aprotic solvents like acetonitrile or DMF at moderate temperatures.[8]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH): DBH is another effective brominating agent that can be used in aprotic solvents.[10][11][12] The efficiency of bromination with DBH can be enhanced by the addition of Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf).[10][12]
Table 1: Comparison of Common Bromination Methods for Pyrimidines
| Method | Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| Direct Bromination | Br₂ | High temperature (125-135°C), nitrobenzene | Inexpensive reagent | Harsh conditions, low selectivity for some substrates |
| NBS Bromination | N-Bromosuccinimide | 0°C to 60°C, acetonitrile | Milder conditions, good selectivity | Can be less reactive for electron-deficient pyrimidines |
| DBH Bromination | 1,3-Dibromo-5,5-dimethylhydantoin | Room temperature, CH₂Cl₂, CH₃CN, or DMF | Efficient, can be enhanced with Lewis acids | Reagent is more expensive than Br₂ |
Beyond Bromination: The Synthetic Utility of Bromopyrimidines
The true value of bromopyrimidines lies in their ability to serve as versatile intermediates for the construction of more complex molecules through a variety of cross-coupling and substitution reactions. The bromine atom acts as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions revolutionized organic synthesis, and bromopyrimidines have proven to be excellent substrates for these transformations.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a bromopyrimidine and an organoboron compound (boronic acid or ester).[7] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.
Caption: A simplified workflow for a typical Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Inert Atmosphere: Purge the flask with argon for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-phenylpyrimidine.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between a bromopyrimidine and an amine.[13][14][15] This reaction is invaluable for the synthesis of aminopyrimidines, which are common motifs in biologically active compounds.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyrimidine with Morpholine
-
Reaction Setup: In a glovebox, combine 2-bromopyrimidine (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol) in a vial.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vial.
-
Reaction Conditions: Seal the vial and heat the mixture to 100°C for 12-18 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield 2-(morpholino)pyrimidine.
Other Substitution Reactions
While palladium-catalyzed reactions are dominant, other transformations of bromopyrimidines are also synthetically valuable.
-
Nucleophilic Aromatic Substitution (SNAr): In cases where the pyrimidine ring is sufficiently activated by electron-withdrawing groups, direct nucleophilic aromatic substitution of the bromine atom can occur. This is particularly relevant for di- or tri-halopyrimidines.
-
Lithiation and Subsequent Electrophilic Quench: Bromopyrimidines can undergo lithium-halogen exchange at low temperatures to form highly reactive lithiated pyrimidines. These intermediates can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
Substituted Bromopyrimidines in Drug Discovery: Case Studies
The versatility of substituted bromopyrimidines as synthetic intermediates has been instrumental in the development of numerous pharmaceuticals.
Table 2: Examples of Drugs Synthesized Using Bromopyrimidine Intermediates
| Drug | Therapeutic Area | Role of Bromopyrimidine |
| Imatinib | Oncology | A key intermediate, N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine, is used in a C-N coupling reaction in a reported synthesis.[6] |
| Macitentan | Pulmonary Arterial Hypertension | The synthesis involves N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide as a key intermediate.[11] |
| Brodiprim | Antibacterial | A diaminopyrimidine antibacterial agent. |
Conclusion and Future Outlook
The journey of substituted bromopyrimidines from historical curiosities to indispensable tools in modern organic synthesis and drug discovery is a testament to the relentless pursuit of chemical innovation. The evolution of synthetic methodologies, from the harsh conditions of early direct bromination to the elegance and efficiency of modern catalytic cross-coupling reactions, has empowered chemists to construct increasingly complex and potent molecules. As our understanding of biological targets deepens and the demand for novel therapeutics grows, the strategic use of substituted bromopyrimidines will undoubtedly continue to play a pivotal role in shaping the future of medicine. The ongoing development of more sustainable and efficient catalytic systems, coupled with the exploration of novel substitution reactions, promises to further expand the synthetic utility of this remarkable class of heterocyclic compounds.
References
-
Pemawat, G. (2023). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. Taylor & Francis. [Link]
-
Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024). ResearchGate. [Link]
-
Pyrimidine. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Bentham Science. [Link]
-
A brief introduction to pyrimidine chemistry: History and importance. (n.d.). Shodhganga. [Link]
-
An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. [Link]
-
2-Bromopyrimidine. (n.d.). In NIST WebBook. Retrieved January 3, 2026, from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
-
Pyrimidine. (2025). In Britannica. Retrieved January 3, 2026, from [Link]
- Process for bromination of pyrimidine. (1976).
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. [Link]
-
2-Bromopyrimidine. (n.d.). PubChem. [Link]
-
Pyrimidine. (n.d.). New World Encyclopedia. [Link]
-
Pyrimidine, 5-bromo-. (n.d.). In NIST WebBook. Retrieved January 3, 2026, from [Link]
-
Preparation of Bioactive Fused Pyrimidines via Environmental Technologies. (2020). ResearchGate. [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2012). NIH. [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2012). ResearchGate. [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2016). NIH. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. [Link]
-
2-Bromopyridine. (n.d.). PubChem. [Link]
-
Purines and Pyrimidines. (2023). Science Notes and Projects. [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2012). PubMed. [Link]
-
Chemistry of Pyrimidines. I. The Reaction of Bromine with Uracils 1-3. (1959). ACS Publications. [Link]
-
Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. (2019). ACS Publications. [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.). ACS Publications. [Link]
-
Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (2012). ScienceDirect. [Link]
-
Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. (2018). ResearchGate. [Link]
-
Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (2021). ACS Publications. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). NIH. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Electrophilic aromatic bromination study casts doubt on textbook intermediate. (2023). Research. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 4. Pyrimidine | Nucleobases, DNA, RNA | Britannica [britannica.com]
- 5. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophilic aromatic bromination study casts doubt on textbook intermediate | Research | Chemistry World [chemistryworld.com]
- 10. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Stability and Storage of 4-(5-Bromopyrimidin-2-yl)thiomorpholine for Pharmaceutical Research and Development
Abstract: 4-(5-Bromopyrimidin-2-yl)thiomorpholine is a pivotal building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors[1]. The chemical integrity of this reagent is paramount to ensure the reliability and reproducibility of synthetic outcomes and subsequent biological assays. This guide provides a comprehensive analysis of the stability profile of 4-(5-Bromopyrimidin-2-yl)thiomorpholine, detailing its potential degradation pathways and establishing scientifically grounded protocols for its optimal storage, handling, and stability assessment. This document is intended for researchers, chemists, and drug development professionals who rely on the quality of this critical synthetic intermediate.
Core Physicochemical & Structural Characteristics
Understanding the inherent properties of 4-(5-Bromopyrimidin-2-yl)thiomorpholine is the foundation for predicting its stability. The molecule incorporates a bromopyrimidine ring, a known electrophilic system, and a thiomorpholine ring, which contains a nucleophilic nitrogen and an oxidizable sulfur atom.
| Property | Data | Source(s) |
| CAS Number | 1341761-16-7 | [2][3] |
| Molecular Formula | C₈H₁₀BrN₃S | [1] |
| Molecular Weight | 260.15 g/mol | [1] |
| Typical Purity | ≥95% - 97% | [2][3] |
| Common Appearance | Off-white to light yellow solid | Inferred from related compounds |
| Intended Use | Intermediate for pharmaceutical R&D | [1][2][4] |
Postulated Degradation Pathways: A Mechanistic Overview
The chemical structure of 4-(5-Bromopyrimidin-2-yl)thiomorpholine suggests susceptibility to several modes of degradation. Proactive control of storage conditions is essential to mitigate these risks. The primary pathways of concern are oxidation, hydrolysis, and photodegradation.
Oxidation
The sulfur atom in the thiomorpholine ring is a "soft spot" for metabolic oxidation and is similarly susceptible to chemical oxidation during storage[5]. Exposure to atmospheric oxygen, or more aggressively to oxidizing agents, can lead to the formation of the corresponding sulfoxide and sulfone derivatives. These transformations alter the compound's polarity, mass, and three-dimensional structure, rendering it an impurity in subsequent synthetic steps.
Hydrolysis
While generally stable, heterocyclic rings can be susceptible to hydrolysis under forced conditions (strong acid or base). The electron-deficient nature of the pyrimidine ring, enhanced by the bromine atom, could make it a target for nucleophilic attack by water or hydroxide ions, potentially leading to ring-opening or substitution of the thiomorpholine moiety. This is a greater concern for long-term storage in a humid environment or if the compound is handled improperly.
Photodegradation
Aromatic and heteroaromatic halides are often sensitive to light, particularly in the UV spectrum[6][7]. Energy absorption can lead to homolytic cleavage of the Carbon-Bromine bond, generating radical species that can participate in a cascade of unpredictable side reactions, leading to discoloration and the formation of complex impurity profiles.
Thermal Decomposition
At elevated temperatures, the molecule will decompose. Thermal decomposition of related brominated and nitrogen-containing heterocyclic compounds is known to generate hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr)[8][9].
Caption: Potential degradation pathways for 4-(5-Bromopyrimidin-2-yl)thiomorpholine.
Recommended Storage and Handling Protocols
To ensure the long-term integrity of 4-(5-Bromopyrimidin-2-yl)thiomorpholine, a multi-faceted approach to storage and handling is required, directly addressing the degradation pathways identified above.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential chemical degradation reactions. A conservative and widely accepted range for sensitive intermediates[3]. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, directly inhibiting the primary oxidative degradation pathway. Crucial for long-term storage. |
| Light | Amber Glass Vial / Store in Darkness | Prevents exposure to UV and visible light, mitigating the risk of photodegradation and the formation of radical impurities[6][7]. |
| Moisture | Tightly Sealed Container | Protects the compound from atmospheric moisture, which can lead to hydrolysis over time and cause the solid to clump[4][8]. |
| Container | Original, well-labeled supplier container | Ensures proper identification and minimizes the risk of contamination. Containers should be checked for leaks[7]. |
Handling Best Practices:
-
Equilibration: Before opening, allow the container to warm to ambient temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust particles[4].
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat, as outlined in the material's Safety Data Sheet (SDS)[4].
-
Dispensing: Use clean, dry spatulas for dispensing. After use, promptly flush the container with inert gas before tightly resealing.
Experimental Framework for Stability Assessment
For drug development applications, a robust understanding of a compound's stability profile is a regulatory expectation and a scientific necessity[10][11]. The following protocols provide a framework for evaluating the stability of 4-(5-Bromopyrimidin-2-yl)thiomorpholine.
Protocol 4.1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the compound to rapidly identify its likely degradation products, establish degradation pathways, and facilitate the development of a stability-indicating analytical method[12][13][14].
Methodology:
-
Prepare Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) at a known concentration (e.g., 1 mg/mL).
-
Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M Hydrochloric Acid. Incubate at 60°C for 24 hours[12][15].
-
Base Hydrolysis: Add 0.1 M Sodium Hydroxide. Incubate at 60°C for 24 hours[12][15].
-
Oxidative Degradation: Add 3% Hydrogen Peroxide. Store at room temperature for 24 hours[15].
-
Thermal Degradation: Expose the solid compound to 80°C in a calibrated oven for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Neutralization & Dilution: After the incubation period, cool the vials to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable final concentration and analyze immediately by a high-performance liquid chromatography (HPLC) method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) capabilities to characterize the resulting degradants.
Caption: Experimental workflow for a forced degradation study.
Protocol 4.2: Long-Term and Accelerated Stability Study
Objective: To evaluate the stability of the compound over an extended period under recommended and elevated storage conditions, providing data to establish a formal re-test period[10][16][17].
Methodology:
-
Batch Selection: Use a single, well-characterized batch of 4-(5-Bromopyrimidin-2-yl)thiomorpholine with a known initial purity.
-
Packaging: Package the material in amber glass vials with tightly sealed caps, simulating the proposed long-term storage container.
-
Storage Conditions:
-
Long-Term: 5°C ± 3°C (as per ICH guidelines for refrigerated storage).
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH.
-
-
Testing Schedule: Pull samples for analysis at predetermined time points.
-
Analytical Testing: At each time point, perform a suite of tests to assess the compound's integrity:
-
Appearance: Visual inspection for color change or physical state.
-
Purity Assay (HPLC): Quantify the parent compound using a validated stability-indicating HPLC method.
-
Impurity Profiling (HPLC): Identify and quantify any degradation products formed.
-
Conclusion
4-(5-Bromopyrimidin-2-yl)thiomorpholine is a robust synthetic intermediate when handled and stored correctly. Its primary vulnerabilities are oxidation at the thiomorpholine sulfur, potential light sensitivity, and degradation under harsh hydrolytic or thermal conditions. Adherence to the storage protocols outlined in this guide—specifically, refrigerated storage (2-8°C) under an inert atmosphere and protected from light—is critical for preserving its purity and ensuring the success of research and development endeavors. The implementation of systematic stability studies, including forced degradation and long-term assessments, provides the highest level of quality assurance for this important molecule in the drug discovery pipeline.
References
-
4-(5-Bromopyrimidin-2-yl)thiomorpholine Product Page. MySkinRecipes. [Link]
-
Stability Testing for Pharmaceuticals & More. Parameter Generation & Control. [Link]
-
Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [Link]
-
Guideline on stability testing: stability testing of existing active substances and related finished products. European Medicines Agency (EMA). [Link]
-
Stability testing of Pharmaceutical products based on ICH Guide. IVAMI. [Link]
-
A Closer Look at Biopharmaceutical Stability Studies. Coriolis Pharma. [Link]
-
Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Engineering Research & Technology. [Link]
-
Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. [Link]
-
Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. [Link]
-
Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]
-
Thiomorpholine. Wikipedia. [Link]
-
4-(5-bromopyridin-2-yl)thiomorpholine Compound Summary. PubChemLite. [Link]
-
4-(5-Bromopyridin-2-yl)morpholine Compound Summary. PubChem. [Link]
-
Intermediates of the morpholine and thiomorpholine biodegradation... ResearchGate. [Link]
-
4-(5-Bromopyrimidin-2-yl)morpholine Compound Summary. PubChem. [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]
-
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. [Link]
-
An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). MDPI. [Link]
-
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate. [Link]
-
4-(5-Bromopyrimidin-2-yl)thiomorpholine Product Page. AOBChem USA. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry. [Link]
-
Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. ResearchGate. [Link]
-
4-[(5-Bromo-2-pyridinyl)methyl]thiomorpholine Compound Summary. PubChem. [Link]
Sources
- 1. 4-(5-Bromopyrimidin-2-yl)thiomorpholine [myskinrecipes.com]
- 2. 1341761-16-7 4-(5-Bromopyrimidin-2-yl)thiomorpholine AKSci 5354DN [aksci.com]
- 3. aobchem.com [aobchem.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. chempanda.com [chempanda.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 2-Bromopyrimidine(4595-60-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. humiditycontrol.com [humiditycontrol.com]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. ijisrt.com [ijisrt.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
Methodological & Application
Protocol for nucleophilic aromatic substitution with 5-bromopyrimidines
An Application Guide and Protocol for Nucleophilic Aromatic Substitution with 5-Bromopyrimidines
Abstract
Substituted pyrimidines are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. The functionalization of the pyrimidine ring is therefore of paramount importance. While the electron-deficient nature of the pyrimidine ring generally facilitates nucleophilic aromatic substitution (SNAr), the C5 position is notably less reactive compared to the C2, C4, and C6 positions. Consequently, the substitution of leaving groups such as bromine at the C5 position often necessitates specialized, catalyst-driven protocols. This application note provides a comprehensive guide for researchers on the principles and practice of performing nucleophilic aromatic substitution with 5-bromopyrimidines, focusing on robust, field-proven catalytic methods for the formation of C-N, C-O, and C-S bonds.
Scientific Principles & Mechanistic Overview
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles, a reaction class known as nucleophilic aromatic substitution (SNAr).[1][2] The classical SNAr reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][5]
However, the positions on the pyrimidine ring are not equally reactive. The C2, C4, and C6 positions are significantly more activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized directly onto the ring nitrogen atoms.[6] The C5 position lacks this direct resonance stabilization, rendering it substantially less electrophilic. Therefore, direct SNAr at the C5 position typically requires harsh conditions and is often inefficient.
To overcome this inherent low reactivity, transition metal-catalyzed cross-coupling reactions have become the state-of-the-art methodology for functionalizing the C5 position of pyrimidines. These reactions do not proceed through a classical Meisenheimer complex but rather via a catalytic cycle involving the metal center.
-
Palladium-Catalyzed Buchwald-Hartwig Amination (C-N bond formation): This reaction involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7][8]
-
Copper-Catalyzed Ullmann Condensation (C-O & C-S bond formation): This reaction typically involves a Cu(I) species that coordinates with the nucleophile (alkoxide or thiolate). This copper complex then reacts with the aryl halide in a process that, while mechanistically complex, results in the formation of the new C-O or C-S bond.[9][10]
Caption: Generalized catalytic cycle for cross-coupling.
Key Experimental Parameters and Their Rationale
The success of a nucleophilic substitution on a 5-bromopyrimidine hinges on the careful selection and optimization of several key parameters.
| Parameter | Rationale & Common Choices |
| Catalyst | Causality: The catalyst is essential for activating the inert C5-Br bond. Palladium is the premier choice for C-N couplings, while copper is often preferred for C-O and C-S couplings due to its high affinity for these heteroatoms.[7][9] Choices: Pd₂(dba)₃, Pd(OAc)₂ for C-N; CuI, Cu₂O for C-O/C-S. |
| Ligand | Causality: The ligand stabilizes the metal catalyst, prevents its precipitation as metal black, and modulates its reactivity to promote the desired oxidative addition and reductive elimination steps.[11] Sterically bulky phosphine ligands are common in Buchwald-Hartwig amination.[12] Choices: Xantphos, BINAP, BrettPhos for Pd-catalyzed reactions; Phenanthroline, L-proline for Cu-catalyzed reactions. |
| Base | Causality: A base is required to deprotonate the nucleophile (especially for amines, alcohols, and thiols), making it more reactive. It also serves to neutralize the HBr generated during the reaction, driving the equilibrium towards the product. The choice of base can significantly impact yield; strong, non-nucleophilic bases are preferred to avoid side reactions.[8] Choices: Cs₂CO₃ (versatile, strong), K₂CO₃, K₃PO₄, NaOtBu (very strong, for less reactive amines). |
| Solvent | Causality: The solvent must solubilize the reactants and catalyst system and have a sufficiently high boiling point to allow the reaction to proceed at an adequate rate. Anhydrous, aprotic polar solvents are typically used to prevent quenching of the base and interference with the catalyst. Choices: Toluene, 1,4-Dioxane, DMF, DMSO. |
| Temperature | Causality: Most cross-coupling reactions require heating to overcome the activation energy of the oxidative addition and reductive elimination steps. Temperatures typically range from 80 °C to 120 °C. Reaction progress should be monitored to avoid decomposition at elevated temperatures over long periods. |
| Atmosphere | Causality: Palladium(0) catalysts are sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Therefore, reactions must be performed under an inert atmosphere (Nitrogen or Argon) using appropriate air-free techniques (e.g., Schlenk line or glovebox).[12] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents like dioxane and DMF have specific health risks.
Protocol 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
This protocol describes a general procedure for the coupling of a 5-bromopyrimidine with a primary or secondary amine.
Materials and Reagents
| Reagent | Amount (Molar Eq.) | Purpose |
| 5-Bromopyrimidine | 1.0 equiv | Substrate |
| Amine | 1.2 equiv | Nucleophile |
| Pd₂(dba)₃ | 2 mol% | Catalyst Precursor |
| Xantphos | 4 mol% | Ligand |
| Cesium Carbonate (Cs₂CO₃) | 2.0 equiv | Base |
| Anhydrous Toluene | ~0.1 M concentration | Solvent |
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 5-bromopyrimidine, the amine (if solid), cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Solvent Addition: Through a septum, add anhydrous toluene via syringe. If the amine is a liquid, add it at this stage.
-
Reaction: Place the sealed vessel in a preheated oil bath at 110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete (consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 5-aminopyrimidine product.
Protocol 2: Copper-Catalyzed C-O Coupling (Ullmann-type Etherification)
This protocol outlines a general method for the synthesis of 5-aryloxy-pyrimidines from a 5-bromopyrimidine and a phenol.
Materials and Reagents
| Reagent | Amount (Molar Eq.) | Purpose |
| 5-Bromopyrimidine | 1.0 equiv | Substrate |
| Phenol | 1.5 equiv | Nucleophile |
| Copper(I) Iodide (CuI) | 10 mol% | Catalyst |
| L-Proline | 20 mol% | Ligand |
| Potassium Carbonate (K₂CO₃) | 2.5 equiv | Base |
| Anhydrous DMSO | ~0.2 M concentration | Solvent |
Step-by-Step Methodology
-
Reaction Setup: In an oven-dried reaction vial, combine 5-bromopyrimidine, the phenol, CuI, L-proline, and potassium carbonate. Add a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMSO to the vial.
-
Reaction: Seal the vial tightly with a cap and place it in a preheated heating block or oil bath at 120 °C. Stir the mixture.
-
Monitoring: The reaction is typically complete within 16-24 hours. Monitor by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a large volume of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic extracts with water (2x) to remove residual DMSO, followed by a wash with brine (1x).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by flash column chromatography to yield the pure 5-aryloxy-pyrimidine.
Protocol 3: Copper-Catalyzed C-S Coupling
This protocol provides a general procedure for the synthesis of 5-(arylthio)pyrimidines from a 5-bromopyrimidine and a thiol.[14][15]
Materials and Reagents
| Reagent | Amount (Molar Eq.) | Purpose |
| 5-Bromopyrimidine | 1.0 equiv | Substrate |
| Thiophenol | 1.2 equiv | Nucleophile |
| Copper(I) Iodide (CuI) | 10 mol% | Catalyst |
| Potassium Phosphate (K₃PO₄) | 2.0 equiv | Base |
| Anhydrous DMF | ~0.2 M concentration | Solvent |
Step-by-Step Methodology
-
Reaction Setup: To a reaction vial, add 5-bromopyrimidine, K₃PO₄, and CuI.
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by the thiophenol, using a syringe.
-
Reaction: Seal the vial and heat the mixture to 110 °C with stirring for 12-18 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into an aqueous solution of ammonium chloride and stir for 15 minutes.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine (2x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the 5-(arylthio)pyrimidine product.
Summary of Reaction Conditions
The following table summarizes typical conditions for the nucleophilic substitution on 5-bromopyrimidines.
| Coupling | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) |
| C-N | Primary/Secondary Amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃, NaOtBu | Toluene, Dioxane | 90-110 |
| C-O | Alcohols, Phenols | CuI / L-Proline | K₂CO₃, K₃PO₄ | DMSO, DMF | 110-130 |
| C-S | Thiols, Thiophenols | CuI / (ligand optional) | K₃PO₄, K₂CO₃ | DMF, Toluene | 100-120 |
General Experimental Workflow
Caption: General workflow for catalytic substitution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (e.g., Pd(0) oxidized). 2. Insufficiently anhydrous conditions. 3. Base is too weak or has poor solubility. 4. Temperature is too low. | 1. Ensure rigorous inert atmosphere technique. Use fresh catalyst/ligand. 2. Use freshly distilled, anhydrous solvents. Dry reagents thoroughly. 3. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃ → NaOtBu). 4. Increase reaction temperature in 10 °C increments. |
| Side Product Formation | 1. Hydrodehalogenation: (Replacement of Br with H). 2. Homocoupling of the nucleophile or substrate. 3. Reaction with Solvent: (e.g., amination of DMF). | 1. Often caused by moisture or competing reduction pathways. Ensure anhydrous conditions. A different ligand/base combination may help. 2. Adjust catalyst/ligand ratio. Lowering the temperature may increase selectivity. 3. Switch to a more inert solvent like toluene or dioxane. |
| Difficulty in Purification | 1. Product and starting material have similar polarity. 2. Persistent catalyst/ligand contamination. | 1. Drive the reaction to full conversion. Try a different solvent system for chromatography. 2. Ensure the filtration through Celite is thorough. Additional aqueous washes (e.g., with NH₄Cl for Pd) may help remove metal residues. |
References
-
Gangjee, A., et al. (2010). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry. [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. [Link]
-
Gangjee, A., et al. (2010). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. PMC. [Link]
-
Moran, J., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Phuan, P.-W., et al. (2014). Synthesis and evaluation of 5,6-disubstituted thiopyrimidine aryl aminothiazoles as inhibitors of the calcium-activated chloride channel TMEM16A/Ano1. PubMed. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Couture, A., et al. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Mishriky, N., & El-Shayeb, N. (1983). A simplified method to prepare 2-amino-5-bromopyrimidine: A laboratory experiment. Journal of Chemical Education. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Catalysed SNAr reactions. [Link]
-
Kazem-Rostami, M., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
D'Erasmo, M. P., & Hocek, M. (2018). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine-5-carbonitriles 1a–d. [Link]
-
Do, H.-Q., & Daugulis, O. (2011). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]
-
Hilpert, H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (AZD6244, ARRY-142886), a Potent and Orally Active Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase 1/2 Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Synthetic pathway for the preparation of 5-bromo-pyrimidine... [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
La-Venia, A., et al. (2018). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. PMC. [Link]
-
Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
-
Ichikawa, T., et al. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-bromo-4-(hetero)arylpyrimidine derivatives via... [Link]
-
Kumar, K. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. [Link]
-
eScholarship. (2020). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
-
ResearchGate. (n.d.). Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. [Link]
-
Atlantis Press. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. [Link]
-
University of Bath. (n.d.). 10. Pyrimidines. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
ResearchGate. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
PubMed. (2018). 2-Arylthio-5-iodo pyrimidine derivatives as non-nucleoside HBV polymerase inhibitors. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. par.nsf.gov [par.nsf.gov]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(5-Bromopyrimidin-2-yl)thiomorpholine in Medicinal Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-(5-bromopyrimidin-2-yl)thiomorpholine as a pivotal scaffold in modern medicinal chemistry. We will delve into the rationale behind its design, detailing its synthesis and subsequent derivatization into potent and selective kinase inhibitors. This guide furnishes field-proven, step-by-step protocols for both chemical synthesis and biological evaluation, underpinned by a mechanistic understanding of the structure-activity relationships (SAR) that govern the therapeutic potential of this compound class. The versatile 5-bromopyrimidine core, combined with the favorable pharmacokinetic attributes of the thiomorpholine moiety, establishes this scaffold as a valuable starting point for the discovery of novel therapeutics targeting a range of human diseases, notably cancer and inflammatory conditions.
Introduction: The Strategic Value of the 4-(5-Bromopyrimidin-2-yl)thiomorpholine Scaffold
The pyrimidine ring is a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1] This structural analogy allows pyrimidine derivatives to function as effective modulators of biological processes, particularly as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][3]
The subject of this guide, 4-(5-bromopyrimidin-2-yl)thiomorpholine, is a strategically designed chemical entity that combines two key pharmacophoric elements:
-
The 5-Bromopyrimidine Core: The bromine atom at the C5 position serves as a versatile synthetic handle, enabling the introduction of a wide array of chemical functionalities through well-established cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, the pyrimidine ring itself is a key feature in many kinase inhibitors, often forming critical hydrogen bond interactions within the ATP-binding pocket of the target kinase.[3]
-
The Thiomorpholine Moiety: The thiomorpholine ring is a bioisostere of the more commonly used morpholine ring.[4] The substitution of oxygen with sulfur can subtly alter the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.[5] The thiomorpholine group can also contribute to improved pharmacokinetic profiles, enhancing properties like solubility and metabolic stability, which are crucial for the development of orally bioavailable drugs.[6][7]
This application note will first detail the synthesis of the parent scaffold and then explore its derivatization, focusing on the development of kinase inhibitors. We will then provide robust protocols for the biological evaluation of these novel compounds.
Synthesis and Derivatization Strategies
The synthesis of 4-(5-bromopyrimidin-2-yl)thiomorpholine and its derivatives can be approached in a logical, stepwise manner. The initial synthesis of the core scaffold is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. Subsequent derivatization at the 5-position is then carried out using palladium-catalyzed cross-coupling reactions.
Synthesis of the Core Scaffold: 4-(5-Bromopyrimidin-2-yl)thiomorpholine
The most direct route to the title compound is the reaction of 2,5-dibromopyrimidine with thiomorpholine. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, particularly at the C2 and C4/6 positions.
Caption: Synthetic workflow for the core scaffold.
Protocol 1: Synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine
Materials:
-
2,5-Dibromopyrimidine
-
Thiomorpholine
-
Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,5-dibromopyrimidine (1.0 eq) in DMF (or NMP) in a round-bottom flask, add thiomorpholine (1.1 eq) and a base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(5-bromopyrimidin-2-yl)thiomorpholine.
Rationale: The use of a base is crucial to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature is optimized to ensure sufficient solubility of the reactants and an adequate reaction rate.
Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the C5 position is a prime site for introducing diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[8] This reaction allows for the introduction of a vast array of aryl and heteroaryl groups, enabling a thorough exploration of the structure-activity relationship.[9]
Caption: Derivatization via Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
4-(5-Bromopyrimidin-2-yl)thiomorpholine
-
Aryl or heteroaryl boronic acid or boronate ester (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., Sodium carbonate, Na₂CO₃, or Potassium phosphate, K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 4-(5-bromopyrimidin-2-yl)thiomorpholine (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., dioxane/water).
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired derivative.
Rationale: The palladium catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. The base is required for the transmetalation step. A degassed solvent system is used to prevent the oxidation of the Pd(0) catalyst.
Biological Evaluation: Assessing Therapeutic Potential
The primary application of 4-(5-bromopyrimidin-2-yl)thiomorpholine derivatives in medicinal chemistry is as kinase inhibitors. Therefore, the biological evaluation focuses on assessing their inhibitory activity against specific kinases and their anti-proliferative effects on cancer cell lines.
In Vitro Kinase Inhibition Assay
PIM1 kinase, a serine/threonine kinase, is a proto-oncogene implicated in various cancers, making it an attractive target for pyrimidine-based inhibitors.[10][11] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[10][12]
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Protocol 3: PIM1 Kinase Inhibition Assay (ADP-Glo™)
Materials:
-
Recombinant PIM1 Kinase
-
PIM1 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[10]
-
Substrate (e.g., S6Ktide)[11]
-
ATP
-
Test compounds (derivatives of 4-(5-bromopyrimidin-2-yl)thiomorpholine) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of PIM1 kinase solution.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Parent Scaffold | PIM1 | >10,000 |
| Derivative 1 (5-phenyl) | PIM1 | 520 |
| Derivative 2 (5-(4-fluorophenyl)) | PIM1 | 150 |
| Derivative 3 (5-(pyridin-4-yl)) | PIM1 | 85 |
| Staurosporine (Control) | PIM1 | 25 |
(Note: The data presented above is hypothetical and for illustrative purposes only.)
Cellular Anti-Proliferative Assay (MTT Assay)
To assess the effect of the synthesized compounds on cancer cell viability, a cellular proliferation assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3]
Protocol 4: MTT Cell Viability Assay
Materials:
-
Human cancer cell line (e.g., K562 leukemia cells, known to be sensitive to Bcr-Abl inhibitors which can share scaffolds with PIM1 inhibitors)[13]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) Insights
The systematic derivatization of the 4-(5-bromopyrimidin-2-yl)thiomorpholine scaffold allows for the elucidation of key structure-activity relationships. The goal is to identify substituents at the C5 position that enhance potency and selectivity for the target kinase.
Caption: SAR decision tree for C5-substituents.
Key SAR Observations (Hypothetical):
-
Requirement for C5-Substitution: The parent scaffold (with bromine at C5) is generally inactive, highlighting the necessity of substitution at this position for kinase inhibitory activity.
-
Aryl and Heteroaryl Groups: The introduction of aryl or heteroaryl groups at the C5 position generally leads to a significant increase in potency. This is likely due to favorable interactions (e.g., hydrophobic, π-stacking) within the ATP-binding pocket of the kinase.
-
Electronic Effects: The introduction of electron-withdrawing groups (e.g., fluorine) on a C5-phenyl ring can enhance potency. This may be due to modulation of the electronic properties of the pyrimidine ring or direct interactions with the protein.
-
Hydrogen Bond Acceptors: Incorporating nitrogen-containing heterocycles (e.g., pyridine) at the C5 position can lead to a substantial increase in activity. This is often attributed to the formation of additional hydrogen bonds with key residues in the kinase hinge region. These groups can also improve the aqueous solubility of the compounds.
Conclusion
The 4-(5-bromopyrimidin-2-yl)thiomorpholine scaffold represents a highly versatile and promising starting point for the development of novel kinase inhibitors. Its straightforward synthesis and the synthetic tractability of the C5-bromo position allow for extensive SAR exploration. The protocols detailed in this application note provide a robust framework for the synthesis and biological evaluation of derivatives of this scaffold. By systematically applying these methods, researchers can efficiently advance the discovery of new therapeutic agents for a range of diseases driven by aberrant kinase activity.
References
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Sittampalam, G. S., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
-
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
MDPI. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. [Link]
-
Bullock, A. N., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163–172. [Link]
-
BPS Bioscience. Chemi-Verse™ PIM1 Kinase Assay Kit. [Link]
-
PubMed. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]
-
PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. [Link]
-
KISTI. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5 H -Thiopyrano[4,3- d ]pyrimidine Derivatives Bearing Pyrazoline Scaffold. [Link]
-
PubMed. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
MDPI. Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. [Link]
-
Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
-
MySkinRecipes. 4-(5-Bromopyrimidin-2-yl)thiomorpholine. [Link]
-
ACS Publications. Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. [Link]
-
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
PubMed. A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. [Link]
-
PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]
-
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
ResearchGate. (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. [Link]
-
PubMed Central. Concerted Nucleophilic Aromatic Substitutions. [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]
-
Organic Chemistry Frontiers. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. [Link]
-
MDPI. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. [Link]
-
PubMed Central. Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. [Link]
-
PubMed. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. [Link]
-
PubMed Central. Editorial: Recent advances in the research and development of kinase-inhibitory anticancer molecules. [Link]
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Chemical Science. Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts. [Link]
-
RSC Publishing. Directed nucleophilic aromatic substitution reaction. [Link]
-
YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]
-
Organic Chemistry Frontiers. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. [Link]
-
PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
Sources
- 1. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. jchemrev.com [jchemrev.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Biological Screening of Novel Pyrimidine Derivatives
Introduction: The Prominence of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine ring is a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug development.[1][2][3][4] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine derivatives possess an intrinsic ability to interact with a wide array of biological targets, including enzymes and receptors.[3] This inherent bio-compatibility has led to the successful development of numerous FDA-approved drugs for a range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][5] The synthetic tractability of the pyrimidine core allows for extensive structural modifications, enabling the generation of large, diverse chemical libraries.[1][4] Consequently, the systematic biological screening of these novel derivatives is a critical step in identifying promising lead compounds for further development.
This technical guide provides a comprehensive overview of the initial biological screening of novel pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for evaluating the therapeutic potential of these compounds. The focus is on a logical, tiered screening approach, beginning with broad cytotoxicity assessments and progressing to more specific mechanistic assays.
A Tiered Approach to Biological Screening
A logical and efficient screening cascade is essential for navigating large libraries of novel compounds. The following workflow outlines a typical progression, starting with broad assessments of cellular viability and culminating in more focused mechanistic studies for promising candidates.
Caption: A tiered workflow for screening novel pyrimidine derivatives.
Part 1: In Vitro Cytotoxicity Assessment
The initial step in evaluating the potential of novel pyrimidine derivatives, particularly for anticancer applications, is to assess their general cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used, robust, and cost-effective colorimetric method for this purpose.[6][7][8]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[7][8] This reduction is primarily carried out by mitochondrial dehydrogenases.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7][8] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium (specific to the cell line)
-
Novel pyrimidine derivatives (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine derivatives in culture medium. A common starting concentration for primary screening is 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include wells for vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control.[6]
-
Incubate the plate for 48–72 hours.[6]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
For compounds showing significant activity, a dose-response curve is generated by testing a range of concentrations to determine the half-maximal inhibitory concentration (IC₅₀).
Table 1: Representative Data from a Primary Cytotoxicity Screen
| Compound ID | Concentration (µM) | Cell Line (MCF-7) % Viability | Cell Line (A549) % Viability |
| PYR-001 | 10 | 45.2 | 51.8 |
| PYR-002 | 10 | 98.1 | 95.6 |
| PYR-003 | 10 | 22.7 | 30.1 |
| Doxorubicin | 1 | 15.4 | 18.9 |
Part 2: Elucidating the Mechanism of Action
For "hit" compounds that demonstrate potent and selective cytotoxicity, the next crucial step is to investigate their mechanism of action (MoA). Pyrimidine derivatives are known to exert their anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis.[6]
Cell Cycle Analysis by Flow Cytometry
Many cytotoxic agents function by disrupting the normal progression of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
Principle:
PI is a fluorescent intercalating agent that binds to DNA.[12] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell.[14] By analyzing the fluorescence intensity of a population of cells, one can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[12]
Caption: The cell cycle and potential points of arrest induced by cytotoxic compounds.
Protocol: Cell Cycle Analysis
Materials:
-
6-well plates
-
PBS
-
Ice-cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat them with the pyrimidine compound at its IC₅₀ concentration for a defined period (e.g., 24, 48 hours).[6]
-
-
Cell Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[6]
-
Part 3: Target-Based Screening: Kinase Inhibition Assays
Many pyrimidine derivatives exert their therapeutic effects by inhibiting specific protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[9][16] Therefore, for compounds with a promising cellular phenotype, it is essential to investigate their activity against a panel of relevant kinases.
Principle of In Vitro Kinase Assays
In vitro kinase assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. A common method involves using a recombinant kinase, a specific substrate, and ATP. The amount of phosphorylated substrate is then quantified, often using luminescence- or fluorescence-based detection methods.
Protocol: General Kinase Inhibition Assay
Materials:
-
Microplate (e.g., 96-well or 384-well)
-
Reaction buffer
-
Recombinant target kinase
-
Specific substrate
-
ATP
-
Test pyrimidine derivatives
-
Detection reagent
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer, the target kinase, its specific substrate, ATP, and the pyrimidine inhibitor at various concentrations.[6]
-
-
Reaction Setup:
-
In a microplate, combine the kinase, substrate, and inhibitor.[6]
-
-
Initiation:
-
Detection:
-
Stop the reaction and add a detection reagent that generates a signal (e.g., luminescence, fluorescence) proportional to the amount of phosphorylated substrate.[6]
-
Data Analysis:
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression.
Table 2: Representative Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PYR-003 | EGFR | 25.3 |
| PYR-003 | VEGFR2 | 150.8 |
| PYR-003 | SRC | >1000 |
Part 4: Antimicrobial Screening
Given the broad biological activity of pyrimidines, it is also prudent to screen them for antimicrobial properties.[1][2][4] Simple and effective methods like the agar well diffusion assay can be used for initial screening.[17]
Principle of Agar Well Diffusion
This method relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been inoculated with a test microorganism. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity of the compound.[17]
Protocol: Agar Well Diffusion Assay
Materials:
-
Petri plates
-
Nutrient agar
-
Bacterial or fungal cultures
-
Sterile cork borer
-
Micropipette
-
Positive control (e.g., Tetracycline for bacteria, Fluconazole for fungi)
-
Negative control (e.g., DMSO)
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize nutrient agar and pour it into sterile Petri plates.
-
Allow the agar to solidify.
-
-
Inoculation:
-
Spread a standardized inoculum of the test microorganism over the surface of the agar.
-
-
Well Preparation and Compound Addition:
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume of the dissolved pyrimidine derivative to each well.
-
Add positive and negative controls to separate wells.
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Measurement:
-
Measure the diameter of the zone of inhibition in millimeters.
-
Conclusion
The biological screening of novel pyrimidine derivatives is a multifaceted process that requires a systematic and logical approach. By employing a tiered screening cascade that encompasses initial cytotoxicity testing, mechanistic studies such as cell cycle analysis, and target-based assays, researchers can efficiently identify and characterize promising lead compounds. The protocols outlined in this guide provide a solid foundation for these investigations, enabling the discovery of the next generation of pyrimidine-based therapeutics.
References
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. [Link]
-
PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Research Trend. Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
PMC - PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]
-
PMC - NIH. Assaying cell cycle status using flow cytometry. [Link]
-
Cell Cycle Tutorial Contents. [Link]
-
Bio-Rad Antibodies. Proliferation & Cell Cycle - Flow Cytometry Guide. [Link]
-
NIH. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]
-
PMC - NIH. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. [Link]
-
PMC - NIH. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
Bentham Science Publishers. Screening Strategies to Identify New Antibiotics. [Link]
-
ijrpr. Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. [Link]
-
In silico anticancer activity prediction of pyrimidine derivatives. [Link]
-
PMC - NIH. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
PubMed. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
ACS Publications. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay | Biochemistry. [Link]
-
ACS Publications. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry. [Link]
-
National Institute on Drug Abuse (NIDA) - NIH. Drug Testing. [Link]
-
RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]
-
StatPearls - NCBI Bookshelf - NIH. Drug Testing. [Link]
-
ACS Publications. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry. [Link]
-
Drug Screening Methods. [Link]
-
PMC - PubMed Central. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]
-
Drugs.com. Drug Information for Healthcare Professionals. [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
PMC - NIH. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. [Link]
-
ResearchGate. Synthesis, Characterization and Docking Study of Novel Pyrimidine Derivatives as Anticancer Agents. [Link]
-
MDPI. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchtrend.net [researchtrend.net]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(5-Bromopyrimidin-2-yl)thiomorpholine as a Versatile Fragment for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes and a focal point for drug discovery, particularly in oncology and immunology.[1] The development of potent and selective kinase inhibitors is an ongoing challenge, requiring innovative synthetic strategies. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel chemical matter that can be elaborated into high-affinity lead compounds.[2][3][4] This guide details the application of 4-(5-Bromopyrimidin-2-yl)thiomorpholine , a privileged fragment that combines key structural features for kinase active site recognition: a hinge-binding pyrimidine core, a versatile synthetic handle in the form of a bromine atom, and a solubilizing thiomorpholine moiety that can also serve as a vector for exploring solvent-exposed regions. We provide detailed protocols for the synthesis, derivatization, and biological evaluation of compounds derived from this fragment, offering researchers a practical roadmap for accelerating their kinase inhibitor discovery programs.
Introduction: The Strategic Value of the Fragment
The design of kinase inhibitors often revolves around establishing a key hydrogen bonding interaction with the "hinge" region of the enzyme's ATP-binding site. The pyrimidine scaffold is a well-established and highly effective hinge-binder, present in numerous FDA-approved kinase inhibitors.[5][6] Our subject fragment, 4-(5-Bromopyrimidin-2-yl)thiomorpholine, is strategically designed to leverage this interaction while providing two orthogonal points for chemical elaboration.
-
The 2-thiomorpholine group: This moiety typically occupies the ribose pocket of the ATP binding site. The sulfur atom can act as a hydrogen bond acceptor, and the entire ring structure enhances aqueous solubility and metabolic stability, which are critical pharmacokinetic properties.[7] Its substitution for a more common morpholine can alter lipophilicity and metabolic profile, offering a valuable tool for property modulation.[8][9]
-
The 5-bromo substituent: This is the primary vector for synthetic elaboration. The bromine atom is strategically positioned to point out towards the solvent-exposed region of the kinase active site. It is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the systematic introduction of a diverse range of chemical groups to enhance potency and target selectivity.[10]
Logical Workflow for Fragment Elaboration
This guide is structured to follow a logical drug discovery cascade, from initial synthesis to biological characterization.
Caption: High-level workflow for utilizing the fragment.
Physicochemical Properties of the Core Fragment
A summary of the key properties of 4-(5-Bromopyrimidin-2-yl)thiomorpholine is provided below. These values are essential for ensuring quality control and for computational modeling during the inhibitor design process.
| Property | Value | Source |
| CAS Number | 1341761-16-7 | |
| Molecular Formula | C₈H₁₀BrN₃S | |
| Molecular Weight | 260.16 g/mol | [11] |
| Appearance | Off-white to pale yellow solid | Typical |
| Purity (Typical) | >95% | [11] |
| Storage | Store long-term in a cool, dry place | [11] |
Synthesis and Derivatization Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the core fragment and its subsequent elaboration via common and robust cross-coupling reactions.
Protocol 1: Synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine
Rationale: This synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. We start with 5-bromo-2-chloropyrimidine. The electron-deficient nature of the pyrimidine ring, enhanced by two halogen substituents, activates the C2 and C5 positions for nucleophilic attack. The chlorine atom at the 2-position is generally more activated and susceptible to displacement than the bromine at the 5-position.[10] This inherent reactivity allows for the selective introduction of thiomorpholine at the C2 position.
Materials:
-
5-Bromo-2-chloropyrimidine
-
Thiomorpholine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add thiomorpholine (1.2 eq) to the solution, followed by DIPEA (2.0 eq). The base is crucial to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at 80°C and monitor its progress by TLC or LC-MS (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(5-bromopyrimidin-2-yl)thiomorpholine.
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the C5-Br of our fragment with a variety of boronic acids or esters.[11] This allows for the introduction of aryl, heteroaryl, or alkyl groups. The choice of a palladium catalyst and ligand is critical for efficient coupling. A common and effective system is Pd(PPh₃)₄ or a combination of a Pd(0) precursor like Pd₂(dba)₃ with a phosphine ligand.[10][12]
Materials:
-
4-(5-Bromopyrimidin-2-yl)thiomorpholine (1.0 eq)
-
Aryl- or heteroaryl-boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
In a Schlenk flask, combine 4-(5-bromopyrimidin-2-yl)thiomorpholine, the desired boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-16 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired coupled product.
Protocol 3: Derivatization via Buchwald-Hartwig Amination
Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C5 position.[13] This is invaluable for creating derivatives that can form additional hydrogen bonds or ionic interactions within the kinase active site. The reaction requires a palladium catalyst, a specialized phosphine ligand (often a bulky, electron-rich biarylphosphine like XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide.[14]
Materials:
-
4-(5-Bromopyrimidin-2-yl)thiomorpholine (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 8 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.
-
Add the 4-(5-bromopyrimidin-2-yl)thiomorpholine and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the flask and heat the mixture to 100°C. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Biological Evaluation of Synthesized Inhibitors
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. This typically involves a primary biochemical assay to determine direct enzyme inhibition, followed by a secondary cell-based assay to assess effects in a more physiological context.
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[2] It is a universal platform suitable for virtually any kinase. The amount of ADP is directly proportional to kinase activity, and a decrease in signal in the presence of a compound indicates inhibition. The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted to ATP, which is then quantified using a luciferase/luciferin reaction.[4][15]
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest, substrate (peptide or protein), and appropriate kinase reaction buffer
-
Synthesized inhibitor compounds dissolved in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the synthesized inhibitors in DMSO. Dispense a small volume (e.g., 50 nL) of the compound solutions into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the appropriate 1X kinase buffer.
-
Initiate the kinase reaction by adding ATP solution to the master mix. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Dispense the kinase reaction mixture (e.g., 5 µL) into the wells containing the pre-spotted compounds.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
ATP Depletion: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.[4]
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin needed for the light-generating reaction. Incubate for 30-60 minutes at room temperature.[4]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.[16]
-
Representative Data: Expected Kinase Inhibition
Derivatives from the 4-(5-Bromopyrimidin-2-yl)thiomorpholine fragment are expected to show activity against various kinase families. Below is a table of representative IC₅₀ values for known pyrimidine-based inhibitors against relevant targets to provide a benchmark for expected potency.
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference Scaffold Type |
| Pexidartinib | CSF1R | 10 | 2-Amino-pyridine based |
| GDC-0941 | PI3Kα | 3 | Thienopyrimidine |
| Sorafenib | VEGFR-2 | 90 | Pyridine/Urea |
| Compound 8 | VEGFR-2 | 55.4 | Pyrimidine-based |
| Compound 10d | CDK5/p25 | 63 | Pyrimidine-based |
Note: Data sourced from multiple public databases and literature.[17][18][19] This table is for illustrative purposes to show the potential potency range of inhibitors containing related scaffolds.
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Protocol 5: Cell Viability/Cytotoxicity Assay (MTT)
Rationale: After identifying biochemically active compounds, it is essential to determine their effect on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[20][21] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compounds in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the compounds (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.[20]
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value.
Conclusion
4-(5-Bromopyrimidin-2-yl)thiomorpholine represents a high-value fragment for the development of novel kinase inhibitors. Its constituent parts are rationally designed to engage with conserved features of the kinase ATP-binding site while providing a robust and versatile handle for synthetic elaboration. The protocols detailed in this guide offer a comprehensive framework for synthesizing, derivatizing, and evaluating compounds based on this core scaffold. By employing these methods, research and drug development professionals can efficiently explore the chemical space around this privileged fragment to identify potent and selective kinase inhibitors for a range of therapeutic targets.
References
-
Mortenson, P. N., Berdini, V., & O'Reilly, M. (2014). Fragment-based approaches to the discovery of kinase inhibitors. PubMed. Available at: [Link]
-
Li, Q., & Fang, H. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. PubMed. Available at: [Link]
-
Erickson, J. A. (2015). Fragment-based design of kinase inhibitors: a practical guide. PubMed. Available at: [Link]
-
Davies, T. G., Woodhead, S. J., & Collins, I. (2009). Fragment-based discovery of inhibitors of protein kinase B. PubMed. Available at: [Link]
-
St. Amant, A. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available at: [Link]
-
Mortenson, P. N., et al. (2014). Fragment-based approaches to the discovery of kinase inhibitors. Semantic Scholar. Available at: [Link]
-
Kim, H. Y., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]
-
Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Wymann, M. P., & Borsari, C. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. Available at: [Link]
-
MySkinRecipes. 4-(5-Bromopyrimidin-2-yl)thiomorpholine. MySkinRecipes. Available at: [Link]
-
Singh, U. P., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Available at: [Link]
-
Van den Driessche, B., et al. (2023). New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells. PMC. Available at: [Link]
-
Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. Available at: [Link]
-
Staben, S. T., et al. (2010). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]
-
ResearchGate. Cytotoxicity assay using MTT. ResearchGate. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5. ResearchGate. Available at: [Link]
-
YouTube. The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
ResearchGate. The IC50 values expressed in (µM) of the target compounds. ResearchGate. Available at: [Link]
-
Vieth, M., et al. (2005). High affinity targets of protein kinase inhibitors have similar residues at the positions energetically important for binding. PubMed. Available at: [Link]
-
Wikipedia. IC50. Wikipedia. Available at: [Link]
-
ResearchGate. Reported IC 50 values of the selected inhibitors in nM. ResearchGate. Available at: [Link]
Sources
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. carnabio.com [carnabio.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. [PDF] MTT assay to evaluate the cytotoxic potential of a drug | Semantic Scholar [semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. promega.com [promega.com]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Leveraging 4-(5-Bromopyrimidin-2-yl)thiomorpholine in the Development of Covalent Kinase Inhibitors
Introduction: The Strategic Value of the Bromopyrimidine Scaffold
The compound 4-(5-bromopyrimidin-2-yl)thiomorpholine represents a highly strategic starting point or fragment in modern medicinal chemistry, particularly for the development of targeted covalent inhibitors. Its structure embodies key features for kinase drug discovery: the 2-aminopyrimidine motif is a privileged scaffold known to form critical hydrogen bonds with the kinase hinge region, while the thiomorpholine group can enhance pharmacokinetic properties like solubility and metabolic stability[1]. The bromine atom on the pyrimidine ring serves as a versatile chemical handle for elaboration, allowing for the introduction of a reactive "warhead" to achieve covalent and irreversible binding to a specific target.
This guide focuses on the application of this scaffold in the context of developing inhibitors for Bruton's Tyrosine Kinase (BTK), a clinically validated and high-value target in oncology and immunology.[2][3] We will explore the fundamental biology of BTK, the mechanism of covalent inhibition, and provide detailed in vitro protocols to characterize novel inhibitors derived from the 4-(5-bromopyrimidin-2-yl)thiomorpholine core.
Section 1: The Scientific Foundation - Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target
The BTK Signaling Pathway
BTK is a non-receptor tyrosine kinase and a critical signaling element downstream of the B-cell receptor (BCR).[4][5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the cell membrane. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), triggering downstream pathways that culminate in the activation of transcription factors like NF-κB and NFAT.[4][6][7] This signaling is essential for the proliferation, differentiation, and survival of B-cells.[2][6] In many B-cell malignancies, this pathway is constitutively active, making BTK a prime target for therapeutic intervention.[7][8]
Caption: Covalent inhibitor binding to the BTK active site, engaging the hinge and Cys481.
Section 2: Biochemical Assays for Inhibitor Characterization
Once a library of potential inhibitors is synthesized from the core scaffold, the first step is to determine if they can inhibit the enzymatic activity of BTK in a purified, cell-free system.
Protocol 2.1: In Vitro Kinase Activity Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are robust, high-throughput methods for measuring kinase activity. [9][10][11]They measure the phosphorylation of a fluorescently labeled substrate by the kinase.
Principle: The assay uses a terbium-labeled antibody (donor) that specifically recognizes a phosphorylated substrate, which is labeled with a fluorescein (acceptor). When the substrate is phosphorylated by BTK, the antibody binds, bringing the donor and acceptor into proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, producing a FRET signal that is proportional to kinase activity. [10][11]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of test compounds (derived from 4-(5-bromopyrimidin-2-yl)thiomorpholine) in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. Include DMSO only (vehicle control) and a known BTK inhibitor like Ibrutinib (positive control).
-
Prepare a 4X final concentration of each compound dilution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Reaction Setup (384-well plate):
-
To each well, add 2.5 µL of the 4X compound solution.
-
Add 5 µL of a 2X solution of BTK enzyme and fluorescein-labeled substrate (e.g., poly-GT) in kinase buffer. Expert Tip: The optimal concentrations of enzyme and substrate should be determined empirically, typically at the Km for ATP and EC₅₀ for the substrate.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution in kinase buffer. The final ATP concentration should be at or near its Km for BTK.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a TR-FRET dilution buffer containing EDTA and the terbium-labeled anti-phosphotyrosine antibody. [9]The EDTA chelates Mg²⁺, halting further ATP-dependent phosphorylation.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 495 nm (terbium) and 520 nm (fluorescein).
-
Calculate the 520/495 emission ratio.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Section 3: Cell-Based Assays for Target Validation
Positive hits from biochemical assays must be validated in a cellular context to confirm target engagement and functional activity in a more physiologically relevant environment.
Protocol 3.1: Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement assay measures compound binding to a specific protein target within living cells. [12][13] Principle: The assay uses cells expressing BTK genetically fused to a bright, energy-efficient luciferase (NanoLuc®). A cell-permeable fluorescent tracer that binds to BTK is added to the cells. In the absence of a competing inhibitor, the tracer binds to NanoLuc-BTK, bringing the energy donor (NanoLuc) and acceptor (tracer) into close proximity, generating a BRET signal. Test compounds that bind to BTK will compete with the tracer, disrupting BRET in a dose-dependent manner. [12][13][14]
-
Cell Preparation:
-
Use a suitable human cell line (e.g., HEK293) transiently or stably expressing a NanoLuc®-BTK fusion protein.
-
Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
-
-
Assay Setup (96- or 384-well white plate):
-
Plate the cells at an optimized density.
-
Prepare serial dilutions of test compounds and controls (as in Protocol 2.1) in Opti-MEM.
-
Add the compound dilutions to the cells and incubate at 37°C, 5% CO₂ for a set period (e.g., 2 hours) to allow for cell entry and target binding.
-
-
Tracer and Substrate Addition:
-
Prepare a combined solution of the NanoBRET™ tracer and the Nano-Glo® substrate in Opti-MEM.
-
Add this solution to all wells.
-
-
Data Acquisition:
-
Incubate the plate at room temperature for 3-5 minutes.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).
-
-
Data Analysis:
-
Calculate the corrected BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the curve to determine the cellular IC₅₀. This value reflects the concentration required to occupy 50% of the target protein in a living cell.
-
Protocol 3.2: Functional Cellular Assay (AlphaLISA®)
This assay measures the functional consequence of BTK inhibition by quantifying the level of BTK autophosphorylation at tyrosine 223 (pBTK Y223) in stimulated B-cells. AlphaLISA® is a highly sensitive, no-wash immunoassay suitable for high-throughput analysis. [15][16][17] Principle: The assay uses two types of beads: Donor beads and Acceptor beads. [18][19]One bead is coated with an antibody that captures total BTK, and the other is coated with an antibody specific for phosphorylated BTK (pY223). In cell lysates containing activated, phosphorylated BTK, both antibodies bind, bringing the beads into proximity. When the donor bead is excited with a laser, it generates singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal. [15][19]An effective inhibitor will reduce BTK phosphorylation, thus decreasing the signal.
-
Cell Treatment and Stimulation:
-
Use a relevant B-cell line (e.g., Ramos cells).
-
Pre-treat the cells with serial dilutions of your test compounds or controls for 1-2 hours at 37°C.
-
Stimulate the cells with an agonist like anti-IgM to induce BCR signaling and BTK autophosphorylation. [20]Incubate for a short period (e.g., 10-15 minutes).
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and lyse them using an appropriate lysis buffer containing phosphatase and protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
AlphaLISA® Assay:
-
Add a small volume of cell lysate to the wells of a 384-well plate.
-
Add the AlphaLISA® Acceptor beads conjugated with the anti-pBTK (Y223) antibody. Incubate (e.g., 60 minutes).
-
Add the Biotinylated anti-BTK (total) antibody. Incubate (e.g., 60 minutes).
-
Add the Streptavidin-coated Donor beads. Incubate in the dark (e.g., 30 minutes).
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen®-capable plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA® signal against the logarithm of the inhibitor concentration.
-
Fit the data to determine the IC₅₀ for the inhibition of BTK phosphorylation in a cellular context.
-
Section 4: Data Interpretation and Presentation
A successful inhibitor derived from the 4-(5-bromopyrimidin-2-yl)thiomorpholine scaffold should demonstrate potency across all three assay formats. The data can be effectively summarized for comparison.
Table 1: Summary of In Vitro Assay Data for BTK Inhibitors
| Compound ID | Biochemical IC₅₀ (nM) (TR-FRET Activity) | Cellular IC₅₀ (nM) (NanoBRET™ Target Engagement) | Functional IC₅₀ (nM) (AlphaLISA® pBTK) |
|---|---|---|---|
| Control: Ibrutinib | 0.5 | 11 | 8 |
| Vehicle: DMSO | >10,000 | >10,000 | >10,000 |
| Test Compound 1 | Value | Value | Value |
| Test Compound 2 | Value | Value | Value |
Causality Insight: A potent biochemical IC₅₀ confirms direct enzyme inhibition. A similarly potent cellular target engagement IC₅₀ demonstrates that the compound can effectively cross the cell membrane and bind its intended target. Finally, a potent functional IC₅₀ confirms that this binding event translates into the desired biological outcome—the inhibition of the BTK signaling pathway. Discrepancies between these values can provide valuable insights into a compound's properties, such as cell permeability or off-target effects.
Conclusion
The 4-(5-bromopyrimidin-2-yl)thiomorpholine scaffold is a valuable starting point for the rational design of novel covalent BTK inhibitors. By employing a strategic, multi-tiered in vitro testing cascade—beginning with biochemical activity assays, progressing to cellular target engagement, and culminating in functional cellular readouts—researchers can efficiently identify and optimize potent and selective drug candidates. The protocols detailed in this guide provide a robust framework for executing this discovery process with scientific rigor and confidence.
References
-
protocols.io. (2023). In vitro kinase assay. [Link]
-
Vasta, J. D., et al. (2020). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS Discovery, 25(2), 176-185. [Link]
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
Davids, M. S. (2024). A fresh look at covalent BTK inhibitor resistance. Blood, 144(10), 1029–1031. [Link]
-
Owens, T. D., et al. (2022). Discovery of Reversible Covalent Bruton's Tyrosine Kinase Inhibitors PRN473 and PRN1008 (Rilzabrutinib). Journal of Medicinal Chemistry. [Link]
-
BMG Labtech. (2022). LanthaScreen Technology on microplate readers. [Link]
-
BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. [Link]
-
Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics, 1, 2–10. [Link]
-
ResearchGate. (n.d.). Signaling pathways involving BTK in B cells. [Link]
-
Charnwood Discovery. (n.d.). AlphaLISA. [Link]
-
BMG Labtech. (n.d.). AlphaScreen. [Link]
-
Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. [Link]
-
Manzari Tavakoli, G., et al. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Advances in Rheumatology. [Link]
-
Manzari Tavakoli, G., et al. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Advances in Rheumatology, 64(1), 61. [Link]
-
Akinleye, A., et al. (2013). Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase. Journal of Hematology & Oncology, 6, 57. [Link]
-
Pál, P., et al. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 689233. [Link]
-
Wikipedia. (n.d.). Ibrutinib. [Link]
-
Moon, K. M., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2615. [Link]
-
Woyach, J. A., & Rogers, K. A. (2021). SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia. Clinical Lymphoma, Myeloma & Leukemia, 21(11), 717-724. [Link]
-
Ha, C., et al. (2018). Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. SLAS Discovery, 23(7), 697-706. [Link]
-
ResearchGate. (n.d.). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. [Link]
-
Ringheim, G. E., & Wampole, M. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Immunology, 12, 683835. [Link]
-
Wikipedia. (n.d.). Bruton's tyrosine kinase. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
Lonsdale, R., & Ranaghan, K. E. (2017). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science, 8(8), 5348–5358. [Link]
-
National Center for Biotechnology Information. (n.d.). Ibrutinib. PubChem Compound Summary for CID 24821094. [Link]
-
ResearchGate. (n.d.). Kd and kinetic characterization of the BTK target engagement assays. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ibrutinib?. [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link]
-
MySkinRecipes. (n.d.). 4-(5-Bromopyrimidin-2-yl)thiomorpholine. [Link]
-
Asquith, C. R. M., & Tizzard, G. J. (2021). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 26(23), 7411. [Link]
-
Pan, Z., et al. (2014). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. Journal of Medicinal Chemistry, 57(13), 5655-5668. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(5-Bromopyrimidin-2-yl)morpholine. PubChem Compound Summary for CID 5144362. [Link]
-
Montanari, S., & Capdeville, R. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Pharmaceutics, 13(10), 1541. [Link]
-
Ilc, G., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 29(5), 1146. [Link]
-
Lee, J., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules, 25(21), 5022. [Link]
-
Staszowska-Karkut, M., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(13), 5171. [Link]
-
El-Sayed, M. F., et al. (2020). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 25(21), 5010. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Targeting Bruton’s tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments | springermedicine.com [springermedicine.com]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. LanthaScreen Technology Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 12. A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. benchchem.com [benchchem.com]
Application Notes & Protocols: High-Throughput Screening of Pyrimidine-Based Compound Libraries
Introduction: The Enduring Potential of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of biological targets, including kinases, polymerases, and metabolic enzymes.[1][2][3] Its synthetic tractability and the ability to readily modify its physicochemical properties through substitution at multiple positions make it an ideal starting point for the construction of large and diverse compound libraries.[1][4][5] High-throughput screening (HTS) of these libraries is a cornerstone of modern drug discovery, enabling the rapid identification of novel hit compounds that can be optimized into clinical candidates.[6][7]
This guide provides a comprehensive overview of the principles and detailed protocols for conducting HTS campaigns with pyrimidine-based compound libraries. It is designed for researchers, scientists, and drug development professionals seeking to establish or optimize their screening workflows. We will delve into the critical aspects of assay development, primary and secondary screening methodologies, and robust data analysis, with a focus on ensuring scientific integrity and generating high-quality, actionable data.
The HTS Workflow: A Strategic Overview
A successful HTS campaign is a multi-step process that begins with careful planning and assay development and culminates in the identification and validation of promising hit compounds. The workflow is designed to be a funnel, starting with a broad screen of a large library and progressively narrowing down to a small number of well-characterized hits.
Figure 2: Workflow for the Fluorescence Polarization (FP) kinase inhibition assay.
Protocol 2: AlphaLISA Kinase Inhibition Assay
This protocol outlines a method to screen for inhibitors of a kinase that phosphorylates a biotinylated peptide substrate.
Materials:
-
Target Kinase (purified)
-
Biotinylated Peptide Substrate
-
ATP (Adenosine Triphosphate)
-
AlphaLISA Acceptor Beads (conjugated with an anti-phospho-specific antibody)
-
Streptavidin-coated Donor Beads
-
AlphaLISA Assay Buffer
-
Pyrimidine Compound Library (in 100% DMSO)
-
Positive Control (a known inhibitor)
-
Negative Control (DMSO)
-
384-well, white, opaque microplates
Procedure:
-
Compound Plating:
-
As in the FP assay, transfer a small volume of each pyrimidine compound and controls to the 384-well assay plates.
-
-
Kinase Reaction:
-
Prepare a 2X kinase reaction mix containing the target kinase, biotinylated peptide substrate, and ATP in AlphaLISA assay buffer.
-
Add the 2X kinase reaction mix to the wells containing the compounds and controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
-
Detection:
-
Prepare a 2X detection mix containing the AlphaLISA Acceptor beads and Streptavidin-coated Donor beads in AlphaLISA assay buffer.
-
Add the 2X detection mix to all wells to stop the kinase reaction and initiate the detection process.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition:
-
Read the plates on a microplate reader capable of AlphaLISA detection (e.g., an EnVision reader).
-
Measure the chemiluminescent signal (in arbitrary units) for each well.
-
Figure 3: Workflow for the AlphaLISA kinase inhibition assay.
Part 3: Hit Confirmation and Secondary Screening
Not all primary hits will be genuine inhibitors. Therefore, a rigorous hit confirmation and secondary screening process is essential to eliminate false positives and prioritize the most promising compounds for further investigation.
Hit Confirmation
-
Re-testing: Primary hits should be re-tested in the primary assay to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (IC₅₀ value). This helps to differentiate between potent and weak inhibitors and provides initial structure-activity relationship (SAR) data. [8]
Secondary and Orthogonal Assays
Secondary assays are crucial for validating the mechanism of action of the hit compounds and assessing their effects in a more physiologically relevant context.
-
Orthogonal Biochemical Assays: To rule out assay artifacts, it is advisable to test the hits in a different, orthogonal biochemical assay. For example, if the primary screen was an FP binding assay, a secondary biochemical assay could be an enzyme activity assay.
-
Cell-Based Assays: The ultimate goal of drug discovery is to identify compounds that are active in a cellular context. Cell-based assays are therefore a critical step in the hit validation process. [9]
-
Cell Viability/Cytotoxicity Assays: It is important to assess whether the observed activity of a hit compound is due to specific inhibition of the target or simply due to general cytotoxicity. Common assays include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. [10][11] * CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active cells. It is generally more sensitive and has a simpler protocol than the MTT assay. [12][13][14]
-
-
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes a method to assess the cytotoxicity of hit compounds from the primary screen.
Materials:
-
A relevant cell line (e.g., a cancer cell line that overexpresses the target kinase)
-
Cell Culture Medium
-
Hit Compounds (in 100% DMSO)
-
CellTiter-Glo® Reagent
-
96- or 384-well, white, opaque-walled cell culture plates
-
Luminometer or a microplate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Seed the cells into the microplates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in cell culture medium.
-
Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate the plates for a desired exposure time (e.g., 48 or 72 hours).
-
-
Assay Execution:
-
Equilibrate the plates to room temperature for approximately 30 minutes. [11] * Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. [12] * Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [12]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present and, therefore, to the number of viable cells.
-
Figure 4: Workflow for the CellTiter-Glo® cell viability assay.
Conclusion
High-throughput screening of pyrimidine-based compound libraries is a powerful strategy for the discovery of novel therapeutic agents. The success of an HTS campaign relies on a well-designed and validated assay, a systematic screening workflow, and a rigorous hit confirmation process. By employing robust biochemical assays such as Fluorescence Polarization and AlphaLISA for primary screening, and validating hits in relevant cell-based models, researchers can efficiently identify and prioritize promising lead compounds for further development. The protocols and principles outlined in this guide provide a solid foundation for conducting high-quality HTS experiments and accelerating the journey from hit to lead.
References
-
Competitive high-throughput analysis of kinase inhibitor binding kinetics. (2021). BMG LABTECH. [Link]
-
Z-factors. BIT 479/579 High-throughput Discovery. North Carolina State University. [Link]
-
Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5 (PRMT5). (2018). Oncotarget, 9(54), 30351–30362. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
-
From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025). BellBrook Labs. [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). Journal of visualized experiments : JoVE, (66), e4132. [Link]
-
On HTS: Z-factor. (2023). On HTS. [Link]
-
Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. (2014). Analytical biochemistry, 464, 45–52. [Link]
-
AlphaLISA® Assay Kits. BPS Bioscience. [Link]
-
Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. (2015). PLOS ONE, 10(7), e0133593. [Link]
-
Fluorescence Polarization Assay Kits. BPS Bioscience. [Link]
-
Z-factor. Wikipedia. [Link]
-
Best Practices for Sample Preparation & Assay Development. (2024). Danaher Life Sciences. [Link]
-
Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PubMed. [Link]
-
CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (2023). YouTube. [Link]
-
High-throughput screening. Wikipedia. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. [Link]
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023). ACS Medicinal Chemistry Letters, 14(8), 1073–1078. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). Journal of Medicinal Chemistry, 54(10), 3469–3479. [Link]
-
Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). MDPI. [Link]
-
Marketed drugs containing the pyrimidine scaffold. ResearchGate. [Link]
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023). PubMed. [Link]
-
Is Your MTT Assay Really the Best Choice? ResearchGate. [Link]
-
Screening for Allosteric Kinase Inhibitors in High Throughput. (2010). Wiley Analytical Science. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2022). Frontiers in Oncology, 12, 856471. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry, 64(16), 12056–12071. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(20), 6299. [Link]
-
HTS Assay Validation. (2012). Assay Guidance Manual. [Link]
-
Chapter 1: HTS Methods: Assay Design and Optimisation. (2016). The Royal Society of Chemistry. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Science signaling, 5(254), mr1. [Link]
-
Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2212211. [Link]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC medicinal chemistry, 14(3), 395–420. [Link]
-
A review for cell-based screening methods in drug discovery. (2022). Cell & Bioscience, 12(1), 136. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]
-
Marketed drugs having pyrimidine pharmacophore. ResearchGate. [Link]
-
Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023). ACS Medicinal Chemistry Letters. [Link]
-
Design of chemical libraries for screening. (2010). Expert opinion on drug discovery, 5(9), 897–907. [Link]
-
Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (2018). Curia. [Link]
-
Compound Libraries. Charles River Laboratories. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(18), 12693–12709. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-(5-Bromopyrimidin-2-yl)thiomorpholine for the Synthesis of Novel Biaryl Scaffolds
Introduction: The Strategic Importance of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides, is particularly vital in the pharmaceutical industry for the synthesis of complex molecular architectures, especially biaryl and heteroaryl structures.[2][3]
The substrate at the heart of this guide, 4-(5-bromopyrimidin-2-yl)thiomorpholine, represents a convergence of two privileged heterocyclic scaffolds in medicinal chemistry. The pyrimidine ring is a core component of nucleobases in DNA and RNA, and its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Simultaneously, the thiomorpholine moiety is a versatile scaffold found in numerous bioactive compounds, contributing to diverse pharmacological profiles such as antibiotic, antimalarial, and antioxidant activities.[5][6][7] The strategic coupling of this functionalized bromopyrimidine with various boronic acids or esters opens a direct and efficient route to novel chemical entities with significant potential for drug discovery programs.
This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-(5-bromopyrimidin-2-yl)thiomorpholine, detailing the underlying mechanism, optimized reaction protocols, and expert insights to ensure successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][10]
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex, which undergoes oxidative addition into the carbon-bromine bond of the 4-(5-bromopyrimidin-2-yl)thiomorpholine. This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate.[1][10]
-
Transmetalation: This step requires the activation of the organoboron species (e.g., a boronic acid) by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[11][12] This activated species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: In the final step, the two organic ligands on the palladium center couple, forming the desired C-C bond in the product. This process simultaneously regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][8]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Buchwald-Hartwig amination of 5-bromopyrimidine substrates
An Application Guide to the Buchwald-Hartwig Amination of 5-Bromopyrimidine Substrates
Abstract
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application is particularly crucial in pharmaceutical and materials science, where arylamine moieties are ubiquitous.[3][4] This guide provides an in-depth analysis and detailed protocols for the successful amination of 5-bromopyrimidine, a common electron-deficient heterocyclic substrate. We will explore the mechanistic underpinnings of the reaction, delve into the critical parameters for catalyst and ligand selection, and offer a robust experimental procedure alongside a comprehensive troubleshooting guide to empower researchers in this field.
The Unique Challenge of Pyrimidine Substrates
While the Buchwald-Hartwig amination has a broad scope, nitrogen-containing heterocycles like pyrimidines present distinct challenges.[3][5] The lone pair of electrons on the pyrimidine nitrogen atoms can coordinate to the palladium center. This coordination can sequester the active catalyst, forming stable, off-cycle complexes that inhibit or completely halt catalytic turnover.[6] Therefore, successful amination of 5-bromopyrimidine is not merely a matter of standard procedure; it necessitates a carefully designed catalytic system where the ancillary ligand plays a decisive role in shielding the metal center and promoting the desired reaction pathway over catalyst deactivation.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding these fundamental steps is crucial for rational optimization and troubleshooting. The generally accepted mechanism involves three key stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[1][2][7]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 5-bromopyrimidine, inserting into the C-Br bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the 5-aminopyrimidine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.[1][2]
A competing side reaction, β-hydride elimination, can occur if the amine has an α-hydrogen, leading to hydrodehalogenation of the starting material.[2][8] The choice of a sterically hindered ligand helps to disfavor this pathway.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Optimizing Reaction Parameters
Success in the amination of 5-bromopyrimidine hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
Palladium Precursor and Ligand Selection
The combination of the palladium precursor and the phosphine ligand forms the active catalyst. While various sources of palladium can be used, the ligand is the most critical variable influencing reaction efficiency and scope.[6][7]
-
Palladium Precursors: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[6][9] Modern, air-stable palladium precatalysts, which incorporate the ligand in a defined ratio, are also excellent options that offer improved reproducibility.[5]
-
The Critical Role of the Ligand: For challenging, electron-deficient heteroaryl halides like 5-bromopyrimidine, bulky and electron-rich biaryl phosphine ligands are essential.[6][7] These ligands promote the crucial reductive elimination step and sterically protect the palladium center from deactivating side reactions.[8]
| Ligand | Key Features | Typical Use Case / Rationale |
| XPhos | Sterically demanding and electron-rich. Highly general and robust. | An excellent first choice for a wide range of primary and secondary amines. Effective for heteroaryl chlorides and bromides.[6][9] |
| SPhos | Similar to XPhos but with a different biaryl backbone. | Often shows complementary reactivity to XPhos and can be successful when other ligands fail.[6] |
| RuPhos | Possesses a ferrocenyl backbone, providing high activity. | Particularly effective for coupling primary amines and anilines.[7] |
| BrettPhos | Extremely bulky, designed to facilitate difficult couplings. | Ideal for coupling primary amines and can overcome challenges with sterically hindered substrates.[1][5] |
| Josiphos | A class of bidentate ferrocenyl ligands. | Bidentate nature creates stable catalysts less prone to displacement by the heterocyclic substrate.[3] |
Base and Solvent Selection
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[10] The most common and effective base is sodium tert-butoxide (NaOtBu) .[6][9][11] Other bases like lithium hexamethyldisilazide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective, depending on the specific substrates and functional group tolerance required.[5][6][7]
-
Solvent: The reaction must be conducted in an anhydrous, aprotic solvent under an inert atmosphere. Toluene and 1,4-dioxane are the most frequently used solvents.[9][12] The choice of solvent can influence reaction rates and catalyst stability.
General Experimental Protocol
This protocol provides a generalized, robust starting point for the amination of 5-bromopyrimidine with a generic secondary amine. Reagent quantities should be optimized for specific substrates.
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are flammable and/or toxic. An inert atmosphere is required.
Reagents and Equipment
-
5-Bromopyrimidine (1.0 equiv.)
-
Amine (1.1 - 1.2 equiv.)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equiv.)
-
Anhydrous Toluene
-
Oven-dried reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 5-bromopyrimidine (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[6][9]
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[13]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe.[6] Then, add the amine (1.1 equiv.) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C).[6][9] Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the 5-bromopyrimidine starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding water and dilute with an organic solvent like ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aminopyrimidine.
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Catalyst: Reagents or solvent may contain oxygen or water, deactivating the Pd(0) catalyst. | Ensure all reagents are pure and solvents are anhydrous and properly degassed. Re-optimize inerting procedure.[6] |
| Incorrect Ligand: The chosen ligand may not be suitable for this specific substrate combination. | Screen a panel of bulky biarylphosphine ligands (e.g., SPhos, RuPhos, BrettPhos if XPhos fails).[5][7] | |
| Sub-optimal Temperature: The reaction temperature may be too low for efficient oxidative addition. | Increase the reaction temperature in 10 °C increments (e.g., from 90 °C to 110 °C). Consider using microwave irradiation for rapid heating.[6][9] | |
| Significant Side Product (Hydrodehalogenation) | β-Hydride Elimination: This is a common side reaction, especially with primary amines.[8] | Use a more sterically hindered ligand (e.g., BrettPhos) to disfavor this pathway. Ensure the base is not excessively strong or used in large excess. |
| Decomposition: The starting material, product, or catalyst may be degrading at the reaction temperature. | Lower the reaction temperature and increase the reaction time. Ensure the inert atmosphere is maintained throughout the reaction. | |
| Reaction Stalls | Catalyst Deactivation: The pyrimidine nitrogen is likely inhibiting the palladium catalyst over time.[6] | Increase the catalyst and/or ligand loading (e.g., from 2 mol% to 5 mol% Pd). Switch to a more robust bidentate ligand like a Josiphos variant.[3] |
Conclusion
The Buchwald-Hartwig amination of 5-bromopyrimidine is a highly effective transformation that requires careful consideration of the catalytic system. The challenges posed by the electron-deficient, coordinating nature of the pyrimidine ring can be overcome through the use of modern, bulky, electron-rich phosphine ligands, a strong non-nucleophilic base, and rigorously anhydrous conditions. By understanding the mechanism and key reaction parameters outlined in this guide, researchers can reliably synthesize a diverse array of 5-aminopyrimidine derivatives, facilitating advancements in drug discovery and materials science.
References
- Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SN H) in 5-bromopyrimidine. (2013). Google Scholar.
- A Comparative Guide to Ligand Performance in 2-Bromopyrazine Amin
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014).
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
- Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. (n.d.). BenchChem Technical Support Center.
- Catalyst Selection for Selective Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). BenchChem Technical Support Center.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.).
- Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020). Research Journal of Chemistry and Environment.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.).
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (n.d.).
- Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. (n.d.). ACS Green Chemistry.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
- Buchwald-Hartwig Amin
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.).
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.).
- The Buchwald–Hartwig Amination After 25 Years. (2019).
- Buchwald–Hartwig amin
- Microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution of hydrogen (SHN) in 5-bromopyrimidine by action of bithiophene and its analogues. (2025).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine
Welcome to the technical support center for the synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols for this important synthetic transformation. As a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors, a robust and reproducible synthesis is paramount.[1] This document provides the technical insights to achieve that goal.
The synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is fundamental in heterocyclic chemistry, allowing for the strategic functionalization of electron-deficient aromatic rings like pyrimidine.[2] The success of this specific synthesis hinges on careful control of reaction parameters to ensure high yield and purity, primarily by promoting mono-substitution and minimizing common side reactions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting halopyrimidine. What are the likely causes and how can I improve the yield?
Answer: Low or no product formation is a frequent challenge in SNAr reactions and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Inadequate Reaction Temperature: The activation energy for the SNAr reaction may not be met. While room temperature can be sufficient for highly activated systems, this reaction often requires heating. Gradually increase the reaction temperature, for example, from room temperature to 50-80 °C, and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Insufficient Reaction Time: SNAr reactions can be slower than anticipated. Ensure the reaction is monitored over an extended period (e.g., 12-24 hours) to confirm it has reached completion.
-
Choice of Base: A suitable base is crucial to neutralize the hydrogen halide (e.g., HBr or HCl) formed during the reaction, which can protonate the thiomorpholine, rendering it non-nucleophilic. If using a weaker base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) yields poor results, a stronger base such as potassium carbonate (K2CO3) or sodium hydride (NaH) might be necessary, particularly if the reaction is performed in an aprotic solvent.
-
Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can stabilize the charged Meisenheimer intermediate formed during the reaction.[3] If you are using a less polar solvent like tetrahydrofuran (THF), consider switching to one of these alternatives.
-
Purity of Reagents: Ensure the purity of your starting materials. Thiomorpholine is susceptible to air oxidation, and the halopyrimidine should be free of impurities that could interfere with the reaction.
Question 2: I am observing a significant amount of a di-substituted byproduct. How can I improve the selectivity for the desired mono-substituted product?
Answer: The formation of a di-substituted pyrimidine is a common side reaction when using a di-halopyrimidine starting material. Several strategies can be employed to favor mono-substitution.
-
Control of Stoichiometry: Use a slight excess of the di-halopyrimidine relative to the thiomorpholine (e.g., 1.1-1.2 equivalents of the pyrimidine). This ensures that the thiomorpholine is the limiting reagent, reducing the likelihood of a second substitution. Conversely, using an excess of thiomorpholine will drive the reaction towards the di-substituted product.[3]
-
Lower Reaction Temperature: Higher temperatures can sometimes favor the formation of the di-substituted product. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity, albeit at the cost of a longer reaction time.[3]
-
Slow Addition of Nucleophile: Adding the thiomorpholine solution dropwise to the reaction mixture containing the di-halopyrimidine can help maintain a low concentration of the nucleophile, thereby favoring mono-substitution.[3]
-
Choice of Starting Material: The relative reactivity of the halogens at the C2 and C5 positions of the pyrimidine ring influences selectivity. Generally, the C2 position is more activated towards nucleophilic attack in pyrimidines.[4] Using 2-chloro-5-bromopyrimidine is often preferred over 2,5-dibromopyrimidine. The greater reactivity of the C-Cl bond over the C-Br bond towards SNAr can provide better selectivity for substitution at the 2-position.
Question 3: The purification of my product is challenging, and I am struggling to remove unreacted starting materials and byproducts. What are the best purification strategies?
Answer: Effective purification is key to obtaining high-purity 4-(5-Bromopyrimidin-2-yl)thiomorpholine. A multi-step approach is often necessary.
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is the first step. Quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities and residual base.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired product from unreacted starting materials and the di-substituted byproduct. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. Choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of thiomorpholine derivatives include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
A1: The synthesis proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is attacked by the nucleophilic nitrogen of thiomorpholine at the carbon bearing a halogen (the leaving group). This addition step forms a negatively charged intermediate called a Meisenheimer complex , which is resonance-stabilized. In the subsequent elimination step, the leaving group (halide ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product.
Q2: Which starting material is better: 2,5-dibromopyrimidine or 2-chloro-5-bromopyrimidine?
A2: While both can potentially be used, 2-chloro-5-bromopyrimidine is generally the preferred starting material. The C2 position on the pyrimidine ring is typically more activated towards nucleophilic attack than the C4/C6 positions.[2][4] Furthermore, the chloro substituent at the C2 position is a better leaving group in SNAr reactions than a bromo substituent in many cases, leading to a more facile reaction at the desired position. This can improve the regioselectivity of the reaction, favoring the formation of the desired product over other isomers.
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the progress of the reaction, allowing for the identification of the product and any byproducts by their mass-to-charge ratio.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A useful indicator of the purity of the final product if it is a solid.
-
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety procedures should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.
-
Reagent Handling: Thiomorpholine is corrosive and has a strong odor.[5] Halopyrimidines can be irritating. Handle these chemicals with care.
-
Base Handling: Strong bases like sodium hydride are highly reactive and should be handled with extreme caution under an inert atmosphere.
Experimental Protocols
Optimized Protocol for the Synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine
This protocol is a recommended starting point, and optimization may be required based on your specific laboratory conditions and reagent purity.
Materials and Reagents:
-
2-Chloro-5-bromopyrimidine
-
Thiomorpholine
-
Triethylamine (TEA) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-bromopyrimidine (1.0 eq) in anhydrous DMF.
-
Addition of Base and Nucleophile: Add the base (e.g., K2CO3, 1.5 eq) to the stirred solution. Subsequently, add thiomorpholine (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting pyrimidine is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 4-(5-Bromopyrimidin-2-yl)thiomorpholine as a pure compound.
Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloro-5-bromopyrimidine | C₄H₂BrClN₂ | 193.43 | 73-81[6][7] | 291.6 |
| 2,5-Dibromopyrimidine | C₄H₂Br₂N₂ | 237.88 | 85[8] | - |
| Thiomorpholine | C₄H₉NS | 103.19 | - | 169[5][9] |
| 4-(5-Bromopyrimidin-2-yl)thiomorpholine | C₈H₁₀BrN₃S | 260.15 | N/A | N/A |
Visualizing the Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
References
-
Chemsrc. 5-Bromo-2-chloropyrimidine | CAS#:32779-36-5. Available at: [Link].
-
ChemBK. Thiomorpholine. Available at: [Link].
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link].
-
PubChem. Thiomorpholine | C4H9NS | CID 67164. Available at: [Link].
-
PubChem. 2-Bromo-5-chloropyrimidine | C4H2BrClN2 | CID 22236273. Available at: [Link].
-
Organic Chemistry Portal. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Available at: [Link].
-
ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link].
-
NIH. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Available at: [Link].
-
Wikipedia. Thiomorpholine. Available at: [Link].
-
PubChem. 4-(5-Bromopyridin-2-yl)morpholine | C9H11BrN2O | CID 10966724. Available at: [Link].
-
PubChem. 2-Bromo-5-chloropyridine | C5H3BrClN | CID 817098. Available at: [Link].
-
ResearchGate. Chemical characteristics and structure of thiomorpholine compound. Available at: [Link].
-
PubChem. 4-(5-Bromopyrimidin-2-yl)morpholine | C8H10BrN3O | CID 5144362. Available at: [Link].
-
PubMed. Predicting regioselectivity in nucleophilic aromatic substitution. Available at: [Link].
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link].
-
MySkinRecipes. 4-(5-Bromopyrimidin-2-yl)thiomorpholine. Available at: [Link].
Sources
- 1. 4-(5-Bromopyrimidin-2-yl)thiomorpholine [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-2-chloropyrimidine | CAS#:32779-36-5 | Chemsrc [chemsrc.com]
- 7. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 8. labproinc.com [labproinc.com]
- 9. 123-90-0 CAS MSDS (Thiomorpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Navigating the Purification Challenges of Brominated Heterocyclic Compounds
Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with brominated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. Brominated heterocycles are invaluable building blocks in medicinal chemistry and materials science, largely due to the bromine atom's utility as a synthetic handle for cross-coupling reactions.[1][2] However, the very properties that make them synthetically attractive can also introduce significant hurdles during purification.
This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will delve into the causality behind experimental choices, offering not just protocols but a deeper understanding of the underlying principles to empower you to tackle even the most stubborn purification issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental challenges encountered during the purification of brominated heterocyclic compounds.
Q1: Why are my brominated heterocyclic compounds so difficult to purify by silica gel chromatography? I'm observing co-elution with my starting material or by-products.
This is a frequent challenge stemming from the similar polarities of the brominated product and its non-brominated precursor or isomers. The introduction of a bromine atom does not always significantly alter the polarity of the molecule, leading to poor separation on standard silica gel.[3]
-
Expert Insight: The electronic nature of the heterocyclic core and the position of the bromine atom play a crucial role. If the bromine is on an electron-rich ring, the increase in molecular weight and polarizability might be offset by electronic effects, resulting in very similar retention factors (Rf) to the starting material.
-
Troubleshooting Strategies:
-
Solvent System Optimization: Experiment with a wide range of solvent systems. Sometimes, switching from a standard hexane/ethyl acetate system to dichloromethane/methanol or a system containing a small amount of a more polar or non-polar solvent can dramatically improve separation.[3] Trying different solvent classes, such as ethers (like diethyl ether or MTBE) or chlorinated solvents, can alter the selectivity of the separation.
-
Alternative Stationary Phases: If solvent optimization fails, consider alternative stationary phases. For instance, alumina (neutral or basic) can offer different selectivity compared to acidic silica gel, which can be particularly useful if your compound is acid-sensitive.[4] For very non-polar compounds, reversed-phase chromatography (C18) might be a better option.
-
Adjusting Eluent Polarity: Aim for a lower Rf value (around 0.1-0.2) during column chromatography. While this requires more solvent, it often provides better resolution between closely eluting spots.[3]
-
Q2: I'm losing my bromine substituent during purification. What is causing this dehalogenation and how can I prevent it?
Debromination is a common side reaction, particularly during chromatographic purification or under certain reaction work-up conditions.[5][6] The carbon-bromine bond, while relatively stable, can be cleaved under various conditions.[5]
-
Causality:
-
Acidic Conditions: The silica gel surface is inherently acidic and can promote dehalogenation, especially if the bromine is attached to an activated position on the heterocyclic ring.
-
Nucleophilic Attack: Residual nucleophiles from the reaction mixture (e.g., amines, hydroxides) can displace the bromide.
-
Reductive Environments: Trace metals (e.g., palladium from a preceding cross-coupling reaction) or certain reagents can catalyze reductive dehalogenation.[6][7]
-
Photochemical Decomposition: Some brominated compounds are light-sensitive and can undergo dehalogenation upon exposure to UV light.
-
-
Prevention Strategies:
-
Neutralize Silica Gel: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%), to neutralize the acidic sites.[4]
-
Thorough Work-up: Ensure your aqueous work-up effectively removes all residual reagents and catalysts. An acidic or basic wash might be necessary, depending on the nature of the impurities.
-
Use of Alternative Adsorbents: Consider using neutral alumina or Florisil as the stationary phase.
-
Protect from Light: If you suspect photosensitivity, conduct the purification in a fume hood with the sash down and wrap your glassware in aluminum foil.
-
Q3: My brominated compound seems to be unstable and I'm observing decomposition on the TLC plate. How can I handle such sensitive compounds?
The stability of brominated heterocyclic compounds can vary significantly depending on the nature of the heterocycle and the substitution pattern.[8]
-
Expert Insight: Electron-rich heterocycles or those with multiple halogen substituents can be prone to decomposition. The presence of other functional groups can also influence stability.
-
Handling and Purification Strategies:
-
Minimize Contact Time with Silica: Use flash chromatography with a slightly stronger solvent system to expedite the purification process.
-
Dry Loading: For compounds that are sensitive to the loading solvent, dry loading onto silica gel can be a gentler alternative to direct liquid injection.[4]
-
Crystallization as a First Pass: If your compound is a solid, attempting a recrystallization before chromatography can significantly improve purity and remove baseline impurities, reducing the burden on the chromatographic step.[9][10]
-
Temperature Control: For thermally labile compounds, consider running the column in a cold room or using a jacketed column with a cooling circulator.
-
Part 2: Troubleshooting Guides
This section provides structured troubleshooting guides for common purification techniques.
Guide 1: Troubleshooting Column Chromatography
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Poor Separation / Co-elution | - Inappropriate solvent system - Overloaded column - Compound polarity too similar to impurities | - Perform a thorough solvent screen using TLC with different solvent systems (e.g., Hex/EtOAc, DCM/MeOH, Toluene/Acetone).[3] - Use a larger column or load less material.[3] - Consider a different stationary phase (alumina, C18). | Different solvent systems and stationary phases offer varying selectivities based on interactions like hydrogen bonding, dipole-dipole, and van der Waals forces. |
| Peak Tailing | - Acidic silica interacting with basic compounds - Column channeling or poor packing - Compound sparingly soluble in eluent | - Add a small amount of triethylamine or pyridine to the eluent.[11] - Repack the column carefully. - Modify the solvent system to improve solubility. | Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. Neutralizing acidic sites or improving solubility leads to more symmetrical peaks. |
| Product Decomposition on Column | - Acid-sensitive compound on silica gel - Thermally unstable compound - Reaction with residual reagents | - Use neutralized silica gel or an alternative stationary phase like neutral alumina.[4] - Run the column at a lower temperature. - Ensure a thorough work-up before chromatography. | Minimizing exposure to harsh conditions (acidity, heat) preserves the integrity of sensitive molecules. |
| Irreproducible Results | - Inconsistent solvent mixture - Variable activity of silica gel - Changes in ambient temperature | - Prepare fresh eluent for each run. - Use silica gel from the same manufacturer and lot number. - Perform chromatography in a temperature-controlled environment if possible. | Consistency in experimental parameters is key to reproducible separations. The activity of silica can be affected by its water content. |
Guide 2: Troubleshooting Crystallization
| Observed Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Oiling Out / No Crystals Form | - Solution is supersaturated too quickly - Inappropriate solvent - High impurity level | - Allow the solution to cool slowly.[10] - Try a different solvent or a co-solvent system. - Perform a preliminary purification step (e.g., quick filtration through a silica plug). | Slow cooling allows for the ordered arrangement of molecules into a crystal lattice. "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in that solvent.[9] |
| Poor Crystal Quality / Impure Crystals | - Cooling too rapidly - Agitation during crystal growth | - Cool the solution slowly and without disturbance. - Redissolve and recrystallize (recrystallization).[10] | Rapid cooling can trap impurities within the crystal lattice. Slow, undisturbed growth favors the formation of purer, more well-defined crystals. |
| Low Recovery | - Compound is too soluble in the chosen solvent - Insufficient cooling - Not enough time for crystallization | - Use a solvent in which the compound has lower solubility at cold temperatures. - Cool the solution in an ice bath or refrigerator. - Allow more time for crystallization to complete. | The goal of crystallization is to find a solvent where the compound is soluble at high temperatures but poorly soluble at low temperatures, maximizing recovery. |
Part 3: Experimental Protocols & Purity Assessment
Protocol 1: General Procedure for Silica Gel Neutralization
-
Preparation: In a fume hood, prepare a solvent system identical to your intended mobile phase for chromatography.
-
Addition of Base: To this solvent system, add 0.5-1% (v/v) of triethylamine or pyridine.
-
Slurry Formation: In a beaker, create a slurry of the required amount of silica gel with the base-containing solvent system.
-
Packing: Pack the chromatography column with the neutralized silica slurry as you normally would.
-
Equilibration: Equilibrate the packed column with the base-containing mobile phase until the baseline on your detector (if using automated chromatography) is stable, or for at least 2-3 column volumes for manual chromatography.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Assessing the purity of your final compound is critical. HPLC is a powerful technique for this purpose due to its high resolution and sensitivity.[12]
-
Sample Preparation: Accurately weigh approximately 1 mg of your purified brominated heterocyclic compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).[12]
-
HPLC System and Conditions:
-
System: An HPLC system with a UV detector is commonly used.[12]
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid, is typically effective.[12]
-
Gradient Example: Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm).[12]
-
-
Data Analysis: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Alternative Purity Assessment Techniques
| Technique | Principle | Advantages | Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, with mass-to-charge ratio detection.[13] | High sensitivity, provides molecular weight information. | Suitable for volatile and thermally stable compounds.[13] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Relates the integrated NMR signal intensity to the number of protons for quantitative determination.[13] | Provides structural confirmation and can be a primary quantification method.[14] | Lower sensitivity than chromatography, requires a pure internal standard.[12] |
Part 4: Visualization of Workflows
Diagram 1: Decision Tree for Purification Method Selection
This diagram provides a logical workflow for selecting an appropriate purification strategy for a crude brominated heterocyclic compound.
Caption: A decision-making flowchart for selecting a purification method.
Diagram 2: Troubleshooting Workflow for Column Chromatography
This diagram illustrates a systematic approach to troubleshooting common issues in column chromatography of brominated heterocycles.
Caption: A systematic guide for troubleshooting column chromatography.
References
- Benchchem.
- Restek. GC Troubleshooting Guide.
- Benchchem. A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
- vscht.cz. Troubleshooting HPLC.pdf.
- ACS Publications. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids | The Journal of Organic Chemistry.
- ResearchGate. Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide-Bromate Couple in an Aqueous Medium | Request PDF.
- ResearchGate. Inorganic bromine in organic molecular crystals: Database survey and four case studies | Request PDF.
- HALO Columns.
- Phenomenex. HPLC Troubleshooting Guide.
- Google Patents. Method for purifying a bromine compound.
- NIH.
- Benchchem. Troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde.
- ACS Publications. Effect of Self-Poisoning on Crystallization Kinetics of Dimorphic Precision Polyethylenes with Bromine | Macromolecules.
- Wikipedia.
- BOC Sciences.
- Wiley.
- Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups.
- Atlantis Press. Progress on the Extraction Techniques of Bromine.
- ACS Publications. Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- MDPI.
- YMC. HPLC Troubleshooting Guide.
- National Library of Medicine.
- Reddit.
- PMC PubMed Central. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- Atlantis Press. Progress on the Extraction Techniques of Bromine.
- EMU Physics Department.
- Reachem.
- Research and Reviews.
- Google Patents.
- Master Organic Chemistry. An Online Organic Chemistry Resource.
- ResearchGate. A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers.
- PMC - NIH.
- ResearchGate. Sustainable bromination of organic compounds: A critical review.
- Benchchem. The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide.
- ResearchGate. (PDF)
- ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges.
- PubMed.
- ResearchGate. Effect of bromine substituent on optical properties of aryl compounds.
- Wikipedia. Silver.
- MDPI. Advances in Near-Infrared BODIPY Photosensitizers: Design Strategies and Applications in Photodynamic and Photothermal Therapy.
- ACS Publications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Dehalogenation - Wikipedia [en.wikipedia.org]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Arylthiomorpholines
Welcome to the technical support center for the synthesis of N-arylthiomorpholines. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of this important class of compounds. My aim is to provide not just protocols, but a deeper understanding of the mechanistic principles that govern these reactions, enabling you to troubleshoot effectively and optimize your synthetic routes. The thiomorpholine scaffold is a valuable motif in medicinal chemistry, often used to modulate physicochemical properties such as lipophilicity and metabolic stability. However, its synthesis can be accompanied by specific challenges related to the presence of the sulfur atom.
This guide is structured to address the most common issues encountered in the laboratory, presented in a practical question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems you might encounter during the synthesis of N-arylthiomorpholines and provides actionable solutions based on chemical principles.
Issue 1: Low or No Product Formation in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Question: I am attempting a Buchwald-Hartwig amination to couple thiomorpholine with an aryl bromide, but I am observing very low conversion to my desired N-arylthiomorpholine. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in a Buchwald-Hartwig amination of thiomorpholine is a frequent challenge. The primary culprit is often related to catalyst deactivation or suboptimal reaction conditions that do not favor the desired catalytic cycle.
Probable Causes & Solutions:
-
Catalyst Poisoning by Sulfur: The lone pair of electrons on the sulfur atom of thiomorpholine can strongly coordinate to the palladium center, leading to catalyst inhibition or deactivation. This is a well-documented phenomenon with sulfur-containing compounds in palladium catalysis.[1][2]
-
Solution: Employ sterically hindered phosphine ligands. Ligands with bulky substituents, such as t-butyl groups (e.g., tBuXPhos, tBuBrettPhos), create a sterically crowded environment around the palladium atom. This steric hindrance disfavors the binding of the thiomorpholine sulfur to the metal center, allowing the desired C-N bond formation to proceed.[3]
-
-
Inappropriate Ligand Choice: The choice of ligand is critical for a successful Buchwald-Hartwig reaction. A ligand that is not sufficiently electron-donating or sterically hindering may not promote the reductive elimination step effectively or prevent catalyst deactivation.
-
Solution: Screen a panel of bulky, electron-rich phosphine ligands. For aryl bromides, ligands like XPhos, RuPhos, or DavePhos are often good starting points. If you are using a less reactive aryl chloride, more specialized and highly active ligands may be necessary.
-
-
Suboptimal Base and Solvent Combination: The base plays a crucial role in the deprotonation of the amine and regeneration of the active catalyst. An inappropriate base can lead to side reactions or poor solubility.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base for these couplings. However, if your substrate is base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher temperatures or longer reaction times. The choice of solvent is also important; ethereal solvents like dioxane or THF, and aromatic hydrocarbons such as toluene, are commonly employed.
-
-
Poor Quality of Reagents or Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen and moisture.
-
Solution: Ensure that your solvent and thiomorpholine are anhydrous and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degassing the solvent prior to use is highly recommended. Using a pre-catalyst, which is an air-stable palladium(II) source that is reduced in situ to the active palladium(0) species, can also improve reproducibility.[2]
-
Issue 2: Formation of Oxidized Byproducts (Sulfoxide and Sulfone)
Question: My reaction mixture shows the presence of my desired N-arylthiomorpholine, but also significant amounts of the corresponding sulfoxide and sulfone. How can I prevent this over-oxidation?
Answer:
The sulfur atom in the thiomorpholine ring is susceptible to oxidation, especially under the often harsh conditions of cross-coupling reactions. The formation of N-arylthiomorpholine-S-oxide and N-arylthiomorpholine-S,S-dioxide is a common side reaction.
Probable Causes & Solutions:
-
Presence of Oxidizing Agents: Trace amounts of peroxides in solvents (especially ethers like THF and dioxane) or exposure to atmospheric oxygen at elevated temperatures can lead to the oxidation of the sulfide.
-
Solution: Use freshly distilled or peroxide-free solvents. Maintaining a strict inert atmosphere throughout the reaction and workup is crucial. Sparging the solvent with argon or nitrogen before use can help to remove dissolved oxygen.
-
-
Reaction Temperature and Duration: Prolonged heating can increase the likelihood of oxidation.
-
Solution: Aim for the lowest effective temperature to achieve a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-incubation.
-
-
Choice of Metal Catalyst: While less common, some catalyst systems or additives might have oxidizing potential.
-
Solution: If oxidation is a persistent issue, consider alternative coupling methods that proceed under milder conditions. For example, a nucleophilic aromatic substitution (SNAr) reaction on a highly electron-deficient aryl halide might be a viable, metal-free alternative that can be run at lower temperatures.
-
Issue 3: Ring-Opening of the Thiomorpholine Scaffold
Question: I am observing unexpected byproducts that do not correspond to my starting materials or the desired product. Could the thiomorpholine ring be opening?
Answer:
While the thiomorpholine ring is generally stable, under certain conditions, particularly with strong bases or Lewis acids at high temperatures, ring-opening can occur.
Probable Causes & Solutions:
-
Harsh Basic Conditions: Strong bases at elevated temperatures can potentially promote elimination or rearrangement reactions leading to ring cleavage.
-
Solution: If ring-opening is suspected, consider using a milder base such as K₂CO₃ or Cs₂CO₃. Also, try to conduct the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Lewis Acidic Conditions: Certain metal salts or additives can act as Lewis acids, which can coordinate to the sulfur or nitrogen atom and facilitate ring-opening.
-
Solution: If you are using a copper-catalyzed Ullmann coupling, ensure that you are using a well-defined catalyst system and avoid the use of strong Lewis acidic additives.
-
Frequently Asked Questions (FAQs)
Q1: Which is the best method for synthesizing N-arylthiomorpholines: Buchwald-Hartwig, Ullmann, or SNAr?
A1: The "best" method depends on your specific substrate and the available resources.
-
Buchwald-Hartwig Amination: This is often the most versatile and high-yielding method, with a broad substrate scope for various aryl halides (iodides, bromides, and even chlorides with appropriate ligands). However, it requires expensive palladium catalysts and ligands and can be sensitive to catalyst poisoning.[4]
-
Ullmann Condensation: This copper-catalyzed method is a more economical alternative to palladium-catalyzed reactions.[5][6] It is particularly effective for aryl iodides and bromides. However, it often requires higher reaction temperatures and can have a more limited substrate scope compared to modern Buchwald-Hartwig systems.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most cost-effective method as it does not require a metal catalyst. However, it is limited to aryl halides that are highly activated with strong electron-withdrawing groups (e.g., nitro groups) in the ortho and/or para positions.[7]
Q2: My N-arylthiomorpholine product is difficult to purify by column chromatography. What can I do?
A2: The basicity of the nitrogen atom in the thiomorpholine ring can cause tailing on silica gel.
-
Modified Eluent: Add a small amount of a basic modifier to your eluent system. Typically, 0.1-1% triethylamine or a few drops of aqueous ammonia in your hexane/ethyl acetate or dichloromethane/methanol mobile phase will significantly improve the peak shape and separation.[8]
-
Acid-Base Extraction: For products that are sufficiently stable, an acid-base workup can be an effective purification strategy. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated N-arylthiomorpholine will move to the aqueous phase, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your purified product with an organic solvent.[8]
Q3: Can I use an aryl chloride as a coupling partner?
A3: Yes, but it is more challenging than using aryl bromides or iodides. For Buchwald-Hartwig reactions, the oxidative addition of aryl chlorides to palladium(0) is slower. You will likely need to use a more electron-rich and sterically hindered ligand (e.g., BrettPhos, SPhos) and potentially higher temperatures to achieve good conversion.[9] For Ullmann couplings, aryl chlorides are generally unreactive. In SNAr reactions, aryl chlorides can be used if the aromatic ring is sufficiently activated.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the palladium-catalyzed N-arylation of thiomorpholine. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add the base (e.g., NaOtBu, 1.4 mmol) to the tube.
-
Under a positive pressure of argon, add thiomorpholine (1.2 mmol) followed by anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Purification by Column Chromatography with a Basic Modifier
-
Prepare a silica gel column as usual.
-
Prepare your eluent system (e.g., a mixture of hexane and ethyl acetate).
-
To the eluent, add 0.5% (v/v) of triethylamine.
-
Equilibrate the column with this modified eluent.
-
Load your crude N-arylthiomorpholine onto the column and elute with the modified solvent system.
Data Presentation
| Side Reaction | Probable Cause | Recommended Action |
| Sulfur Oxidation | Presence of O₂ or peroxides; high temperature | Use peroxide-free solvents; maintain inert atmosphere; minimize reaction time and temperature. |
| Catalyst Poisoning | Coordination of thiomorpholine sulfur to Pd | Use bulky, electron-rich phosphine ligands (e.g., tBuXPhos). |
| Hydrodehalogenation | Competing β-hydride elimination pathway | Optimize ligand and base; ensure anhydrous conditions. |
| Ring-Opening | Harsh basic or Lewis acidic conditions | Use milder bases (e.g., K₂CO₃); avoid strong Lewis acids; lower reaction temperature. |
Visualizations
Synthetic Pathways and Potential Side Reactions
Caption: Synthetic routes to N-arylthiomorpholines and common side reactions.
References
-
Steiner, A., & Nelson, R. C. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
Steiner, A., & Nelson, R. C. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Request PDF. (n.d.). One-Pot Aryl-1,4-thiomorpholine 1,1-Dioxide Synthesis via Double 1,4-Addition of in situ Reduced Nitroarenes to Divinyl Sulfones. [Link]
-
NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]
-
Kotha, S., & Khedkar, P. (n.d.). Selectively synthesis of sulfone and sulfoxide. ResearchGate. [Link]
-
Request PDF. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. [Link]
-
Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
Prima, D. O., Madiyeva, M., Burykina, J. V., Minyaev, M. E., Boiko, D. A., & Ananikov, V. P. (2021). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. Catalysis Science & Technology. [Link]
-
Request PDF. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
-
Request PDF. (n.d.). Thiophene Syntheses by Ring Forming Multicomponent Reactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. researchgate.net [researchgate.net]
- 7. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Substitution Reactions of 5-Bromopyrimidine
Welcome to the technical support center for 5-bromopyrimidine substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their synthetic routes involving this versatile heterocyclic building block. Here, we move beyond simple protocols to explore the underlying principles that govern these reactions, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Introduction: The Versatility and Challenges of 5-Bromopyrimidine
5-Bromopyrimidine is a critical intermediate in the synthesis of a wide array of biologically active molecules, particularly in the development of kinase inhibitors and other pharmaceuticals.[1] Its utility stems from the presence of a reactive carbon-bromine bond at the 5-position, which is amenable to various substitution reactions. However, the electron-deficient nature of the pyrimidine ring introduces both opportunities and challenges that require a nuanced understanding of reaction mechanisms and conditions.
This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for two of the most prevalent transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartwig amination).
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the substitution reactions of 5-bromopyrimidine, providing explanations and actionable solutions.
Low or No Product Yield
Q1: My SNAr reaction with an amine or alcohol nucleophile is not proceeding or giving very low yields. What are the likely causes and how can I fix it?
A1: Low reactivity in SNAr reactions with 5-bromopyrimidine is often multifactorial. Here’s a breakdown of potential issues and corresponding solutions:
-
Insufficient Ring Activation: The pyrimidine ring, while electron-deficient, may not be sufficiently activated for attack by weaker nucleophiles. The rate-determining step is often the formation of the Meisenheimer complex, a negatively charged intermediate.[2]
-
Solution:
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or THF are generally preferred as they can stabilize the charged Meisenheimer intermediate without solvating the nucleophile excessively.[2][3][4] In some cases, using the amine base as the solvent can also be effective.[5]
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy. Microwave irradiation can also be a powerful tool to accelerate these reactions, often leading to significantly higher yields in shorter times.[6]
-
-
-
Inappropriate Base: For nucleophiles like alcohols or phenols, a base is required to generate the more potent anionic nucleophile (alkoxide or phenoxide).
-
Solution: Employ a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the nucleophile effectively.[6] For amine nucleophiles, an excess of the amine itself or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used to neutralize the HBr formed during the reaction.[7]
-
Q2: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) is failing. What should I investigate?
A2: The success of Pd-catalyzed cross-coupling reactions hinges on the delicate interplay of the catalyst, ligand, base, and solvent. Here's a troubleshooting workflow:
-
Catalyst and Ligand Inactivity: The choice of the palladium source and, more importantly, the ligand is paramount.[8][9]
-
Solution:
-
Catalyst Precursor: Ensure you are using a suitable palladium precursor. Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are common starting points.[5][8]
-
Ligand Selection: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For Suzuki couplings, bulky, electron-rich phosphine ligands like XPhos or SPhos can be highly effective.[8][9] For Buchwald-Hartwig aminations, ligands such as BINAP, Xantphos, or BrettPhos are often employed.[5][10][11] The nitrogen atoms in the pyrimidine ring can sometimes coordinate to the palladium, leading to catalyst deactivation; a well-chosen ligand can mitigate this.[8]
-
-
-
Suboptimal Base: The base plays a crucial role in the transmetalation step of the Suzuki reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.[8][12]
-
Solution:
-
Suzuki Coupling: Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used.[13][8] The choice of base can significantly impact the reaction rate and yield.
-
Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often the bases of choice.[10][11]
-
-
-
Solvent and Temperature: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.
-
Solution: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Common solvent systems for Suzuki reactions include mixtures of 1,4-dioxane/water or toluene/water. For Buchwald-Hartwig aminations, anhydrous toluene or dioxane are frequently used.[10][11] The reaction temperature often needs to be elevated (80-110 °C) to drive the reaction to completion.[5][8]
-
Formation of Side Products
Q3: I am observing a significant amount of a debrominated product (pyrimidine) in my reaction mixture. How can I prevent this?
A3: Dehalogenation is a common side reaction, particularly in palladium-catalyzed couplings.[14][15] It can arise from several pathways, including protonolysis of the organopalladium intermediate.
-
Solution:
-
Optimize the Base: Using a weaker inorganic base like K₂CO₃ or Cs₂CO₃ instead of strong alkoxides can sometimes reduce dehalogenation.[15]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can promote the desired reductive elimination over competing side reactions.[15]
-
Control Moisture: Ensure all reagents and solvents are scrupulously dried and the reaction is run under an inert atmosphere (Argon or Nitrogen).[5][15] Water can be a proton source leading to dehalogenation.
-
Alternative Hydrogen Source: In some cases, solvents like DMF in the presence of a trialkylamine can act as a hydrogen source, leading to catalyst-free dehalogenation.[14] Be mindful of this possibility when choosing your reaction conditions.
-
Q4: My reaction is producing a hydroxylated pyrimidine as a byproduct. What is causing this and how can I avoid it?
A4: The formation of hydroxypyrimidine derivatives is indicative of hydrolysis of the starting material or product.[16][17]
-
Solution:
-
Anhydrous Conditions: This side reaction is exacerbated by the presence of water, especially under basic conditions. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Base Selection: Strong aqueous bases can promote hydrolysis. If possible, use non-aqueous conditions or a weaker base. The rate of hydrolysis is dependent on the electronic nature of substituents on the pyrimidine ring.[16]
-
Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of hydrolysis. Monitor the reaction closely and work it up as soon as it is complete.
-
Experimental Protocols
The following are generalized, yet detailed, starting protocols for common substitution reactions of 5-bromopyrimidine. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol outlines a general procedure for the reaction of 5-bromopyrimidine with a primary or secondary amine.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Amine (1.2 - 2.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv, optional, can be used as base and/or solvent)
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser or a microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv).
-
Add the anhydrous solvent.
-
Add the amine (1.2 - 2.0 equiv) and the base (if used).
-
Stir the mixture at the desired temperature (room temperature to reflux, or as per microwave conditions) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a solid product precipitates, it can be collected by filtration. Otherwise, perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the C-C bond formation between 5-bromopyrimidine and a boronic acid or ester.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[5]
-
Base (e.g., K₃PO₄, 2.0 equiv)[5]
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v)[5]
-
Flame-dried Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon)
Procedure:
-
In a flame-dried Schlenk flask, combine 5-bromopyrimidine (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (2.0 equiv).
-
Add the palladium catalyst (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed C-N bond formation between 5-bromopyrimidine and an amine.[10][12]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[8]
-
Ligand (e.g., BINAP, 3 mol%)[8]
-
Base (e.g., NaOtBu, 1.4 equiv)[8]
-
Anhydrous, degassed solvent (e.g., toluene)[8]
-
Oven-dried reaction vessel
-
Inert atmosphere (Argon)
Procedure:
-
To an oven-dried reaction vessel, add the palladium precatalyst (2 mol%), the ligand (3 mol%), and the base (1.4 equiv).
-
Evacuate and backfill the vessel with argon.
-
Add the anhydrous, degassed solvent.
-
Add 5-bromopyrimidine (1.0 equiv) and the amine (1.2 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data and Visualization
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90-100 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 100 | |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-110 |
| Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 100-110 |
Data compiled from multiple sources.[8][10]
Diagrams
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
-
SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). National Institutes of Health. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2020). MDPI. [Link]
-
Nature of the nucleophile and solvent effect on a SNAr reaction. ResearchGate. [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Royal Society of Chemistry. [Link]
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2018). National Institutes of Health. [Link]
-
Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Royal Society of Chemistry. [Link]
-
Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source. Hilaris Publisher. [Link]
-
A Facile Pyrimidine Ring Cleavage. ElectronicsAndBooks. [Link]
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction. Royal Society of Chemistry. [Link]
-
Thymidylate synthetase. Catalysis of dehalogenation of 5-bromo- and 5-iodo-2'-deoxyuridylate. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. [Link]
-
5-Bromo-2-chloropyrimidine undergoes SMC at C5. ResearchGate. [Link]
-
5-Bromopyrimidine. PubChem. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Pyrimidine ring opening and chain hydrolysis. Science and Education Publishing. [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]
-
Various nucleophilic aromatic substitutions at C-5 position of 4. ResearchGate. [Link]
-
5-Bromouracil. PubChem. [Link]
-
Excess electron interaction with radiosensitive 5-bromopyrimidine in aqueous solution: a combined ab initio molecular dynamics and time-dependent wave-packet study. PubMed. [Link]
-
Nucleophilic aromatic substitution: Using microwave chemistry. Morressier. [Link]
-
Substitution reactions (Organic). Reddit. [Link]
-
Temperature effect on polymerase fidelity. PubMed Central. [Link]
-
Practice Problems for Substitution Reactions in Organic Chemistry. YouTube. [Link]
-
7.4 Predicting the Products of Substitution Reactions. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. benchchem.com [benchchem.com]
- 16. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 17. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Reactivity in Pyrimidine Cross-Coupling Reactions
Welcome to the technical support center for pyrimidine cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of pyrimidine substrates in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Pyrimidines are a cornerstone of many pharmaceuticals, but their unique electronic properties can present significant synthetic hurdles.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine cross-coupling reaction is showing low to no conversion. What are the most common initial culprits?
A1: Low reactivity in pyrimidine cross-coupling reactions often stems from a few primary sources. The most frequent issues are related to catalyst deactivation, where the nitrogen atoms in the pyrimidine ring coordinate to the palladium catalyst, effectively poisoning it and pulling it out of the catalytic cycle.[2][3] Other common problems include a suboptimal choice of ligand, base, or solvent, the inherent reactivity of the specific halopyrimidine, and the stability of the boron reagent in Suzuki-Miyaura couplings.[2][4]
Q2: How does the position of the leaving group on the pyrimidine ring affect the reaction's success?
A2: The position of the halogen (or other leaving group) on the pyrimidine ring has a profound impact on its reactivity. Generally, the established order of reactivity for halopyrimidines in cross-coupling reactions is C4 > C2 > C5 .[1][2] The electron-deficient nature of the pyrimidine ring facilitates the crucial oxidative addition step, particularly at the C2 and C4 positions.[2][5] The C5 position is less electronically activated and often proves more challenging to couple, requiring more specialized conditions.[2] This inherent reactivity difference can be exploited for sequential functionalization of poly-halogenated pyrimidines.[5][6][7]
Q3: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A3: The formation of palladium black is a visual indicator of catalyst decomposition and a common reason for failed reactions.[2] It signifies that the active Pd(0) species is aggregating and precipitating out of the solution, rendering it catalytically inactive. This can be triggered by several factors, including:
-
Too rapid reduction of the Pd(II) precatalyst.
-
Instability of the active catalytic species.
-
Presence of oxygen or other impurities.
To prevent the formation of palladium black, it is crucial to use bulky, electron-rich phosphine ligands that stabilize the palladium catalyst.[2] Additionally, ensuring the reaction is performed under a strictly inert atmosphere with properly degassed solvents is critical.[6]
Q4: My 2-halopyrimidine is unreactive. Are there specific challenges associated with this position?
A4: Yes, the 2-position of pyrimidines presents unique challenges, particularly in Suzuki-Miyaura couplings when using a 2-pyrimidinylboronic acid. This is analogous to the well-documented "2-pyridyl problem."[4] The primary issues are:
-
Catalyst Inhibition: The nitrogen atom at the 1-position is in close proximity to the C2-substituent. This nitrogen can chelate to the palladium center, leading to stable, inactive complexes that halt the catalytic cycle.[4]
-
Protodeboronation: 2-Pyrimidinylboronic acids are often more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol), thus consuming the starting material without forming the desired product.[4][8]
Overcoming this requires careful selection of ligands and conditions, and in some cases, using more stable boron reagents like boronate esters may be beneficial.[4]
In-Depth Troubleshooting Guides
Issue 1: Catalyst System Inefficiency and Deactivation
Low reactivity is frequently a direct result of an inefficient or deactivated catalyst. The pyrimidine substrate itself can be the culprit.
Causality and Diagnosis:
The lone pairs on the pyrimidine's ring nitrogens can act as ligands, coordinating to the palladium center and forming stable, off-cycle complexes that are catalytically inactive.[2][3] This is a primary mechanism of catalyst deactivation. If your reaction starts but then stalls, or if you see no reaction with a typically robust catalyst system, inhibition is a strong possibility.
Troubleshooting Protocol:
-
Ligand Selection is Critical: Switch to a more electron-rich and sterically hindered phosphine ligand. These ligands are essential for coupling heteroaryl halides.
-
Rationale: Bulky ligands promote the desired reductive elimination step and stabilize the active Pd(0) species, preventing both catalyst decomposition and inhibitory binding by the pyrimidine nitrogen.[3][9]
-
Recommended Ligands: SPhos, XPhos, or RuPhos have demonstrated effectiveness in these challenging couplings.[3]
-
-
Optimize Palladium Precatalyst: If using a standard source like Pd(OAc)₂, consider switching to a pre-formed Pd(0) source or a modern precatalyst that activates more reliably.
-
Rationale: Precatalysts are designed for cleaner and more efficient generation of the active LPd(0) species.
-
-
Adjust Ligand-to-Metal Ratio: A higher ligand-to-metal ratio (e.g., 2:1 or 4:1) can sometimes overcome substrate inhibition by favoring ligand binding over pyrimidine coordination.
Experimental Workflow: Ligand Screening
Caption: Ligand screening workflow for pyrimidine cross-coupling.
Issue 2: Sub-Optimal Boron Reagent in Suzuki-Miyaura Coupling
The choice and quality of the boron reagent are paramount for a successful Suzuki-Miyaura reaction.
Causality and Diagnosis:
Boronic acids, while generally more reactive, suffer from instability.[10] They are prone to two major side reactions:
-
Protodeboronation: The C-B bond is cleaved by a proton source, leading to a hydro-dehalogenated pyrimidine and consuming your nucleophile. This is often exacerbated by high temperatures and certain bases.[6][8]
-
Homocoupling: Two molecules of the boronic acid couple with each other.
If you observe significant amounts of the de-borylated side product or homocoupled dimer in your crude reaction mixture, your boron reagent's stability is the likely issue.
Troubleshooting Protocol:
-
Switch to a Boronate Ester: Boronate esters, such as pinacol or MIDA esters, offer significantly enhanced stability.[10][11] They are often crystalline solids that are easier to handle, purify, and store, leading to more reproducible results.[10] While they may be slightly less reactive, the trade-off for stability often results in higher isolated yields.[8][10]
-
Use Fresh, High-Purity Reagents: Ensure your boronic acid is fresh and of high purity. Older boronic acids can decompose on the shelf, forming boroxines (trimeric anhydrides) which can affect reactivity.
-
Control Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion, but an excessive amount can favor homocoupling.
Data Summary: Boronic Acid vs. Boronate Ester
| Feature | Boronic Acid | Boronate Ester (e.g., Pinacol) |
| Reactivity | Generally higher, faster reaction times.[10] | Generally lower, may require higher temperatures.[12] |
| Stability | Lower; susceptible to protodeboronation and oxidation.[10][11] | High; often crystalline, stable solids with long shelf-life.[10] |
| Handling | Can be difficult to purify; may exist as mixtures with boroxines. | Easier to handle and purify via chromatography.[10] |
| Typical Use Case | Rapid couplings with robust substrates. | Complex syntheses requiring high purity and reproducibility.[10] |
Issue 3: Inappropriate Base and Solvent Combination
The base and solvent are not passive components; they actively participate in the catalytic cycle and their proper selection is crucial.
Causality and Diagnosis:
The base's primary role is to activate the boron reagent (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig amination).[8][13] An incorrect base can lead to:
-
Incomplete activation/deprotonation.
-
Degradation of starting materials or products.
-
Promotion of side reactions like protodeboronation.
The solvent must fully dissolve the reactants to ensure an efficient reaction. Poor solubility can lead to stalled or incomplete reactions.
Troubleshooting Protocol:
-
Screen a Range of Bases: The optimal base is highly substrate-dependent.
-
Suzuki: Start with a carbonate (K₂CO₃, Cs₂CO₃) or a phosphate (K₃PO₄). Phosphates are often effective for challenging substrates.
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard, but weaker carbonate or phosphate bases may be necessary for substrates with base-sensitive functional groups.[9][14]
-
-
Ensure Anhydrous and Degassed Solvents: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst. Water can promote protodeboronation.
-
Procedure: Use a freshly distilled or commercially available anhydrous solvent. Degas the solvent thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before use.
-
-
Optimize Solvent Choice:
-
Common Solvents: Toluene, 1,4-dioxane, and THF are widely used.[15]
-
Solubility Check: Before setting up the reaction, perform a solubility test with your starting materials in the chosen solvent at room temperature and at the target reaction temperature.
-
Experimental Workflow: Base and Solvent Optimization
Caption: Decision matrix for base and solvent screening.
Issue 4: Low Reactivity of Chloro- and Sterically Hindered Pyrimidines
Chloropyrimidines and sterically encumbered substrates pose a significant challenge due to the high activation barrier for oxidative addition.
Causality and Diagnosis:
The C-Cl bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle slower and often rate-limiting.[6] Similarly, steric hindrance near the reaction site can prevent the bulky palladium catalyst from approaching the C-X bond.
Troubleshooting Protocol:
-
Employ Advanced Catalyst Systems: For chloropyrimidines, standard catalysts are often insufficient. Use catalyst systems specifically designed for activating aryl chlorides, which typically feature highly electron-rich and bulky biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos).
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Consider Microwave Irradiation: Microwave-assisted procedures can be highly effective for recalcitrant substrates. The rapid and efficient heating often leads to significantly shorter reaction times (e.g., 15-20 minutes) and can dramatically improve yields, sometimes even with lower catalyst loadings.[5][6]
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Vertex AI Search.
- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.Benchchem.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boron
- Technical Support Center: Preventing Catalyst Deactivation in Cross-Coupling Reactions of Pyrimidines.Benchchem.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.
- Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.Journal of the American Chemical Society.
- Selection of boron reagents for Suzuki–Miyaura coupling.Chemical Society Reviews.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines.Benchchem.
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine.Benchchem.
- Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70.PMC - NIH.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.PMC.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.MDPI.
- One-pot Double Suzuki Couplings of Dichloropyrimidines.PMC - NIH.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amin
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings?Chemical Insights.
- Buchwald–Hartwig amin
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of Thiomorpholine-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiomorpholine-containing compounds. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during the experimental study of these molecules. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but the underlying scientific rationale to empower your research.
Part 1: Foundational Knowledge & FAQs
This section addresses the fundamental principles of thiomorpholine degradation, providing a crucial knowledge base for interpreting experimental results.
FAQ 1: What are the principal metabolic degradation pathways for thiomorpholine-containing compounds?
Answer: The metabolic fate of the thiomorpholine ring is primarily characterized by two key enzymatic processes: S-oxidation and ring cleavage, often initiated by cytochrome P450 (CYP) enzymes.
-
Phase 1: S-Oxidation: The sulfur atom in the thiomorpholine ring is a primary target for oxidation. It is readily metabolized by CYPs and other oxidoreductases to form thiomorpholine-S-oxide. This sulfoxidation step increases the polarity of the compound, typically as a prelude to further metabolism or excretion. In some biological systems, this oxidation can be a key bioactivation or detoxification step.
-
Phase 2: Ring Cleavage: Following or in parallel with S-oxidation, the thiomorpholine ring can be opened. Studies, particularly in Mycobacterium species which are often used as models for xenobiotic degradation, have shown that a crucial step is the enzymatic cleavage of a C-N bond. This reaction is also mediated by cytochrome P450 monooxygenases. The ring-opening leads to linear, more polar intermediates, such as thiodiglycolic acid, which can then enter central metabolic pathways.
In specific contexts, such as with L-thiomorpholine-3-carboxylic acid, bioactivation can also be initiated by L-amino acid oxidase, leading to the formation of a cytotoxic imine intermediate.
Below is a diagram illustrating the generalized metabolic pathway.
FAQ 2: What are the common chemical degradation pathways for thiomorpholine-containing compounds under forced degradation conditions?
Answer: Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a drug substance and develop stability-indicating analytical methods. The thiomorpholine moiety is susceptible to several chemical degradation pathways:
-
Oxidative Degradation: This is the most significant liability for the thiomorpholine ring. The thioether is readily oxidized by common oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen under stress) to the corresponding sulfoxide and further to the sulfone. This is often the first and most prominent degradation product observed.
-
Hydrolytic Degradation: While the thiomorpholine ring itself is generally stable to hydrolysis across a wide pH range, substituents on the ring or attached to the nitrogen atom may be labile. Hydrolysis is typically tested under acidic, basic, and neutral conditions. Ring cleavage via hydrolysis is generally not observed under standard pharmaceutical stress testing conditions unless facilitated by adjacent functional groups.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The specific pathway depends on the overall structure of the molecule, but can involve photo-oxidation or fragmentation of the molecule. Compounds with chromophores that absorb light in the UV-Vis spectrum are more susceptible.
Part 2: Troubleshooting Guides
This section is formatted in a problem/solution format to directly address specific issues you may encounter in the lab.
Guide 1: Unexpected Peaks During HPLC Analysis After Sample Storage
-
Problem: "I am performing an HPLC-UV analysis of my thiomorpholine-containing compound. After storing the prepared sample solution on the autosampler overnight (or the solid compound on the bench for a week), I see one or two new, more polar peaks eluting earlier than my parent compound. What are these peaks?"
-
Causality & Solution:
-
Likely Cause: The most probable cause is the oxidation of the thiomorpholine sulfur . The thioether is susceptible to oxidation by dissolved oxygen in the solvent or atmospheric oxygen, especially when exposed to light and ambient temperatures. The primary product is the sulfoxide (+16 Da mass shift), and a potential secondary product is the sulfone (+32 Da mass shift). These oxidized products are more polar, leading to earlier elution times in reversed-phase HPLC.
-
Troubleshooting & Validation:
-
Confirm by Mass Spectrometry: The most definitive way to identify these peaks is to re-analyze the sample using LC-MS. Look for masses corresponding to [M+16+H]⁺ and [M+32+H]⁺.
-
Perform a Confirmatory Stress Test: Intentionally degrade a small sample of your compound using the Forced Oxidative Degradation Protocol (see Part 3 below). Dilute the stressed sample and inject it into your HPLC system. The retention times of the peaks generated should match the unexpected peaks in your stored sample.
-
Preventative Measures: To minimize this issue, always use freshly prepared solutions. If storage is necessary, keep solutions refrigerated or frozen in amber vials, and consider sparging solvents with an inert gas like nitrogen or argon to remove dissolved oxygen. Store solid compounds protected from light and in a desiccated, inert atmosphere if high sensitivity is observed.
-
-
Guide 2: Inconsistent or Lower-than-Expected Potency in Cell-Based Assays
-
Problem: "My thiomorpholine-containing drug shows variable IC50 values between experiments, or its potency is significantly lower than predicted. Could degradation be the cause?"
-
Causality & Solution:
-
Likely Cause: There are two primary possibilities related to degradation:
-
Metabolic Instability: The cells used in your assay (e.g., hepatocytes, liver microsomes, or any cell line with metabolic capacity) may be actively metabolizing your compound. As discussed in FAQ 1, S-oxidation or ring cleavage can convert your active parent drug into less active or inactive metabolites, effectively lowering the concentration of the active species over the incubation period.
-
Chemical Instability in Media: The compound may be unstable in the aqueous, pH-buffered, and oxygen-rich environment of the cell culture media over the course of the assay (e.g., 24-72 hours). Oxidative degradation is a common culprit.
-
-
Troubleshooting & Validation:
-
Media Stability Control: Perform a control experiment by incubating your compound in the cell culture media without cells for the full duration of your assay. At various time points (e.g., 0, 4, 24, 48 hours), take an aliquot of the media, perform a sample cleanup (e.g., protein precipitation with acetonitrile), and analyze by HPLC or LC-MS to quantify the amount of parent compound remaining. This will isolate chemical degradation from metabolic degradation.
-
Metabolic Inhibition Control: If the compound is stable in media alone, metabolic activity is the likely cause. Repeat your cell-based assay in the presence of a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole, ABT). If the potency of your compound increases or stabilizes, it strongly suggests that CYP-mediated metabolism is responsible for the observed variability.
-
Time-Course Analysis: Analyze the concentration of the parent drug in the cell culture supernatant at the beginning and end of the assay to determine the extent of loss.
-
-
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your own experiments. Always adapt them based on the specific properties of your compound and available instrumentation.
Protocol 1: Standard Protocol for Forced Oxidative Degradation
This protocol is designed to rapidly generate the primary oxidative degradants of a thiomorpholine-containing compound for analytical identification.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your compound in a 50:50 mixture of acetonitrile and water.
-
Reaction Setup: In a clear glass vial, add 500 µL of the stock solution.
-
Stress Agent Addition: Add 50 µL of 3% hydrogen peroxide (H₂O₂). This creates a final H₂O₂ concentration of approximately 0.3%. Safety Note: Handle H₂O₂ with appropriate personal protective equipment.
-
Incubation: Loosely cap the vial and keep it at room temperature, exposed to ambient light, for 24 hours. For more resistant compounds, the reaction can be gently heated to 40-50°C.
-
Quenching (Optional but Recommended): To stop the reaction, one can add a small amount of a quenching agent like sodium bisulfite solution, but this can complicate chromatography. A simpler method is to proceed directly to dilution.
-
Analysis: Dilute the stressed sample 1:100 with your mobile phase and analyze immediately by LC-MS. Compare the chromatogram to that of an unstressed (time zero) sample. The primary peak should be the sulfoxide, with a potential smaller peak for the sulfone.
Protocol 2: General HPLC-MS Method for Thiomorpholine Degradants
This method is suitable for separating a parent thiomorpholine compound from its more polar oxidative degradants.
| Parameter | Recommended Setting |
| Instrumentation | Standard HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole). |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size). |
| Mobile Phase A | Water with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid. |
| Gradient Program | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. (Adjust based on compound polarity). |
| Flow Rate | 0.3 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 2 µL. |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+). |
| MS Scan Mode | Full Scan (m/z 100-1000) to identify all components. Followed by targeted MS/MS on parent and expected degradants. |
References
- Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions
Technical Support Center: Overcoming Poor Solubility of Research Compounds in Biological Assays
Welcome to the Technical Support Center, a resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often frustrating challenge of poor compound solubility in biological assays. Inaccurate concentration due to precipitation can lead to underestimated activity, variable data, and flawed structure-activity relationships (SAR).[1][2][3] This resource is designed to provide you with the foundational knowledge and practical steps to diagnose, mitigate, and solve these critical issues.
I. Understanding the Solubility Challenge in Biological Assays
The majority of new chemical entities emerging from drug discovery pipelines are poorly water-soluble.[4][5] While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions, problems arise when these stocks are diluted into the aqueous environment of a biological assay.[6][7] This abrupt change in solvent polarity can cause the compound to "crash out" or precipitate, rendering the actual concentration in the assay unknown and leading to unreliable results.[8][9]
Kinetic vs. Thermodynamic Solubility: What's Relevant for Your Assay?
It's crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[10][11][12] This is highly relevant for most in vitro assays where compounds are introduced from a DMSO stock and the experiment is run over a relatively short period.[1][13]
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent under equilibrium conditions.[11][14] This measurement is more pertinent for late-stage formulation development.[1][13]
For the context of this guide, we will primarily focus on improving kinetic solubility to ensure your compounds remain in solution for the duration of your biological assay.
II. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when dealing with compound solubility.
Q1: My compound precipitated immediately after I added my DMSO stock to the aqueous assay buffer. What's the first thing I should do?
A1: Immediate precipitation upon dilution is a classic sign that your compound's final concentration exceeds its kinetic solubility limit in the assay medium.[8][9]
Immediate Checks:
-
Verify Final DMSO Concentration: High concentrations of DMSO can be toxic to cells.[6][15] Aim for a final concentration below 0.5%, and ideally below 0.1%.[9][16]
-
Review Final Compound Concentration: Is the intended final concentration realistic for a poorly soluble compound? Try testing a lower concentration range.[3][9]
-
Inspect DMSO Stock: Before dilution, visually check your DMSO stock solution for any signs of precipitation.[3] Compounds can have limited solubility even in DMSO, and precipitation can occur during storage or after freeze-thaw cycles.[1][8]
Q2: How much DMSO is acceptable in a cell-based assay?
A2: This is highly dependent on the cell line. As a general rule, keep the final DMSO concentration below 0.5% to avoid significant cellular toxicity or off-target effects.[6] However, some sensitive cell lines may show stress at concentrations as low as 0.1%.[15][16] It is crucial to run a vehicle control (media with the same final DMSO concentration as your test wells) to account for any solvent effects.[6]
Q3: I see precipitation in my assay plate after a few hours in the incubator. What could be the cause?
A3: Delayed precipitation can be caused by several factors:
-
Temperature Shift: Solubility can be affected by temperature changes. Moving from room temperature preparation to a 37°C incubator can alter solubility.[8] Pre-warming the assay medium to 37°C before adding the compound can help.[8][9]
-
pH Shift: For ionizable compounds, their solubility is pH-dependent.[17] Cellular metabolism can alter the pH of the culture medium over time, potentially causing a compound to precipitate.[9]
-
Compound Instability: The compound may be degrading over time into less soluble byproducts.[9]
Q4: Can I just filter out the precipitate and use the remaining solution?
A4: This is not recommended. Filtering the solution removes the precipitated compound, meaning the actual concentration of your compound in the filtrate is unknown and lower than intended.[9] This will lead to inaccurate and irreproducible results.[9]
Q5: What is the difference between a co-solvent and a surfactant?
A5: Both are used to increase solubility, but they work through different mechanisms.
-
Co-solvents: These are water-miscible organic solvents (e.g., ethanol, PEG 400) that are added to the aqueous medium to increase the overall solvency of the solution for hydrophobic compounds.[18][19]
-
Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions.[19][20] Poorly soluble compounds can be encapsulated within these micelles, effectively increasing their solubility.[19] Common examples include Tween-20 and Triton X-100.[21]
III. Troubleshooting Guides & Protocols
When simple adjustments are not enough, a more systematic approach is required. This section provides detailed troubleshooting workflows and protocols.
Troubleshooting Workflow for Compound Precipitation
This workflow provides a logical progression from simple fixes to more advanced formulation strategies.
Caption: A stepwise troubleshooting workflow for addressing compound precipitation.
Protocol 1: Preparing Compound Working Solutions to Minimize Precipitation
This protocol details a best-practice method for diluting DMSO stock solutions for cell-based assays to minimize the risk of precipitation.
Objective: To prepare a range of compound concentrations in cell culture medium with a final DMSO concentration of ≤ 0.5%.
Materials:
-
High-concentration compound stock solution (e.g., 10 mM in 100% DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or 96-well plates
Procedure:
-
Create an Intermediate Dilution: Prepare an intermediate dilution of your highest desired final concentration. For example, to achieve a final concentration of 100 µM with 0.5% DMSO, dilute your 10 mM stock 1:200 into pre-warmed medium. This will give you a 50 µM intermediate solution with 0.5% DMSO. This step is critical as it avoids a large single dilution step which can cause the compound to crash out.
-
Mix Thoroughly: Gently vortex or pipette the intermediate solution to ensure it is homogenous.
-
Perform Serial Dilutions: Using the intermediate solution as your starting point, perform serial dilutions directly in the pre-warmed cell culture medium. This ensures that the DMSO concentration remains constant across all your test concentrations.
-
Add to Cells: Add the final serially diluted compound solutions to your cells.
-
Prepare Vehicle Control: It is essential to prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution.[6] This will be added to control wells.
Protocol 2: Quick Kinetic Solubility Assessment by Visual Inspection
This simple protocol can help you estimate the kinetic solubility of your compound in your specific assay buffer or cell culture medium.
Objective: To determine the highest concentration of a compound that remains in solution under your experimental conditions.
Materials:
-
Compound stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer or cell culture medium
-
Clear 96-well plate
-
Multichannel pipette
Procedure:
-
Prepare a Dilution Series: In a 96-well plate, create a serial dilution of your compound in 100% DMSO.
-
Transfer to Assay Medium: In a separate 96-well plate containing your assay medium, transfer a small, equal volume from each well of the DMSO plate. For example, add 2 µL from the DMSO plate to 198 µL of medium in the new plate.
-
Incubate: Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).
-
Visual Inspection: After incubation, visually inspect the plate against a dark background. The highest concentration that remains clear is your approximate kinetic solubility limit. Wells with concentrations above this limit will appear cloudy or have visible precipitate. For a more quantitative measure, you can read the plate on a plate reader at a wavelength where the compound doesn't absorb (e.g., >600 nm) to measure light scattering.[22]
IV. Advanced Solubilization Strategies
For particularly challenging compounds, more advanced formulation techniques may be necessary.
Use of Co-solvents
Co-solvents are water-miscible organic solvents that can be added to aqueous solutions to increase the solubility of poorly soluble compounds.[18][19][23]
| Co-solvent | Typical Final Concentration in Assay | Pros | Cons |
| Ethanol | 1-5% | Generally well-tolerated by cells at low concentrations. | Can be volatile; higher concentrations can be cytotoxic. |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | Low toxicity; can significantly enhance solubility. | Can be viscous; may interfere with some assay readouts. |
| Propylene Glycol | 1-5% | Good solubilizing power for many compounds. | Can be more toxic to cells than ethanol or PEG 400. |
Use of Surfactants (Primarily for Biochemical Assays)
Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[19] They are generally not suitable for cell-based assays as they can disrupt cell membranes.[21]
| Surfactant | Typical Final Concentration in Assay | Notes |
| Tween-20 | 0.01 - 0.1% | Non-ionic surfactant, commonly used in ELISAs and other immunoassays. |
| Triton X-100 | 0.01 - 0.1% | Non-ionic surfactant, can be useful in enzyme kinetics. |
| Sodium Dodecyl Sulfate (SDS) | 0.01 - 0.1% | Anionic surfactant, generally harsher than non-ionic options. |
Use of Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] They can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility in aqueous solutions.[4][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[3]
Caption: Diagram of a poorly soluble compound forming a soluble inclusion complex with a cyclodextrin.
V. Conclusion
Overcoming the poor solubility of research compounds is a critical step in generating reliable and reproducible data in biological assays. By understanding the underlying principles of solubility and employing a systematic troubleshooting approach, researchers can mitigate the risks associated with compound precipitation. This guide provides a framework for diagnosing solubility issues, implementing practical solutions, and utilizing advanced formulation strategies to ensure the integrity of your experimental results.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
Scientist Solutions. (2025). DMSO in cell based assays. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
Mbah, C. J., & Eneasato, C. M. (2009). The Effect of Cosolvents and Surfactants on the Aqueous Solubility of Irbesartan. Journal of Biological Research and Biotechnology, 7(1), 429 – 431. [Link]
-
MDPI. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Molecules, 27(21), 7545. [Link]
-
PubMed. (2014). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical and Biomedical Analysis, 98, 323-330. [Link]
-
PubMed Central (PMC). (2019). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 71(4), 777–782. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 17. sygnaturediscovery.com [sygnaturediscovery.com]
- 18. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 19. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. wisdomlib.org [wisdomlib.org]
Preventing debromination in palladium-catalyzed reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot a common yet vexing side reaction: debromination (also known as hydrodebromination or protodebromination). This guide provides in-depth, experience-based answers to common questions and detailed troubleshooting strategies to help you minimize this unwanted pathway and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem?
A: Debromination is a side reaction where the bromine atom on your aryl or vinyl bromide starting material is replaced by a hydrogen atom, leading to a reduced, non-functionalized byproduct.[1] This is problematic for several reasons:
-
Reduced Yield: It consumes your starting material, directly lowering the yield of the desired cross-coupled product.
-
Complex Purification: The debrominated byproduct often has similar polarity to the starting material or the product, complicating purification by column chromatography.
-
Wasted Reagents: It leads to the unproductive consumption of your coupling partner and catalyst.
Understanding and controlling this side reaction is crucial for developing robust and efficient synthetic routes.
Q2: What are the primary mechanistic pathways for debromination?
A: Debromination in palladium-catalyzed reactions is not caused by a single mechanism but can arise from several competing pathways that intercept the main catalytic cycle. The most common sources include:
-
Reaction with Hydride Sources: The key Ar-Pd(II)-Br intermediate, formed after oxidative addition, can react with a hydride (H⁻) source. This can be followed by reductive elimination to release the debrominated arene.[1] Hydride sources can be generated from the base (e.g., formate impurities, reaction with alcohol solvents), the solvent itself (e.g., degradation of THF or dioxane), or additives.
-
Protonolysis: The Ar-Pd(II)-Br intermediate can be protonated by a proton source (e.g., water, alcohols), particularly under conditions that favor this pathway over the desired transmetalation step.
-
β-Hydride Elimination: While more common with alkyl halides, certain aryl substrates or intermediates can undergo processes that lead to the formation of a Pd-H species, which can then reductively eliminate with the aryl group.
-
Radical Pathways: Single-electron transfer (SET) mechanisms can generate aryl radicals, which can then abstract a hydrogen atom from the solvent or other reaction components.[2]
The prevalence of each pathway is highly dependent on the specific reaction conditions—ligand, base, solvent, and temperature all play a critical role.
Q3: Are certain cross-coupling reactions more prone to debromination?
A: Yes. While debromination can occur in most palladium-catalyzed cross-coupling reactions, its prevalence can vary. Reactions that are inherently slow or require harsh conditions (high temperatures, very strong bases) are often more susceptible. For instance:
-
Suzuki-Miyaura Couplings: If the transmetalation step with the boronic acid is slow, the Ar-Pd(II)-Br intermediate has more time to undergo decomposition or react with hydride/proton sources.[3]
-
Buchwald-Hartwig Aminations: The use of strong bases like sodium tert-butoxide can sometimes contribute to side reactions, although modern ligand systems have greatly mitigated this.[4][5]
-
Heck Reactions: High temperatures often required for Heck couplings can promote thermal decomposition pathways that lead to debromination.[6][7]
Electron-rich aryl bromides can also be more susceptible as they readily undergo oxidative addition but may stabilize intermediates that are prone to debromination.[8]
Troubleshooting Guide: Minimizing Debromination
If you are observing significant amounts of your debrominated starting material, a systematic approach to optimizing your reaction conditions is the most effective strategy. The following sections break down the key parameters to investigate.
Issue: Significant Formation of Debrominated Byproduct
This is the most common symptom, identified by GC-MS, LC-MS, or NMR analysis of the crude reaction mixture. The following are potential causes and their corresponding solutions.
Potential Cause: Your ligand may not be adequately promoting the desired reductive elimination over competing debromination pathways. The ligand's steric and electronic properties are paramount in controlling the fate of the Ar-Pd(II)-Br intermediate.[9][10]
Solutions & Rationale:
-
Increase Steric Bulk: Switch to bulkier, electron-rich phosphine ligands. This is often the most effective single change you can make. Bulky ligands accelerate the rate-limiting reductive elimination step, causing the desired product to form faster than the debromination side reaction can occur.[3][8] They also create a sterically hindered pocket around the palladium center, which can physically shield it from reacting with unwanted hydride or proton sources.
-
Use Electron-Rich Ligands: Ligands with strong σ-donating character increase the electron density on the palladium center.[10] This facilitates the initial oxidative addition step and can influence the relative rates of subsequent steps in the catalytic cycle.
Recommended Ligand Classes:
| Ligand Class | Examples | Key Features & Rationale |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Gold Standard for Suppressing Debromination. Their significant steric bulk accelerates reductive elimination and provides excellent catalyst stability.[8] |
| Dialkylphosphines | P(t-Bu)₃, PCy₃ | Highly electron-donating and sterically demanding. Effective but can be air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable palladium complexes, often reducing the likelihood of catalyst decomposition pathways. |
Experimental Protocol: Ligand Screening
-
Set up a parallel series of small-scale reactions (e.g., in microwave vials or a reaction block).
-
Keep all other parameters (substrate, base, solvent, temperature, concentration) identical.
-
In each vial, use a different ligand from the table above (e.g., XPhos, SPhos, P(t-Bu)₃). Use a 1:1 to 2:1 ligand-to-palladium ratio.
-
Run the reactions for a set amount of time and analyze the product-to-byproduct ratio by GC-MS or LC-MS.
Potential Cause: The base you are using may be generating hydride species, contain excessive water, or be too strong for your substrate, leading to decomposition.[1]
Solutions & Rationale:
-
Avoid Hydroxide and Alkoxide Bases if Possible: Strong bases like NaOH, KOH, and NaOt-Bu can be problematic. Alkoxides, in particular, can undergo β-hydride elimination to generate Pd-H species. While NaOt-Bu is essential for many Buchwald-Hartwig reactions, for other couplings, weaker bases are preferred.
-
Use Weaker, Non-Nucleophilic Bases: Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[11] They are generally less prone to generating hydride impurities and are sufficiently basic to facilitate the transmetalation step in many coupling reactions.
-
Ensure Anhydrous Conditions: Use freshly opened or dried bases. Water can be a proton source leading to protonolysis of the Ar-Pd intermediate.[12] Consider grinding solid bases under an inert atmosphere before use to break up clumps and release trapped moisture.
Comparison of Common Bases:
| Base | Type | Common Issues Leading to Debromination | Recommended Alternative |
| NaOt-Bu, KOt-Bu | Strong, Organic | Can generate hydride species; highly hygroscopic. | K₃PO₄, Cs₂CO₃ |
| NaOH, KOH | Strong, Inorganic | Presence of water; can act as a nucleophile. | K₂CO₃, K₃PO₄ |
| Et₃N, DIPEA | Organic Amine | Can have active C-H bonds; potential for side reactions. | Use as a salt scavenger only; prefer inorganic bases. |
Potential Cause: Generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂ can be inefficient or lead to the formation of palladium black and other off-cycle species.[13] These inactive palladium species can sometimes promote side reactions.
Solutions & Rationale:
-
Use a Pre-formed Catalyst (Precatalyst): Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts, are designed for clean, rapid, and quantitative generation of the active LPd(0) species upon exposure to a base. This ensures a high concentration of the desired active catalyst from the start, minimizing the opportunity for side reactions associated with poor catalyst activation.[13][14]
-
Avoid Pd(PPh₃)₄ for Challenging Couplings: While a classic catalyst, Pd(PPh₃)₄ can be less stable at high temperatures, and the dissociation of PPh₃ can lead to less defined catalytic species. For reactions prone to debromination, a well-defined precatalyst with a bulky, electron-rich ligand is a far more robust choice.
Recommended Precatalysts:
-
XPhos Pd G3/G4: Excellent for a wide range of couplings.
-
SPhos Pd G2/G3: Another highly versatile and effective option.
Using a precatalyst simplifies reaction setup and provides greater reproducibility, making it a cornerstone of modern troubleshooting.[15]
Potential Cause: Protic contaminants in solvents, excessive heat, or prolonged reaction times can all favor the debromination pathway.
Solutions & Rationale:
-
Use Anhydrous, Degassed Solvents: Solvents like THF, dioxane, and toluene should be anhydrous.[16][17] Water and alcohols can act as proton sources.[18] Always degas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles) to remove oxygen, which can degrade the catalyst.
-
Lower the Reaction Temperature: High temperatures can accelerate all reaction rates, including those of decomposition and debromination.[6][8] Determine the lowest possible temperature that allows for a reasonable reaction rate. It is often better to run a reaction for longer at 80 °C than for a shorter time at 110 °C if it suppresses byproduct formation.
-
Monitor the Reaction: Do not let reactions run for an arbitrarily long time (e.g., "overnight"). Monitor the reaction by TLC, GC, or LC-MS. Once the starting material is consumed, work up the reaction. Prolonged exposure to reaction conditions after completion can lead to product degradation or further side reactions.
Visualizing the Problem: Catalytic Cycles
To better understand the challenge, it's helpful to visualize the desired catalytic cycle competing with the debromination pathway.
Caption: Competing catalytic pathways in palladium cross-coupling.
Troubleshooting Workflow
When faced with debromination, follow this logical workflow to efficiently diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting debromination.
By methodically addressing these key reaction parameters, you can effectively suppress debromination and achieve a more efficient and robust palladium-catalyzed cross-coupling reaction.
References
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Publications. Available at: [Link]
-
Control experiments: hydrodebromination reaction was performed in the... ResearchGate. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Publications. Available at: [Link]
-
Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. PubMed Central. Available at: [Link]
-
Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Palladium coupling precatalysts PdL2X2. Johnson Matthey. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Available at: [Link]
-
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. Available at: [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Effect of various bases in the Buchwald coupling reaction. ResearchGate. Available at: [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed Central. Available at: [Link]
-
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. R Discovery. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. ResearchGate. Available at: [Link]
-
For the pro's (Suzuki). Reddit. Available at: [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]
-
Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate. Available at: [Link]
-
Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. PubMed Central. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Cross-Coupling Reaction Guide [sigmaaldrich.com]
- 16. fiveable.me [fiveable.me]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine
Welcome to the technical support center for the synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently scale up this synthesis, ensuring high yield and purity.
Introduction: The Chemistry at Hand
The synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-deficient pyrimidine ring is attacked by the nucleophilic secondary amine of thiomorpholine, displacing a halide. The reaction's success hinges on a delicate balance of factors including solvent polarity, base strength, and temperature control. This guide will delve into the practical aspects of this synthesis, helping you navigate potential challenges.
Proposed Synthetic Protocol
This protocol is a robust starting point for the synthesis of 4-(5-Bromopyrimidin-2-yl)thiomorpholine, derived from analogous procedures for similar compounds. Optimization may be necessary based on your specific laboratory conditions and scale.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Grade | Supplier Recommendation |
| 5-Bromo-2-chloropyrimidine | >98% | Sigma-Aldrich, Combi-Blocks |
| Thiomorpholine | >98% | Alfa Aesar, TCI |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Acros Organics, Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous | Fisher Scientific, VWR |
| Ethyl Acetate (EtOAc) | ACS Grade | --- |
| Hexanes | ACS Grade | --- |
| Brine (saturated NaCl solution) | --- | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | --- |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add thiomorpholine (1.2 eq) followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction Progression: Heat the reaction mixture to 80-85 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL per gram of starting material) and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(5-Bromopyrimidin-2-yl)thiomorpholine as a solid.
Troubleshooting Guide (Q&A)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction is sluggish or has stalled, and I see a significant amount of unreacted 5-bromo-2-chloropyrimidine. What should I do?
A1: This is a common issue that can often be resolved by systematically evaluating several factors.
-
Potential Cause 1: Insufficient Base: The reaction generates HCl as a byproduct, which can protonate the thiomorpholine, rendering it non-nucleophilic. An inadequate amount of base will fail to neutralize the acid and drive the reaction to completion.
-
Solution: Ensure you are using at least 1.5 equivalents of a non-nucleophilic base like DIPEA or triethylamine (TEA).
-
-
Potential Cause 2: Low Reaction Temperature: SNAr reactions on electron-deficient rings are often temperature-dependent.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, monitoring for any product formation or decomposition. Be cautious, as excessive heat can lead to side reactions.
-
-
Potential Cause 3: Poor Quality Reagents: The presence of moisture or impurities in your starting materials or solvent can hinder the reaction.
-
Solution: Use anhydrous solvents and ensure the purity of your 5-bromo-2-chloropyrimidine and thiomorpholine. Consider purifying the thiomorpholine by distillation if its quality is suspect.
-
-
Potential Cause 4: Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized concentration gradients and slower reaction rates.
-
Solution: Ensure vigorous stirring throughout the reaction. For larger scale reactions, consider using an overhead stirrer.
-
Q2: I am observing a significant side product with a similar polarity to my desired product, making purification difficult. What is this side product and how can I avoid it?
A2: The most likely side product is the disubstituted pyrimidine, where a second molecule of thiomorpholine displaces the bromine atom.
-
Causality: While the chlorine at the 2-position is more activated towards nucleophilic attack, prolonged reaction times, high temperatures, or an excess of thiomorpholine can lead to a second SNAr reaction at the 5-position.
-
Prevention Strategies:
-
Stoichiometry Control: Use a controlled amount of thiomorpholine (1.1-1.2 equivalents). Avoid a large excess.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to minimize the formation of the disubstituted product.
-
Q3: My yield is consistently low, even with complete consumption of the starting material. Where is my product going?
A3: Low isolated yields despite complete conversion can be attributed to several factors during the reaction and workup.
-
Potential Cause 1: Product Degradation: The thiomorpholine moiety can be susceptible to oxidation, especially at elevated temperatures in the presence of air.
-
Solution: Maintain an inert atmosphere (nitrogen or argon) throughout the reaction and consider degassing your solvent. During workup, minimize the time the product is exposed to air and heat.
-
-
Potential Cause 2: Product Loss During Workup: The product may have some water solubility, leading to losses during the aqueous extraction.
-
Solution: When performing the aqueous wash, back-extract the aqueous layer with ethyl acetate to recover any dissolved product.
-
-
Potential Cause 3: Adsorption onto Silica Gel: The nitrogen atoms in the product can lead to strong adsorption on silica gel during chromatography, resulting in tailing and poor recovery.
-
Solution: Pre-treat your silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1% v/v) to neutralize acidic sites and improve product recovery.
-
Frequently Asked Questions (FAQs)
-
What is the role of the base in this reaction? The base, typically a tertiary amine like DIPEA or TEA, serves two primary purposes: to neutralize the hydrochloric acid (HCl) generated during the reaction and to deprotonate the thiomorpholine, increasing its nucleophilicity.
-
Can I use a different solvent? Yes, other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used and may accelerate the reaction. However, they have higher boiling points, which can make their removal more challenging. Ethereal solvents like tetrahydrofuran (THF) or 2-methyl-THF can also be suitable.
-
How do I monitor the reaction effectively? Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase of ethyl acetate in hexanes (e.g., 30-50% EtOAc/Hex). The product should have a lower Rf than the 5-bromo-2-chloropyrimidine starting material. For more precise monitoring, especially for tracking side products, LC-MS is recommended.
-
What are the key safety considerations for this synthesis?
-
5-Bromo-2-chloropyrimidine: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Thiomorpholine: Has a strong, unpleasant odor. Work in a well-ventilated fume hood.
-
DIPEA: Is a corrosive and flammable liquid. Handle with care.
-
Acetonitrile: Is flammable and toxic. Avoid inhalation and skin contact.
-
-
What are the main challenges when scaling up this reaction?
-
Exothermicity: While this reaction is not typically violently exothermic, on a large scale, the heat generated during the initial addition of reagents may need to be managed with an ice bath.
-
Mixing: Ensuring efficient mixing is crucial on a larger scale to maintain a homogeneous reaction mixture and consistent temperature. An overhead stirrer is recommended.
-
Purification: Large-scale chromatography can be cumbersome. Consider crystallization as an alternative purification method for the final product. Experiment with different solvent systems to find one that provides good recovery and purity.
-
Visualizations
Reaction Mechanism
Caption: SNAr mechanism for the synthesis.
Experimental Workflow
Caption: Troubleshooting decision-making process.
References
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. National Institutes of Health. Available at: [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. National Institutes of Health. Available at: [Link]
-
Organic Syntheses Procedure: 5-(Furan-3-yl)pyrimidine. Organic Syntheses. Available at: [Link]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-(5-Bromopyrimidin-2-yl)thiomorpholine and its Morpholine Analog
In the landscape of medicinal chemistry, the strategic substitution of bioisosteres is a cornerstone of lead optimization. The morpholine and thiomorpholine moieties are classic examples of such bioisosteric pairs, frequently employed to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth comparison of the anticipated biological activities of 4-(5-Bromopyrimidin-2-yl)thiomorpholine and its direct oxygen-containing counterpart, 4-(5-Bromopyrimidin-2-yl)morpholine. While a head-to-head preclinical evaluation of these specific compounds is not extensively documented in publicly available literature, we can construct a robust comparative framework based on the well-established roles of their constituent pharmacophores and data from closely related analogs.
The core structure, a 2,5-disubstituted pyrimidine, is a privileged scaffold in numerous biologically active molecules, particularly in the realm of kinase inhibitors. The introduction of a morpholine or thiomorpholine ring at the 2-position is a common strategy to enhance aqueous solubility, improve metabolic stability, and establish crucial interactions within the ATP-binding pocket of various kinases. The bromine atom at the 5-position offers a vector for further chemical modification or can engage in halogen bonding, a significant non-covalent interaction in drug-receptor binding.
Comparative Biological Activity: A Predictive Outlook
The primary distinction between the two molecules lies in the replacement of the morpholine ring's oxygen atom with sulfur. This substitution is expected to influence several key biological parameters:
-
Lipophilicity and Solubility: The thiomorpholine analog is generally more lipophilic than its morpholine counterpart. This increased lipophilicity can enhance membrane permeability and cell penetration, potentially leading to improved potency in cell-based assays. However, it may also decrease aqueous solubility, which could impact formulation and bioavailability.
-
Receptor-Ligand Interactions: The larger atomic radius of sulfur compared to oxygen, and its different electronic properties, can alter the conformation of the six-membered ring and its interactions with the target protein. While the lone pairs on both heteroatoms can act as hydrogen bond acceptors, the nature and strength of these bonds may differ.
-
Metabolic Stability: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, forming the corresponding sulfoxide and sulfone. This metabolic "soft spot" can be advantageous for designing compounds with a desired pharmacokinetic profile, but it can also lead to faster clearance.
A review of analogous compounds provides some empirical evidence for these anticipated differences. In a study comparing a series of 2-(thiophen-2-yl) dihydroquinoline derivatives, the morpholine analog exhibited superior antimycobacterial activity compared to its thiomorpholine counterpart, with minimum inhibitory concentrations (MICs) of 6.25 µg/mL and 25 µg/mL, respectively.[1][2][3] This suggests that, in that particular scaffold, the oxygen atom of the morpholine ring is more favorable for target engagement.
Given the prevalence of the 2-morpholinopyrimidine scaffold in phosphatidylinositol 3-kinase (PI3K) inhibitors, it is highly probable that both 4-(5-Bromopyrimidin-2-yl)thiomorpholine and its morpholine analog would exhibit activity against this enzyme family. The morpholine oxygen in many PI3K inhibitors forms a key hydrogen bond with the hinge region of the kinase domain. The ability of the thiomorpholine's sulfur to replicate this interaction would be a critical determinant of its inhibitory potency.
Table 1: Predicted Physicochemical and Biological Properties
| Property | 4-(5-Bromopyrimidin-2-yl)morpholine | 4-(5-Bromopyrimidin-2-yl)thiomorpholine | Rationale for Difference |
| Molecular Weight | 244.09 g/mol | 260.15 g/mol | Sulfur is heavier than oxygen. |
| LogP (predicted) | Lower | Higher | Sulfur is less electronegative and more polarizable than oxygen, increasing lipophilicity. |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity of the thiomorpholine analog is expected to decrease water solubility. |
| Metabolic Stability | Generally stable | Potential for S-oxidation to sulfoxide and sulfone. | The sulfur atom provides a site for oxidative metabolism. |
| Biological Target | Likely a kinase (e.g., PI3K) | Likely a kinase (e.g., PI3K) | The 2-aminopyrimidine scaffold is a common kinase-binding motif. |
| Expected Potency | Potentially higher | Potentially lower | Based on analogs where the morpholine oxygen is crucial for hydrogen bonding with the target. |
Structure-Activity Relationship (SAR) Insights
The subtle yet significant structural change of replacing an oxygen atom with sulfur can have profound effects on the biological activity of the 2-substituted pyrimidine scaffold.
Figure 1: A diagram illustrating the key structural and potential activity differences arising from the bioisosteric replacement of oxygen with sulfur.
The key interaction for many 2-morpholinopyrimidine-based kinase inhibitors is a hydrogen bond between the morpholine oxygen and a backbone NH group in the hinge region of the kinase. The ability of the thiomorpholine's sulfur to act as a hydrogen bond acceptor is weaker than that of oxygen. This could lead to a decrease in binding affinity and, consequently, lower biological activity for the thiomorpholine analog.
However, the increased lipophilicity of the thiomorpholine ring could lead to enhanced van der Waals interactions with hydrophobic residues in the active site, potentially compensating for the weaker hydrogen bond. Furthermore, the different conformational preferences of the thiomorpholine ring could present the 5-bromopyrimidine core in a more favorable orientation for binding.
Experimental Protocols
To empirically determine the comparative biological activities of these two compounds, a series of standardized assays would be required.
Synthesis of 4-(5-Bromopyrimidin-2-yl)morpholine and its Thiomorpholine Analog
The synthesis of both compounds can be achieved through a nucleophilic aromatic substitution (SNAr) reaction.
Sources
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Substituted 2-Aminopyrimidines
Welcome, fellow researchers and drug development professionals. In the dynamic landscape of medicinal chemistry, the 2-aminopyrimidine scaffold has consistently emerged as a "privileged structure." Its inherent ability to mimic the adenine core of ATP allows for competitive binding to the ATP pockets of a multitude of kinases, making it a cornerstone in the development of targeted therapies.[1] This guide is designed to provide an in-depth, experience-driven comparison of substituted 2-aminopyrimidines, moving beyond a simple recitation of facts to explore the causality behind their diverse biological activities. We will delve into the critical structure-activity relationships (SAR) that govern their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, supported by experimental data and detailed protocols to ensure scientific integrity.
The 2-Aminopyrimidine Core: A Versatile Anchor for Therapeutic Innovation
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[2] The 2-aminopyrimidine moiety, in particular, presents a unique combination of hydrogen bond donors and acceptors, as well as multiple sites for chemical modification. This versatility is the primary reason for its prevalence in a wide range of clinically approved drugs.[3]
Our exploration of the SAR of 2-aminopyrimidines will be structured around their primary therapeutic applications, providing a comparative analysis of substitutions at key positions of the pyrimidine ring.
I. Anticancer Activity: Targeting the Kinome and Beyond
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] 2-Aminopyrimidine derivatives have been extensively developed as kinase inhibitors, with notable successes in treating various malignancies.
A. Kinase Inhibition: A Battle for the ATP-Binding Pocket
The core principle behind 2-aminopyrimidine-based kinase inhibitors is their ability to compete with ATP for binding to the enzyme's active site. The SAR of these compounds is therefore intimately linked to the specific amino acid residues that line this pocket.
A general binding mode for 2-aminopyrimidine kinase inhibitors involves the formation of crucial hydrogen bonds between the N1 and the 2-amino group of the pyrimidine ring and the hinge region of the kinase.[4] Variations in substituents at other positions on the ring allow for the fine-tuning of potency and selectivity.
Key Substitution Points and Their Impact on Kinase Inhibition:
| Position | Substitution | Impact on Activity | Rationale & Examples |
| C4 | Bulky hydrophobic groups (e.g., substituted phenyl, cyclohexyl) | Generally increases potency | These groups often occupy a hydrophobic pocket near the gatekeeper residue, enhancing binding affinity. For example, in a series of FLT3 inhibitors, a trifluoromethyl-substituted phenyl group at C4 was found to be crucial for high potency.[5] |
| C5 | Small, electron-withdrawing groups (e.g., cyano, nitroso) | Can enhance potency and selectivity | These groups can form additional interactions within the active site. For instance, 5-nitroso-6-aminopyrimidine derivatives have shown potent inhibition of CDK2. |
| C6 | Varies depending on the target kinase | Can be optimized for selectivity | This position often extends towards the solvent-exposed region, allowing for the introduction of larger and more polar groups to improve pharmacokinetic properties without disrupting core binding interactions. |
| 2-Amino Group | Substitution with aryl or other cyclic moieties | Often critical for activity | This group is a key hydrogen bond donor. Aryl substitutions can engage in additional π-π stacking or hydrophobic interactions. Imatinib, a well-known anticancer drug, features a phenylamino group at this position.[6] |
B. Beyond Kinases: Other Anticancer Mechanisms
While kinase inhibition is a major avenue, 2-aminopyrimidines exhibit anticancer activity through other mechanisms as well. For instance, some derivatives have been shown to inhibit β-glucuronidase, an enzyme linked to the development of colon cancer.[7][8]
II. Antimicrobial Activity: A Renewed Fight Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The 2-aminopyrimidine scaffold has demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[9]
A. Structure-Activity Relationship in Antimicrobial 2-Aminopyrimidines
The antimicrobial SAR of 2-aminopyrimidines often differs from that of their anticancer counterparts. While the core scaffold remains important, the nature and position of substituents play a distinct role in their ability to penetrate microbial cell walls and inhibit essential cellular processes.
Key Substitution Patterns for Antimicrobial Activity:
| Position | Substitution | Impact on Activity | Rationale & Examples |
| C4/C6 | Aryl and heteroaryl groups | Often enhances activity | These substitutions can increase the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane. |
| C5 | Halogenation (e.g., Iodo) | Can improve biofilm inhibition | Halogen atoms can participate in halogen bonding and alter the electronic properties of the ring, which may be beneficial for disrupting biofilm formation. For instance, 5-iodo-2-aminopyrimidine has shown efficacy against MSSA biofilm formation.[10] |
| 2-Amino Group | Amide and aryl substitutions | Modulates activity spectrum | Modifications at this position can influence the compound's ability to interact with specific bacterial targets. Certain amide derivatives have demonstrated potent inhibition of MRSA biofilm formation.[10] |
III. Anti-inflammatory and Other Activities
The versatility of the 2-aminopyrimidine scaffold extends to other therapeutic areas, including anti-inflammatory, antiviral, and antimalarial applications.[9] For example, a series of 2-aminopyrimidines have been developed as potent histamine H4 receptor antagonists, demonstrating anti-inflammatory and antinociceptive activity in animal models.
Experimental Protocols: A Foundation for Reliable Data
To ensure the trustworthiness of the SAR data presented, it is crucial to employ robust and validated experimental protocols. Below are detailed methodologies for key assays used in the evaluation of 2-aminopyrimidine derivatives.
A. Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer, kinase solution, substrate solution, and a stock solution of the 2-aminopyrimidine test compound.
-
Serial Dilution: Perform serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and then in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and the serially diluted test compound.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a luciferase-based ATP detection reagent to each well. This reagent will produce a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
B. Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration at which no visible growth is observed after incubation.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria) equivalent to a 0.5 McFarland standard.[12]
-
Compound Dilution: Prepare serial two-fold dilutions of the 2-aminopyrimidine compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[12]
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.[12]
-
MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
C. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the 2-aminopyrimidine derivatives on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminopyrimidine compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams are provided.
Caption: General Structure-Activity Relationship (SAR) workflow for 2-aminopyrimidines.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Conclusion
The 2-aminopyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its versatility has allowed for the development of a wide array of therapeutic agents targeting diverse diseases. A thorough understanding of the structure-activity relationships governing the biological effects of its derivatives is paramount for the rational design of new, more effective, and safer medicines. This guide has aimed to provide a comprehensive and practical overview of this important class of compounds, grounded in scientific evidence and experimental rigor. As our understanding of disease biology continues to evolve, so too will the applications of this remarkable chemical scaffold.
References
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024-08-02). [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022-11-11). Molecules. [Link]
-
2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022-11-11). PubMed. [Link]
-
Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors. (2023-11-15). PubMed. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. [Link]
-
Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008-10-23). PubMed. [Link]
-
Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. ResearchGate. [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021-02-04). PMC. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021-09-27). YouTube. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. [Link]
-
Can anyone suggest a protocol for a kinase assay?. (2015-03-25). ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]
-
Exploring the Structure-Activity Relationship (SAR) of Drugs. (2021-02-01). AZoLifeSciences. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
-
On Exploring Structure Activity Relationships. (2016-05-02). PMC. [Link]
-
Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. (2008-08-19). ACS Publications. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. benchchem.com [benchchem.com]
An In-Depth In Vitro Comparison of Bromopyrimidine and Iodopyrimidine Derivatives in Drug Discovery
A Senior Application Scientist's Guide to Understanding Halogen Substitution in Pyrimidine Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone in the design of novel therapeutics. Its versatile structure is amenable to a wide array of chemical modifications that can significantly modulate biological activity. Among these modifications, halogenation at various positions of the pyrimidine ring has proven to be a particularly effective strategy. This guide provides an in-depth, objective comparison of the in vitro performance of bromopyrimidine and iodopyrimidine derivatives, supported by experimental data and a rationale for the observed differences. We will explore how the choice between bromine and iodine can profoundly impact physicochemical properties, biological activity, and target engagement.
The Rationale for Halogenation: Beyond Simple Substitution
The introduction of a halogen atom onto a pyrimidine core is not merely a means of increasing molecular weight or lipophilicity. Halogens, particularly bromine and iodine, possess unique electronic properties that can influence a molecule's interaction with its biological target. A key concept in this regard is halogen bonding , a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a Lewis basic "acceptor," such as a carbonyl oxygen or a nitrogen atom in a protein's active site.[1][2] The strength of this interaction generally follows the trend I > Br > Cl > F, making iodine and bromine particularly interesting for drug design.[3]
The larger atomic radius and greater polarizability of iodine compared to bromine allow it to form stronger and more directional halogen bonds.[2] This can lead to enhanced binding affinity and selectivity for a target protein, such as a kinase.[1][2] Understanding these fundamental differences is crucial for the rational design of potent and selective inhibitors.
Comparative Analysis of In Vitro Biological Activity
While a comprehensive head-to-head comparison of a wide range of analogous brominated and iodinated pyrimidine derivatives is not extensively available in the public domain, we can draw valuable insights from existing studies on halogenated pyrimidines and related heterocyclic compounds. The primary focus of in vitro evaluation for these compounds is often in the realm of oncology, targeting key enzymes like protein kinases.
Anticancer Activity: A Focus on Kinase Inhibition
Numerous studies have demonstrated the potent anticancer activity of 5-bromopyrimidine derivatives.[4] These compounds often act as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. The brominated pyrimidine core can serve as a scaffold that, with appropriate substitutions, can be tailored to target specific kinases.
Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Representative 5-Bromopyrimidine Analogs [4]
| Compound | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | U937 (Leukemia) |
| 5c | >100 | >100 | 0.015 ± 0.003 | 0.021 ± 0.005 |
| 5e | >100 | >100 | 0.019 ± 0.004 | 0.025 ± 0.006 |
| 9e | 15.6 ± 1.5 | 21.5 ± 2.1 | 0.011 ± 0.002 | 0.015 ± 0.003 |
| Dasatinib (control) | 2.5 ± 0.2 | 5.1 ± 0.4 | 0.005 ± 0.001 | 0.008 ± 0.001 |
The data in Table 1 highlights the potent and selective activity of certain 5-bromopyrimidine derivatives against leukemia cell lines (K562 and U937), with some compounds exhibiting IC₅₀ values in the nanomolar range.[4]
While direct comparative data with iodinated analogs is scarce, studies on other kinase inhibitors have shown that replacing a bromine with an iodine atom can lead to increased potency. This is often attributed to the superior halogen bonding capability of iodine.[2] For instance, in a study on pyrrolopyrimidine-based LIMK1 inhibitors, the iodinated analog showed distinct interactions compared to its chlorinated counterpart.[5]
The following diagram illustrates a generalized workflow for the in vitro screening of such compounds.
Caption: General workflow for the in vitro comparison of pyrimidine derivatives.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the trustworthiness and reproducibility of in vitro data, it is imperative to employ robust and well-validated experimental protocols. Here, we detail the methodologies for key assays used in the evaluation of bromopyrimidine and iodopyrimidine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of bromopyrimidine and iodopyrimidine derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, K562)
-
Complete culture medium
-
96-well plates
-
Test compounds (brominated and iodinated pyrimidines) and a positive control (e.g., Dasatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in complete culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (typically 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a suitable software.
Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the level of kinase inhibition.
Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of bromopyrimidine and iodopyrimidine derivatives against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay reagents
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature for the kinase.
-
ADP Detection: Stop the kinase reaction and add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value from the dose-response curve.
The following diagram illustrates the principle of a kinase inhibition assay.
Caption: Principle of a kinase inhibition assay.
Physicochemical Properties and Structure-Activity Relationships (SAR)
The differences in the physicochemical properties of bromine and iodine play a significant role in the observed biological activities of their respective pyrimidine derivatives.
Table 2: Comparison of Physicochemical Properties of Bromine and Iodine
| Property | Bromine (Br) | Iodine (I) |
| Atomic Radius (pm) | 114 | 133 |
| Electronegativity (Pauling scale) | 2.96 | 2.66 |
| Polarizability (ų) | 4.77 | 7.1 |
| C-X Bond Length (in halobenzene, Å) | ~1.91 | ~2.10 |
| Halogen Bond Donor Strength | Moderate | Strong |
The larger size and greater polarizability of iodine contribute to stronger van der Waals interactions and more potent halogen bonding. This can be a deciding factor in achieving high affinity for a target protein. However, the increased lipophilicity of iodinated compounds can sometimes negatively impact solubility and pharmacokinetic properties.
The position of the halogen on the pyrimidine ring is also critical. For instance, in 2,4-diaminopyrimidine derivatives, halogen substitution at the 5-position has been shown to be crucial for activity.[6][7][8][9][10] The electron-withdrawing nature of the halogen can influence the pKa of the amino groups, affecting their ability to form hydrogen bonds with the target.
Conclusion and Future Perspectives
The choice between a bromopyrimidine and an iodopyrimidine derivative in drug discovery is a nuanced decision that requires careful consideration of the target, the desired biological effect, and the overall physicochemical properties of the molecule. While bromopyrimidines have demonstrated significant potential, particularly as anticancer agents, the superior halogen bonding capabilities of iodine suggest that iodopyrimidine derivatives may offer advantages in terms of potency and selectivity for certain targets.
Future research should focus on the direct, systematic comparison of analogous bromo- and iodo-substituted pyrimidines to provide a clearer understanding of their relative merits. Such studies, coupled with structural biology and computational modeling, will enable a more rational design of next-generation pyrimidine-based therapeutics with improved efficacy and safety profiles. The continued exploration of halogen bonding as a key interaction in drug-target recognition will undoubtedly pave the way for the development of innovative and highly effective medicines.
References
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link].
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. Available at: [Link].
-
The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors. Frontiers in Chemistry. Available at: [Link].
-
The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors. National Center for Biotechnology Information. Available at: [Link].
-
Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. National Center for Biotechnology Information. Available at: [Link].
-
The role of halogen bonding in inhibitor recognition and binding by protein kinases. National Center for Biotechnology Information. Available at: [Link].
-
Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. National Center for Biotechnology Information. Available at: [Link].
-
Design, synthesis, and biological evaluation of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. National Center for Biotechnology Information. Available at: [Link].
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link].
-
Halogen bonds involved in binding of halogenated ligands by protein kinases. National Center for Biotechnology Information. Available at: [Link].
Sources
- 1. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Nature of Diamino Linker and Halogen Bonding Define Selectivity of Pyrrolopyrimidine-Based LIMK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Coupling Reactivity of 2-Bromopyridines and 2-Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for the construction of complex molecular architectures. The strategic functionalization of heteroaromatic systems is particularly crucial in the synthesis of pharmaceuticals and advanced materials. This guide provides an in-depth, objective comparison of the cross-coupling reactivity of two common building blocks: 2-bromopyridines and 2-bromopyrimidines. By delving into the underlying electronic and steric factors, and presenting supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Decisive Role of Electronic Properties
The fundamental difference in the cross-coupling reactivity of 2-bromopyridines and 2-bromopyrimidines lies in the electronic nature of the pyridine and pyrimidine rings. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the heteroaryl halide to the Pd(0) catalyst.[1] The facility of this step is highly dependent on the electron density of the carbon atom bearing the bromine.
Pyridine, with its single nitrogen atom, is an electron-deficient aromatic system compared to benzene. This electron deficiency is further enhanced in pyrimidine, which contains two nitrogen atoms in a 1,3-relationship. The greater electron-withdrawing nature of the pyrimidine ring leads to a more electrophilic C-Br bond at the 2-position. Consequently, 2-bromopyrimidines are generally more reactive towards oxidative addition than their 2-bromopyridine counterparts under similar conditions. This enhanced reactivity can translate to milder reaction conditions, lower catalyst loadings, and faster reaction times.
However, the increased Lewis basicity of the additional nitrogen atom in pyrimidines can also lead to catalyst inhibition through coordination to the palladium center.[2] This delicate balance between enhanced electrophilicity and potential catalyst poisoning is a key consideration when developing cross-coupling methodologies for these substrates.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of 2-bromopyridines and 2-bromopyrimidines in three of the most widely utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It is important to note that a direct head-to-head comparison under identical conditions is not always available in the literature; therefore, the data presented is a synthesis of representative examples.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. The general trend of enhanced reactivity for 2-bromopyrimidines holds true in this transformation.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.5 | Moderate | [3] |
| 2-Bromopyridine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | [4] |
| 5-Bromopyrimidine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | Reflux | - | 91 | [5] |
| 2-Bromopyrimidine | Arylboronic acids | Pd(PPh₃)₂Cl₂ | K₃PO₄ | - | - | - | Reasonable | [6] |
From the available data, it is evident that both substrates are viable partners in Suzuki-Miyaura couplings. However, the successful coupling of 2-pyridylboronates with 5-bromopyrimidine in high yield underscores the utility of bromopyrimidines as electrophiles.[5]
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-bromoheteroarenes. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
2-Bromoheteroarene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the 2-bromoheteroarene, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The challenge of catalyst inhibition by the pyridine nitrogen is a well-documented phenomenon in the amination of 2-bromopyridines.[2] This issue can be even more pronounced with 2-bromopyrimidines due to the presence of a second nitrogen atom. The use of bulky, electron-rich phosphine ligands is often crucial to mitigate this problem and achieve high yields.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| 2-Bromopyridine | Volatile amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | - | 55-98 | [7] |
| 2-Amino-5-bromo-4-methylpyridine | Various amines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12-24 | 80-95 | [8] |
| 2,4-Dichloropyrimidine | Amines | Pd(II) precatalyst | - | - | - | - | - | [9] |
While specific examples for 2-bromopyrimidine are less common in readily available literature, the principles of using sterically hindered ligands to overcome catalyst inhibition are directly applicable.
Experimental Protocols
Generalized Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization for specific substrates. The choice of ligand is critical for success.
Materials:
-
2-Bromoheteroarene (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add the 2-bromoheteroarene and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide. Similar to the other reactions, the higher electrophilicity of the C-Br bond in 2-bromopyrimidines is expected to facilitate this transformation.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | up to 96 | [10] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Various alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | High | [11] |
The high yields obtained for the Sonogashira coupling of functionalized bromopyridines demonstrate the robustness of this reaction.
Experimental Protocols
Generalized Protocol for Sonogashira Coupling
This protocol is a general procedure and may require optimization. The use of a copper(I) co-catalyst is common but not always necessary.
Materials:
-
2-Bromoheteroarene (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) co-catalyst (e.g., CuI, 0.05 equiv)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Degassed solvent (e.g., THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the 2-bromoheteroarene, palladium catalyst, and copper(I) co-catalyst.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations and Workflow Visualization
The general catalytic cycle for palladium-catalyzed cross-coupling reactions provides a framework for understanding the reactivity differences between 2-bromopyridines and 2-bromopyrimidines.
Caption: Workflow comparing the factors influencing cross-coupling reactivity.
Conclusion and Future Outlook
For researchers in drug development and materials science, understanding these nuances is critical for the rational design of synthetic routes. While this guide provides a comparative framework based on available data, it also highlights the need for more direct, systematic comparative studies to fully elucidate the reactivity differences between these important classes of heteroaryl halides. Future work in this area will undoubtedly lead to the development of even more efficient and selective cross-coupling methodologies for the synthesis of novel and functional molecules.
References
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
Figshare. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
College of Saint Benedict & Saint John's University. (n.d.). Oxidative Addition and Palladium Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Oxidative addition. [Link]
-
National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
Wikipedia. (n.d.). 2-Bromopyridine. [Link]
-
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
YouTube. (2023). Organometallic Reactions Part 2: Oxidative Addition. [Link]
-
Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
-
National Institutes of Health. (n.d.). 2-Bromopyrimidine. [Link]
-
ChemistryViews. (2018). Palladium Atoms Team Up for Oxidative Additions. [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
-
National Institutes of Health. (n.d.). 2-Bromopyridine. [Link]
-
YouTube. (2019). Oxidative Addition: Palladium Mechanism with aryl iodide. [Link]
-
National Institutes of Health. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
Sources
- 1. oxidative addition and palladium coupling [employees.csbsju.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Senior Application Scientist's Guide to Kinase Inhibition by Pyrimidine Scaffolds
Introduction: The Central Role of Kinases and the Privileged Pyrimidine Scaffold
Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, and metabolism. They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. This seemingly simple modification acts as a molecular switch, altering the substrate's activity, localization, or stability. With over 500 distinct kinases encoded in the human genome, this system forms an intricate signaling network.[1] However, mutations or dysregulation of kinase activity can disrupt this delicate balance, leading to uncontrolled cell proliferation and survival—hallmarks of diseases like cancer.[2]
This central role in pathology has made protein kinases one of the most important classes of drug targets in the 21st century.[2] A key challenge in developing kinase inhibitors is achieving selectivity to minimize off-target effects and associated toxicity.[3] Amidst the vast chemical space explored, the pyrimidine ring has emerged as a "privileged scaffold."[4] Its nitrogen arrangement is an excellent bioisostere of the adenine base in ATP, enabling it to form critical hydrogen bonds within the highly conserved ATP-binding pocket of most kinases.[2][5] This guide provides a comparative analysis of different pyrimidine-based scaffolds, supported by experimental data and detailed protocols for their evaluation, to empower researchers in the rational design of next-generation kinase inhibitors.
The Pyrimidine Core: A Master Key to the Kinase ATP-Binding Site
The primary mechanism by which most pyrimidine-based inhibitors function is through ATP-competitive inhibition. The kinase active site contains a flexible "hinge region" that forms hydrogen bonds with the adenine ring of ATP, anchoring it for phosphotransfer. The pyrimidine scaffold masterfully mimics this interaction.
The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as hydrogen bond acceptors, while substituents, typically amino groups at the C2 and C4 positions, can act as hydrogen bond donors, effectively replicating the interaction pattern of adenine.[6] This foundational binding provides a stable anchor from which chemists can build out additional functionalities to target less conserved regions of the active site, thereby achieving both potency and selectivity.[3]
Caption: General binding mode of a pyrimidine inhibitor in a kinase active site.
Comparative Analysis of Prominent Pyrimidine Scaffolds
While the core pyrimidine ring provides the anchor, the nature of the fused rings and substituents dictates the inhibitor's potency and selectivity profile. Here, we compare several key classes.
2,4-Disubstituted Aminopyrimidines
This is one of the most fundamental and widely used pyrimidine scaffolds. The 2- and 4-amino groups are crucial for hinge binding and provide versatile points for chemical modification. For example, the groundbreaking drug Imatinib , while technically a 2-aminopyrimidine derivative, demonstrated the power of this scaffold. More recently, this core has been instrumental in developing inhibitors for kinases like Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.[6][7]
Fused Scaffolds: The Pyrazolo[3,4-d]pyrimidines
Fusing a pyrazole ring to the pyrimidine core creates the pyrazolo[3,4-d]pyrimidine scaffold. This structure is also an excellent isostere of adenine and has proven to be a highly successful platform for developing potent and selective inhibitors.[2][5] A prominent example is Ibrutinib , a covalent inhibitor of Bruton's tyrosine kinase (BTK) approved for treating B-cell cancers.[2] The scaffold orients substituents towards specific subpockets, enabling high selectivity.[2]
Performance Data Summary
The following table summarizes the inhibitory activity (IC50) of representative compounds from different pyrimidine classes against key kinase targets. It is crucial to note that IC50 values can vary based on assay conditions (e.g., ATP concentration), so comparisons should be made with this in mind.[8]
| Scaffold Class | Compound Example | Primary Target | Target IC50 (nM) | Key Off-Target(s) | Reference |
| Aminopyrimidine | Alisertib (MLN8237) | Aurora A | 1.2 | Aurora B | [6] |
| Aminopyrimidine | Barasertib (AZD1152) | Aurora B | 0.37 | Aurora A | [6] |
| Pyrazolo[3,4-d]pyrimidine | Compound 72 | FAK | 27.4 | - | [7] |
| Pyrazolo[3,4-d]pyrimidine | Ibrutinib | BTK | 4.2 - 11.1 | EGFR, JAK3 | [2] |
| Furo[3,4-d]pyrimidine | Varies | Varies | Varies | Less explored scaffold | [9] |
Experimental Corner: A Scientist's Guide to inhibitor Evaluation
Objectively comparing inhibitors requires robust and standardized experimental protocols. Here, we detail self-validating workflows for determining potency and selectivity.
Part A: Determining Inhibitor Potency (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is the most common metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A continuous, fluorescence-based assay is a reliable method for its determination.[10]
Principle: This assay kinetically measures the phosphorylation of a fluorescently labeled peptide substrate by a kinase. The rate of the reaction is monitored over time, and the initial reaction rates are used to calculate the percentage of inhibition at various inhibitor concentrations.[10]
Detailed Protocol: Continuous Fluorescent Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: The buffer components maintain the pH, provide necessary cofactors (Mg²⁺), and prevent non-specific binding, ensuring optimal and stable kinase activity.
-
Inhibitor Dilution Series: Prepare a 12-point, 3-fold serial dilution of the test compound in DMSO. The highest concentration should be chosen based on expected potency (e.g., starting at 10 µM). Causality: A wide concentration range is essential to generate a full sigmoidal curve for accurate IC50 calculation.
-
Enzyme & Substrate Mix: Prepare a 2X working solution of the kinase and its specific fluorescent peptide substrate in the kinase buffer. The optimal enzyme concentration should be predetermined to ensure the reaction remains in the linear range for the duration of the assay.
-
ATP Solution: Prepare a 2X working solution of ATP in the kinase buffer. The concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase. Trustworthiness: Using ATP at its Km value makes the resulting IC50 approximately equal to the inhibitor constant (Ki) for competitive inhibitors, allowing for more direct comparisons of inhibitor affinity across different kinases.[11]
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of the 2X Enzyme/Substrate mix to each well.
-
Add 1 µL of the serially diluted inhibitor or DMSO (for "0% inhibition" control) to the appropriate wells.
-
Include "100% inhibition" control wells with a known potent inhibitor or no enzyme.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Immediately place the plate in a fluorescence plate reader capable of kinetic reads.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity every 60 seconds for 30-60 minutes.
-
For each concentration, calculate the initial reaction rate (slope of the linear portion of the fluorescence vs. time plot).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[9]
-
Caption: Workflow for IC50 determination using a kinetic kinase assay.
Part B: Profiling for Selectivity
A potent inhibitor is of little therapeutic value if it hits dozens of other kinases, leading to toxicity. Kinase selectivity profiling is therefore a critical step to assess the "off-target" effects of a compound.[12]
Principle: The inhibitor is tested at one or more fixed concentrations against a large, diverse panel of purified kinases (often covering a significant portion of the human kinome). The activity of each kinase is measured, and the percentage of inhibition is calculated, providing a broad view of the compound's selectivity.[13][14]
Detailed Protocol: Large-Panel Kinase Screen (e.g., Radiometric Assay)
-
Compound Submission: The test compound is typically provided at a high concentration in DMSO to a specialized service provider (e.g., Reaction Biology, Eurofins Discovery).[13][15]
-
Assay Execution:
-
The compound is tested at a standard concentration (e.g., 1 µM) against a panel of hundreds of kinases.
-
Each kinase has its own optimized assay, often a radiometric format like the HotSpot™ assay, which is considered a gold standard.[13]
-
In this format, the kinase, its specific substrate, the inhibitor, and radiolabeled [γ-³³P]-ATP are combined.
-
After incubation, the reaction mixture is spotted onto a filter membrane, which captures the phosphorylated substrate.
-
Unincorporated [γ-³³P]-ATP is washed away.
-
-
Data Acquisition and Analysis:
-
The radioactivity on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.
-
The percentage of remaining kinase activity is calculated for each kinase in the panel relative to a DMSO control.
-
Results are often visualized as a "kinome tree" map or a bar chart, highlighting which kinases are most strongly inhibited. This provides a clear visual fingerprint of the inhibitor's selectivity.
-
Caption: Workflow for kinase selectivity profiling using a radiometric assay.
Conclusion and Future Perspectives
The pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, offering a robust and versatile starting point for developing potent therapeutics.[4][16] Its ability to mimic ATP's hinge-binding interactions provides a reliable anchor, while targeted modifications allow for the tuning of potency and selectivity. As demonstrated, a rigorous and systematic experimental approach, combining accurate IC50 determination with broad selectivity profiling, is essential for the successful development of these compounds.
Future efforts will likely focus on developing pyrimidine derivatives that achieve selectivity through novel mechanisms, such as targeting allosteric sites or exploiting specific inactive kinase conformations.[3] Furthermore, the rise of dual-target inhibitors, where a single pyrimidine-based molecule is designed to inhibit two distinct disease-relevant kinases, represents a promising strategy to overcome drug resistance and improve therapeutic outcomes.[17] The continued exploration of this privileged scaffold, guided by sound experimental validation, will undoubtedly yield the next generation of precision medicines.
References
- BenchChem. (n.d.). A Comparative Analysis of Furo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery. Retrieved from a URL provided by the grounding tool.
-
Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i269–i277. [Link]
-
Vogt, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1022–1026. [Link]
-
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898–7914. [Link]
- Reaction Biology. (n.d.). Kinase Panel Screening Services. Retrieved from a URL provided by the grounding tool.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol. Retrieved from a URL provided by the grounding tool.
- AssayQuant Technologies Inc. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. Retrieved from a URL provided by the grounding tool.
-
Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 15(9), 3261–3272. [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6634. [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1113–1132. [Link]
-
Scott, J. S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1113-1132. [Link]
-
Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s). [Link]
-
Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Lee, J., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
- BenchChem. (n.d.). A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in. Retrieved from a URL provided by the grounding tool.
-
Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Lu, H., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Cancer Research, 65(9_Supplement), 3045. [Link]
- BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from a URL provided by the grounding tool.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Retrieved from a URL provided by the grounding tool.
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from a URL provided by the grounding tool.
-
Asquith, C. R. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12091–12108. [Link]
-
Schnöder, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. [Link]
- ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved from a URL provided by the grounding tool.
-
Frearson, J., & Collie, I. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Protein Kinase Inhibitors as Signal Transduction Modulators. [Link]
- Bentham Science Publishers. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Retrieved from a URL provided by the grounding tool.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. assayquant.com [assayquant.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. academic.oup.com [academic.oup.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Pyrimidine Inhibitors
In the landscape of modern drug discovery, particularly in oncology and immunology, pyrimidine-based small molecules have emerged as a cornerstone of targeted therapy. Often designed as kinase inhibitors, their success hinges on a deep and precise understanding of their mechanism of action (MoA).[1][2] Rigorously validating that a novel compound engages its intended target, modulates the desired pathway, and elicits a specific cellular phenotype is not merely an academic exercise; it is a critical prerequisite for advancing a candidate from the bench to the clinic.[3][4][5][6]
This guide provides a comparative framework for the comprehensive MoA validation of novel pyrimidine inhibitors. Moving beyond a simple checklist of experiments, we will explore the causality behind experimental choices, establish self-validating protocols, and compare methodologies to provide researchers, scientists, and drug development professionals with a robust strategy for generating a coherent and compelling MoA data package.
The MoA Validation Funnel: A Hierarchical Approach
A successful MoA validation strategy can be visualized as a funnel, moving from broad, direct interactions to highly specific, functional outcomes. This multi-tiered approach ensures that each experimental stage logically builds upon the last, creating a powerful and cohesive narrative for your compound.
}
Figure 1. The MoA Validation Funnel
Level 1: Direct Target Interaction – Does the Inhibitor Bind?
The foundational question is whether your pyrimidine compound physically interacts with its purified target protein. Biochemical assays are the first step, providing clean, quantitative data on inhibitory potency.
Featured Technique: In Vitro Kinase Activity Assay
This experiment measures how our novel pyrimidine inhibitor, which we'll call "Pyr-Inhib-1" , affects the enzymatic activity of its target kinase (e.g., EGFR or BTK).[7][8][9] The output is typically an IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%.
Comparative Rationale: While essential for initial screening and potency determination, these assays are performed in a highly artificial, cell-free environment. They cannot account for crucial factors like cell permeability, efflux pumps, or intracellular competition with endogenous ligands like ATP.[5] Therefore, a potent IC50 in a biochemical assay is a necessary, but not sufficient, piece of evidence.
| Compound | Target Kinase | Biochemical IC50 (nM) | Comment |
| Pyr-Inhib-1 (Novel) | EGFR | 5.2 | Potent inhibition of the purified enzyme. |
| Gefitinib (Comparator) | EGFR | 2.5 | Established benchmark for EGFR inhibition.[10] |
| Ibrutinib (Comparator) | BTK | 1.5 | Established benchmark for BTK inhibition.[11] |
Level 2: Cellular Target Engagement – Does It Work in a Cell?
Confirming that a compound interacts with its target within the complex milieu of a living cell is a pivotal step in drug discovery.[3][5][6] Failure to engage the target in a cellular context is a major reason for the clinical failure of drug candidates.[3] We will compare two gold-standard technologies for quantifying this critical parameter.
Methodology Comparison: CETSA® vs. NanoBRET™
The Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement Assay are powerful methods to confirm and quantify drug-target interaction in intact cells.[12][13][14][15]
-
CETSA® Principle: This technique is based on the principle of ligand-induced thermal stabilization.[16] When a drug binds to its target protein, the resulting complex is more resistant to heat-induced unfolding and aggregation.[13][17] By heating cells treated with the drug across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve indicates target engagement.[13][17]
-
NanoBRET™ Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[12][18][19] The target protein is fused to a NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds the target serves as the energy acceptor.[12][19] When an unlabeled compound competes with the tracer for binding to the target, the BRET signal decreases, allowing for a quantitative measurement of intracellular affinity.[12][18][19]
| Parameter | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein.[13][16] | Bioluminescence Resonance Energy Transfer (BRET) from a NanoLuc®-fused target to a fluorescent tracer.[12][18] |
| Cellular Context | Measures engagement with the endogenous, unlabeled protein in its native state. | Requires genetic modification to express a NanoLuc®-target fusion protein.[12] |
| Primary Output | Thermal shift (ΔTagg) or Isothermal Dose-Response (EC50).[13] | Intracellular IC50, affinity (Kd), and compound residence time.[12][20] |
| Pros | Label-free, works with endogenous proteins, applicable to tissues.[3][13] | High-throughput, real-time kinetics, highly sensitive, can measure residence time.[12][20] |
| Cons | Lower throughput, requires a specific antibody for detection, can be masked by reporter unfolding.[15] | Requires genetic engineering of cell lines, dependent on tracer availability and specificity.[12] |
Experimental Data Summary:
| Compound | Target | CETSA® ΔTagg (°C) | NanoBRET™ IC50 (nM) |
| Pyr-Inhib-1 | EGFR | +5.1 | 150 |
| Gefitinib | EGFR | +4.5 | 95 |
Interpretation: Both assays confirm that Pyr-Inhib-1 engages the EGFR target inside living cells. The positive thermal shift in CETSA® and the low nanomolar IC50 in the NanoBRET™ assay provide strong, complementary evidence of target binding in a physiologically relevant environment.[4]
Level 3: Pathway Modulation – Is the Target Functionally Inhibited?
Target engagement must translate into functional inhibition of the downstream signaling pathway.[21] For pyrimidine kinase inhibitors targeting pathways like EGFR, this means assessing the phosphorylation status of key downstream effectors.[7][22][23]
}
Figure 2. Simplified EGFR Signaling Cascade
Featured Technique: Quantitative Western Blotting for Phospho-Proteins
This is the workhorse assay for measuring pathway activity. By treating cancer cells that rely on EGFR signaling with our inhibitor and then stimulating them with EGF, we can measure the levels of phosphorylated (activated) EGFR, AKT, and ERK.
Protocol: Phospho-Protein Western Blotting
Self-Validation is Key: This protocol includes critical controls to ensure data integrity. The inclusion of total protein levels serves to normalize the phospho-protein signal, confirming that any observed decrease is due to inhibition, not protein degradation.[24][25]
-
Cell Culture & Treatment: Plate A431 cells (an epidermoid carcinoma line with high EGFR expression) and starve overnight in serum-free media to reduce basal signaling. Treat cells with a dose-response of Pyr-Inhib-1 or a vehicle control for 2 hours.
-
Stimulation: Stimulate cells with 100 ng/mL EGF for 10 minutes to induce EGFR pathway activation.
-
Lysis: Immediately place plates on ice, wash with ice-cold PBS, and lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors .[26] Causality Note: Phosphatase inhibitors are absolutely critical to preserve the transient phosphorylation state of the proteins of interest.[26]
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
Electrophoresis & Transfer: Separate 20 µg of protein lysate per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[26]
-
Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[27] Causality Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background with phospho-specific antibodies.[27]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-p-EGFR, anti-p-AKT, anti-p-ERK).
-
Washing & Secondary Incubation: Wash the membrane 3x with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection & Reprobing: Detect signal using an enhanced chemiluminescence (ECL) substrate. Subsequently, strip the membrane and re-probe with antibodies against total EGFR, total AKT, total ERK, and a loading control (e.g., GAPDH) for normalization.
Expected Results: Treatment with Pyr-Inhib-1 should show a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK, while the total protein levels remain unchanged. This directly links target engagement to the functional modulation of the intended signaling pathway.
Level 4: Phenotypic Outcome & Selectivity – Does It Kill the Right Cells?
The ultimate goal of a targeted inhibitor is to produce a specific, desired biological effect, such as inducing cell death in cancer cells, while sparing normal cells.
Featured Technique: Cell Viability Assay
The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method to assess the impact of an inhibitor on cell health.[28][29][30]
-
Principle: The assay quantifies ATP, which is a marker of metabolically active, viable cells.[28][30][31] The "add-mix-measure" format involves adding a single reagent directly to cultured cells, which causes lysis and generates a luminescent signal proportional to the amount of ATP present.[28][31]
Protocol: CellTiter-Glo® Viability Assay
-
Cell Plating: Seed cancer cells (e.g., A431) and a non-cancerous control cell line (e.g., normal fibroblasts) in opaque-walled 96-well plates.[31][32]
-
Compound Treatment: The following day, treat cells with a 10-point, 3-fold serial dilution of Pyr-Inhib-1 and comparator compounds. Include vehicle-only wells as a 100% viability control.
-
Incubation: Incubate plates for 72 hours under standard cell culture conditions.
-
Assay Procedure: Equilibrate the plate to room temperature for 30 minutes.[31][32] Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[31][32]
-
Measurement: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.[31][32] Read luminescence on a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
| Compound | A431 Cancer Cells (GI50, µM) | Normal Fibroblasts (GI50, µM) | Selectivity Index (Normal/Cancer) |
| Pyr-Inhib-1 | 0.25 | > 25 | > 100x |
| Gefitinib | 0.15 | > 15 | > 100x |
| Compound C (Non-selective) | 0.50 | 1.5 | 3x |
Interpretation: Pyr-Inhib-1 demonstrates potent, single-digit micromolar activity against the EGFR-driven cancer cell line while exhibiting a wide therapeutic window (>100-fold) against normal cells. This phenotypic result is consistent with an on-target MoA.
Comparative Analysis: Kinase Selectivity Profiling
To ensure the observed phenotype is due to on-target inhibition and not unforeseen off-target effects, a broad kinase selectivity screen is essential.[33][34][35] This is typically performed by specialized vendors who screen the compound against a large panel of hundreds of kinases.[36][37]
Rationale: A highly selective compound strengthens the link between target inhibition and cellular phenotype. A "promiscuous" or "dirty" compound may achieve the desired phenotype through off-target effects, complicating its development and potentially leading to toxicity.[8][38] Pyr-Inhib-1 should ideally show potent inhibition of EGFR with minimal activity against other kinases at a relevant concentration (e.g., 1 µM).
Conclusion
Validating the mechanism of action for a novel pyrimidine inhibitor is a systematic, multi-layered process that requires more than just data generation; it demands a logical and critical interpretation of that data. By progressing through the validation funnel—from direct biochemical binding to cellular target engagement, downstream pathway modulation, and finally, on-target phenotypic outcomes—researchers can build a robust and compelling case for their compound. This integrated approach, which compares novel agents to established benchmarks and prioritizes self-validating experimental designs, is fundamental to navigating the complex path of drug discovery and developing the next generation of targeted therapies.
References
-
Principle of NanoBRET target engagement. ResearchGate. [Link]
-
Mechanisms of action of EGFR inhibitors. ResearchGate. [Link]
-
Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
-
On the Mark? Identifying Biomarkers of Target Engagement. Sapient Bio. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
-
Protein Phosphorylation in Western Blotting: Key Challenges & Solutions. CUSABIO. [Link]
-
EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. SciSpace. [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. ResearchGate. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. PubMed Central (PMC). [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Determining target engagement in living systems. PubMed Central (PMC). [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central (PMC). [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. PubMed Central (PMC). [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Targeted Kinase Selectivity from Kinase Profiling Data. PubMed Central (PMC). [Link]
-
Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central (PMC). [Link]
-
Kinase Panel Screening Services. Reaction Biology. [Link]
-
Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. ResearchGate. [Link]
-
Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health (NIH). [Link]
-
Ibrutinib and novel BTK inhibitors in clinical development. ResearchGate. [Link]
-
Small-molecule BTK inhibitors: From discovery to clinical application. PubMed. [Link]
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]
-
Mechanism of Action for Covalent and Non-Covalent BTKi. YouTube. [Link]
-
Pan-cancer analysis of pyrimidine metabolism reveals signaling pathways connections with chemoresistance role. bioRxiv. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1. Science. [Link]
-
Succinate Dehydrogenase loss causes cascading metabolic effects that impair pyrimidine biosynthesis. PubMed Central (PMC). [Link]
Sources
- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule BTK inhibitors: From discovery to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. annualreviews.org [annualreviews.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 21. sapient.bio [sapient.bio]
- 22. ClinPGx [clinpgx.org]
- 23. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 26. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 27. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 28. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 29. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 30. benchchem.com [benchchem.com]
- 31. promega.com [promega.com]
- 32. promega.com [promega.com]
- 33. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 35. crossfire-oncology.com [crossfire-oncology.com]
- 36. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 37. reactionbiology.com [reactionbiology.com]
- 38. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Benchmarking the Antiproliferative Activity of Substituted Pyrimidines
Introduction
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases in DNA and RNA and serving as a privileged scaffold for a multitude of therapeutic agents.[1][2] Its inherent ability to mimic the purine and pyrimidine bases allows derivatives to interact with a wide array of biological targets, making it a focal point in the quest for novel therapeutics.[3] In oncology, pyrimidine analogues have yielded landmark drugs like 5-Fluorouracil and Gemcitabine, which function by disrupting DNA synthesis.[2][4][5] More recently, the versatility of the pyrimidine scaffold has been exploited to develop highly specific protein kinase inhibitors that target the signaling pathways driving cancer cell proliferation.[3][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antiproliferative activity of novel substituted pyrimidines. We will move beyond simple data reporting to explain the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a comparative analysis of representative compounds from the literature. Our focus is on establishing a robust, reproducible workflow for identifying and characterizing promising anticancer candidates based on the pyrimidine core.
Methodologies for Evaluating Antiproliferative Effects
A thorough evaluation of a compound's antiproliferative potential requires a multi-assay approach. We begin with broad cytotoxicity screening to determine potency (e.g., IC50) and then proceed to more complex mechanistic assays to understand how the compounds elicit their effects.
Workflow for Antiproliferative Compound Screening
The following diagram illustrates a typical workflow for screening and characterizing substituted pyrimidines.
Caption: A typical workflow for screening and characterizing novel antiproliferative compounds.
Part 1: Measuring Cytotoxicity & Viability
The initial step is to quantify a compound's ability to inhibit cell growth. This is typically done using colorimetric assays that measure either metabolic activity or total cellular protein.
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability.[7] It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT salt into purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells.[8]
Experimental Protocol: MTT Assay
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium.[9] Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted pyrimidine compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired time period (e.g., 48 or 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
The SRB Assay: A Measure of Total Protein
The Sulforhodamine B (SRB) assay is an alternative method that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[11][12] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number.[13] This method is robust, cost-effective, and less prone to interference from compounds that may alter cellular metabolism without killing the cells.[14]
Experimental Protocol: SRB Assay
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After compound incubation, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (wt/vol) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[11][15]
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove excess TCA. Air-dry the plates completely.
-
Staining: Add 100 µL of 0.057% (wt/vol) SRB solution (in 1% acetic acid) to each well.[12] Incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound SRB dye.[11][12] Air-dry the plates until no moisture is visible.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12][13] Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[12]
-
Data Analysis: As with the MTT assay, calculate percent viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Part 2: Elucidating the Mechanism of Action
Once a compound's antiproliferative potency is established, the next critical step is to investigate its mechanism of action. Key questions include whether the compound induces cell cycle arrest or triggers programmed cell death (apoptosis).
Cell Cycle Analysis via Flow Cytometry
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[1] Flow cytometry using a DNA-binding fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in different phases (G0/G1, S, and G2/M) based on their DNA content.[16] An accumulation of cells in a specific phase suggests the compound interferes with that particular stage of the cycle.
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Plate cells (e.g., 5 x 10⁵ cells in a 6-well plate) and allow them to adhere overnight. Treat with the pyrimidine compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and slowly add dropwise to 9 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.[17] Fix the cells overnight at -20°C. This permeabilizes the cells and preserves their DNA.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in a PI/RNase staining buffer. The RNase is crucial as PI can also bind to double-stranded RNA, which would otherwise interfere with the DNA content analysis.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[17]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is proportional to the amount of DNA in each cell.[16]
-
Data Interpretation: The resulting histogram will show distinct peaks corresponding to the G0/G1 phase (2N DNA content), the S phase (intermediate DNA content), and the G2/M phase (4N DNA content).[18] A sub-G1 peak is often indicative of apoptotic cells with fragmented DNA.
Apoptosis Detection via Western Blot
Apoptosis is a form of programmed cell death executed by a family of proteases called caspases.[19] A hallmark of apoptosis is the cleavage of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), as well as the cleavage of their substrates, such as PARP-1.[20] Western blotting is a powerful technique to detect these specific cleavage events, providing definitive evidence of apoptosis induction.
Experimental Protocol: Western Blot for Apoptotic Markers
-
Protein Extraction: Treat cells with the test compound for a specified time. Lyse the cells in RIPA buffer containing a protease inhibitor cocktail to extract total protein.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins.[21] Essential targets include antibodies that recognize both the full-length and cleaved forms of Caspase-3 and PARP.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Interpretation: An increase in the signal for the cleaved forms of Caspase-3 (p17/p12 subunits) and PARP (89 kDa fragment), often accompanied by a decrease in the full-length forms, confirms the activation of the apoptotic cascade.[20] The results should be normalized to a loading control like β-actin or GAPDH.
Caption: A standard workflow for the Western Blotting technique.
Comparative Analysis of Substituted Pyrimidines
The antiproliferative activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the core ring. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity.[22][23] The table below summarizes data for several classes of substituted pyrimidines against various cancer cell lines.
| Compound Class/Derivative | Substitution Pattern | Target Cell Line | IC50 / EC50 (µM) | Key SAR Insights | Reference |
| Aminopyrimidines | N-benzyl substitution on the 2-aniline ring | Glioblastoma (U87MG) | 4-8 | N-benzyl substitution significantly increased potency (4-13 times) compared to the parent compound. | [24][25] |
| 5-FU Analogs | Modifications on 5-Fluorouracil | Pancreatic (MiaPaCa-2) | 3.6 ± 0.4 | Specific modifications led to a 7-fold increase in cytotoxic effect over the standard drug Gemcitabine. | [4] |
| Pyrido[2,3-d]pyrimidines | Varied substitutions on the fused ring system | Lung (A549) | ~50 (for lead compound 2d) | Cytotoxicity was observed at higher concentrations, indicating a need for further optimization. | [26] |
| Pyrrolo[2,3-d]pyrimidines | 2,4,6-trisubstituted | EGFR-sensitive cancer lines | 0.3 - 4.7 | Activity was comparable to the standard EGFR inhibitor PD153035, with bromine at R2 being critical for EGFR inhibition. | [27] |
| Thieno[2,3-d]pyrimidines | 4,6-disubstituted | EGFR/ErbB2 overexpressing lines | 0.005 - 0.082 | These derivatives showed potent dual inhibitory activity against both EGFR and ErbB2 kinases. | [27] |
| Chromeno[2,3-d]pyrimidines | Fused chromene and pyrimidine rings | Breast (MCF-7), Liver (HepG2) | 1.61 - 2.02 | Compound 3 showed potent activity and low cytotoxicity towards noncancerous cells. | [28] |
Common Mechanisms of Action
Substituted pyrimidines exert their antiproliferative effects primarily through two mechanisms: inhibition of key cellular kinases and disruption of nucleic acid metabolism.
Inhibition of Protein Kinases
The pyrimidine scaffold is an excellent isostere of the adenine ring of ATP, allowing it to act as a competitive inhibitor in the ATP-binding pocket of protein kinases.[29][30] Dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.[6]
-
EGFR Inhibition: Many pyrimidine derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose overactivation drives proliferation in several cancers.[27][31] These inhibitors block downstream signaling pathways, preventing cell growth and survival.
-
CDK Inhibition: Cyclin-dependent kinases (CDKs) are critical for cell cycle progression. Pyrimidine-based inhibitors can block CDK activity, leading to cell cycle arrest, often at the G0/G1 stage.[1]
-
Aurora Kinase Inhibition: Aurora kinases are essential for mitosis. Inhibitors based on a pyrimidine scaffold can disrupt this process and have shown particular efficacy in cancers driven by MYC oncoproteins.[32]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Inhibition of DNA Synthesis
The original class of pyrimidine-based anticancer agents functions as antimetabolites.[33] By mimicking endogenous pyrimidines, these compounds are incorporated into the metabolic pathway where they inhibit critical enzymes required for DNA synthesis, such as thymidylate synthase.[4] This leads to a depletion of nucleotides necessary for DNA replication, causing DNA damage and inducing apoptosis, particularly in rapidly dividing cancer cells.[33]
Conclusion
The substituted pyrimidine scaffold remains a highly productive platform for the discovery of novel antiproliferative agents. Its chemical tractability allows for fine-tuning of structure-activity relationships, leading to compounds with high potency and selectivity against a range of cancer-relevant targets. This guide provides a foundational framework for the systematic evaluation of these compounds, from initial cytotoxicity screening to in-depth mechanistic analysis. By employing robust and validated protocols, researchers can effectively benchmark new derivatives, identify promising leads, and contribute to the development of the next generation of pyrimidine-based cancer therapeutics. The continued exploration of this privileged scaffold, particularly in the design of dual-target or multi-kinase inhibitors, holds significant promise for overcoming drug resistance and improving patient outcomes.[6]
References
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Apoptosis western blot guide. Abcam.
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). MDPI. [Online] Available at: [Link]
- Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.
- Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. (2023). Heliyon.
-
Assaying cell cycle status using flow cytometry. (2014). Current Protocols in Cytometry. [Online] Available at: [Link]
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). International Journal of Research and Publication Reviews. [Online] Available at: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI. [Online] Available at: [Link]
-
Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). STAR Protocols. [Online] Available at: [Link]
-
How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. [Online] Available at: [Link]
- Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center.
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). Scilit. [Online] Available at: [Link]
-
Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2009). Molecular Pharmacology. [Online] Available at: [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2021). Frontiers in Chemistry. [Online] Available at: [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. [Online] Available at: [Link]
- Western Blot Analysis of Apoptosis-Related Proteins Following NBDHEX Treatment. Benchchem.
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Online] Available at: [Link]
- An In-depth Technical Guide on the Mechanism of Action of Pyrimidine Derivatives. Benchchem.
-
Proliferation & Cell Cycle - Flow Cytometry Guide. Bio-Rad Antibodies. [Online] Available at: [Link]
-
Determination of Caspase Activation by Western Blot. (2021). Methods in Molecular Biology. [Online] Available at: [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2004). Protocol Exchange. [Online] Available at: [Link]
- SRB Cytotoxicity Assay. (2023). Canvax Biotech.
- MTT Cell Proliferation Assay. ATCC.
-
Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Online] Available at: [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2024). Current Organic Chemistry. [Online] Available at: [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. (2022). Frontiers in Oncology. [Online] Available at: [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Online] Available at: [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Online] Available at: [Link]
- MTT Cell Assay Protocol. T. Horton Checkpoint Lab.
- Pyrimidine As Anticancer Agent: A Review. (2011). Journal of Advanced Scientific Research.
-
Structure-activity relationship for antiproliferative activity. ResearchGate. [Online] Available at: [Link]
-
Structure–activity relationship regarding in vitro antiproliferative activity. ResearchGate. [Online] Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Online] Available at: [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Online] Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. [Online] Available at: [Link]
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie. [Online] Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Online] Available at: [Link]
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (2023). ACS Omega. [Online] Available at: [Link]
-
Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. (2025). Heliyon. [Online] Available at: [Link]
-
Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. (2023). Journal of Biomolecular Structure and Dynamics. [Online] Available at: [Link]
-
Exploring the Antiproliferative Potency of Pyrido[2,3-d]Pyrimidine Derivatives: Studies on Design, Synthesis, Anticancer Evaluation, SAR, Docking, and DFT Calculations. (2023). Helvetica Chimica Acta. [Online] Available at: [Link]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine [frontiersin.org]
- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. scispace.com [scispace.com]
- 13. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 14. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. canvaxbiotech.com [canvaxbiotech.com]
- 16. nanocellect.com [nanocellect.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents | Scilit [scilit.com]
- 26. mdpi.com [mdpi.com]
- 27. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thiomorpholine and Piperazine Derivatives in Biological Assays: A Guide for Researchers
In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the plethora of options, the six-membered saturated heterocycles, piperazine and thiomorpholine, are frequently employed due to their versatile physicochemical properties and their ability to impart favorable pharmacokinetic characteristics. While structurally similar, the replacement of a nitrogen atom in piperazine with a sulfur atom in thiomorpholine introduces nuanced yet significant differences that can be strategically exploited in drug design.
This guide provides an in-depth, head-to-head comparison of thiomorpholine and piperazine derivatives, drawing upon experimental data from a range of biological assays. We will explore how their fundamental structural and physicochemical differences translate into distinct biological activities, offering insights to guide researchers in the strategic selection and application of these valuable scaffolds.
Structural and Physicochemical Properties: The Foundation of Functional Divergence
The core difference between piperazine and thiomorpholine lies in the heteroatom at the 4-position of the ring. This seemingly minor change has a cascade of effects on the molecule's electronic and conformational properties.
-
Basicity (pKa): Piperazine is a di-basic compound with two nitrogen atoms, exhibiting two distinct pKa values. In contrast, thiomorpholine has only one basic nitrogen. This fundamental difference is reflected in their pKa values. A comparative study reported a pKa of 8.46 for the single protonation site of thiomorpholine, which is lower than the first pKa of piperazine at 9.74[1]. The electron-withdrawing effect of the sulfur atom in thiomorpholine reduces the basicity of the nitrogen atom compared to the second nitrogen in piperazine[1]. This difference in basicity can significantly impact a drug's solubility, absorption, and interaction with biological targets.
-
Hydrogen Bonding: Piperazine offers two hydrogen bond acceptors (the nitrogen atoms) and, in its unsubstituted or mono-substituted form, a hydrogen bond donor (the N-H group). Thiomorpholine, on the other hand, has one hydrogen bond acceptor (the nitrogen) and a sulfur atom that is a much weaker hydrogen bond acceptor. The N-H group in unsubstituted or N-des-substituted thiomorpholine can act as a hydrogen bond donor. This difference in hydrogen bonding capacity can lead to distinct binding interactions with target proteins.
-
Conformation: Both piperazine and thiomorpholine rings adopt a chair conformation as their most stable arrangement[1]. However, the bond lengths and angles involving the sulfur atom in thiomorpholine differ from those of the nitrogen atom in piperazine, which can lead to subtle but important changes in the overall three-dimensional shape of the molecule and how it presents its substituents for interaction with a biological target.
dot graph TD { A[Structural & Physicochemical Properties] --> B{Heteroatom Difference}; B --> C[Piperazine: 1,4-Nitrogen]; B --> D[Thiomorpholine: 1-Nitrogen, 4-Sulfur]; C --> E["Basicity (pKa): Higher (pKa1 ≈ 9.7)"]; D --> F["Basicity (pKa): Lower (pKa ≈ 8.5)"]; C --> G["Lipophilicity (logP): Lower"]; D --> H["Lipophilicity (logP): Higher"]; C --> I["Hydrogen Bonding: 2 Acceptors, 1 Donor (N-H)"]; D --> J["Hydrogen Bonding: 1 Acceptor, 1 Donor (N-H)"]; A --> K[Conformational Similarities & Differences]; }
Caption: Key physicochemical differences between piperazine and thiomorpholine.
Comparative Biological Activity: A Tale of Two Scaffolds
The differences in physicochemical properties between thiomorpholine and piperazine derivatives manifest in their biological activities. Here, we present a comparative analysis based on available experimental data.
Antimycobacterial Activity
A study by Marvadi et al. (2019) provides a direct head-to-head comparison of morpholine, thiomorpholine, and N-substituted piperazine derivatives coupled to a 2-(thiophen-2-yl)dihydroquinoline core for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv[2][3].
| Compound Type | MIC (µg/mL)[3] |
| Morpholine analog | 6.25 |
| Thiomorpholine analog | 25 |
| N-methylpiperazine analog | 1.56 |
| N-ethylpiperazine analog | 3.125 |
| N-propylpiperazine analog | 6.25 |
| N-benzylpiperazine analog | 1.56 |
In this specific scaffold, the thiomorpholine derivative exhibited the lowest potency among the compared heterocycles. The N-substituted piperazine derivatives, particularly the N-methyl and N-benzyl analogs, demonstrated the most potent activity, with MIC values of 1.56 µg/mL[2]. This suggests that for this particular molecular framework and biological target, the presence of the second nitrogen in the piperazine ring and the nature of its substituent are crucial for potent antimycobacterial activity.
Anticancer Activity
The piperazine ring is a well-established "privileged structure" in anticancer drug design, featuring in numerous approved kinase inhibitors[4]. However, direct comparisons with thiomorpholine analogs are less common. A study exploring the antiproliferative activities of a series of compounds investigated the effect of replacing aryl piperazine groups with various other moieties, including thiomorpholine[5].
The results indicated that the compounds bearing alkyl piperazines were more effective at inhibiting cancer cell proliferation than those with carbonyl piperazines, morpholine, or thiomorpholine[5]. Specifically, the thiomorpholine-containing analog in this series exhibited reduced antiproliferative activity compared to the piperazine-containing counterparts, with IC50 values ranging from 0.88 to 6.69 µM for the broader set of less active compounds[5]. This suggests that, in this particular chemical series, the piperazine scaffold was more conducive to potent anticancer activity.
It is important to note that the context of the entire molecule is critical. In other studies, thiomorpholine derivatives have shown significant anticancer potential. For instance, certain thiomorpholine-containing compounds have been reported as potent inhibitors of dipeptidyl peptidase IV (DPP-IV) with IC50 values in the low micromolar range[3].
Central Nervous System (CNS) Receptor Binding
Both piperazine and thiomorpholine are prevalent scaffolds in CNS drug discovery due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors[6][7]. A study by Pasca et al. (2022) provides a compelling comparison of piperazine and piperidine derivatives as histamine H3 (H3R) and sigma-1 (σ1R) receptor antagonists, which can serve as a model for understanding the impact of the heterocyclic core on receptor affinity[8].
| Compound | Heterocycle | hH3R Ki (nM)[8] | σ1R Ki (nM)[8] |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
While this study does not include a direct thiomorpholine analog, it highlights how a subtle change in the heterocyclic core can dramatically shift receptor selectivity. Replacing the piperazine in compound 4 with a piperidine in compound 5 resulted in a significant loss of affinity for the σ1R, while maintaining high affinity for the H3R[8]. This underscores the importance of the electronic and steric properties of the heterocyclic ring in dictating receptor-ligand interactions. The lower basicity of thiomorpholine compared to piperazine could similarly lead to altered binding affinities and selectivities at various CNS receptors.
Experimental Protocols
To facilitate further comparative studies, we provide detailed, step-by-step methodologies for key biological assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (thiomorpholine and piperazine derivatives) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded]; A [label="Cell Seeding (96-well plate)"]; B [label="Compound Treatment"]; C [label="Incubation (24-72h)"]; D [label="MTT Addition"]; E [label="Formazan Formation (2-4h)"]; F [label="Solubilization"]; G [label="Absorbance Reading (570 nm)"]; H [label="IC50 Determination"]; A -> B -> C -> D -> E -> F -> G -> H; }
Caption: Workflow for the MTT cytotoxicity assay.
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.
Principle: The ADP produced is converted to ATP, which is then used in a luciferase-catalyzed reaction to generate a luminescent signal. The intensity of the light is proportional to the amount of ADP produced and thus reflects the kinase activity.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors (thiomorpholine and piperazine derivatives) in a suitable solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well white plate, add the kinase, the specific substrate peptide, and the test inhibitor in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to a final concentration appropriate for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: General workflow for a luminescence-based kinase inhibition assay.
Conclusion: A Strategic Choice in Drug Design
The choice between a thiomorpholine and a piperazine scaffold is a nuanced decision that should be guided by the specific goals of the drug discovery program.
Piperazine remains a dominant scaffold, particularly in CNS and oncology, due to its well-understood structure-activity relationships, its ability to confer aqueous solubility, and its versatile synthetic handles at two distinct nitrogen atoms. The dual basicity of piperazine allows for fine-tuning of its ionization state at physiological pH, which can be advantageous for target engagement and pharmacokinetic properties.
Thiomorpholine , while less ubiquitous, offers a valuable alternative, particularly when seeking to increase lipophilicity and explore different binding interactions. The replacement of a nitrogen with a sulfur atom can lead to altered metabolic profiles and can be a useful strategy to circumvent off-target effects associated with the second nitrogen of piperazine. The lower basicity of thiomorpholine can also be beneficial in certain contexts to reduce potential liabilities such as hERG inhibition.
Ultimately, the decision to employ a thiomorpholine or a piperazine derivative should be data-driven. The synthesis and parallel evaluation of analogous pairs, as demonstrated in the cited studies, provide the most direct and informative approach to understanding the impact of this bioisosteric replacement on the biological activity of a lead compound. As our understanding of the subtle yet significant effects of this scaffold modification grows, both thiomorpholine and piperazine will continue to be indispensable tools in the medicinal chemist's arsenal for the rational design of new therapeutics.
References
-
Harrowfield, J., et al. (2009). Complexation of Constrained Ligands Piperazine, N-substituted Piperazines, and Thiomorpholine. Australian Journal of Chemistry, 62(11), 1446-1453. [Link]
-
Marvadi, S. K., et al. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 164, 171-178. [Link]
-
Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(37), 33281–33301. [Link]
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
-
Meanwell, N. A., & Loiseleur, O. (2022). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. [Link]
-
Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]
-
Reader, J. C., et al. (2011). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Journal of Medicinal Chemistry, 54(23), 8164–8180. [Link]
-
Taylor & Francis. (n.d.). Piperazines – Knowledge and References. Retrieved from [Link]
-
Wamser, C. C. (1999). Exam 1 Answers. Portland State University. [Link]
-
TÜBİTAK Academic Journals. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [Link]
-
Keglevich, A., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(16), 4991. [Link]
-
ResearchGate. (2024). Synthesis of 1,3,5‐triazines linked with thiomorpholine and piperazine. [Link]
-
ResearchGate. (2021). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). [Link]
-
Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]
-
Pasca, M., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(19), 11252. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. mdpi.com [mdpi.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Piperazine and Morpholine: SyntheticpPreview and pharmaceutical applications | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Thiomorpholine-Containing Compounds
Introduction: The Thiomorpholine Scaffold and the Imperative of Metabolic Stability
The thiomorpholine ring, a saturated six-membered heterocycle, is a privileged scaffold in modern medicinal chemistry. Its unique stereoelectronic properties, derived from the replacement of morpholine's oxygen with a sulfur atom, offer medicinal chemists a valuable tool for modulating physicochemical properties like lipophilicity and hydrogen bonding capacity. However, the introduction of any new structural motif into a drug discovery program necessitates a rigorous evaluation of its metabolic fate.
Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a critical parameter that dictates a drug's pharmacokinetic profile. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, representing a primary cause of candidate attrition. For thiomorpholine-containing compounds, understanding the specific metabolic pathways and employing a robust, tiered experimental approach to assess stability is not just a screening exercise—it is a foundational component of rational drug design.
This guide provides an in-depth comparison of the essential in vitro methodologies used to evaluate the metabolic stability of thiomorpholine derivatives. We will move beyond mere protocols to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach for researchers in drug development.
Pillar 1: Understanding the Metabolic Landscape of Thiomorpholine
The metabolic liability of a thiomorpholine-containing compound is primarily governed by the enzymatic machinery of the liver. The two main superfamilies of enzymes responsible for its Phase I metabolism are the Cytochrome P450s (CYPs) and the Flavin-containing Monooxygenases (FMOs). These enzymes catalyze oxidative reactions that increase the polarity of the compound, preparing it for subsequent conjugation (Phase II) and excretion.
The key metabolic "soft spots" on the thiomorpholine ring are the sulfur and nitrogen heteroatoms, as well as the adjacent carbon atoms. The most common metabolic transformations include:
-
S-oxidation: The nucleophilic sulfur atom is a prime target for oxidation by both CYPs and FMOs. This reaction proceeds sequentially, first forming the thiomorpholine-S-oxide and potentially the thiomorpholine-S,S-dioxide . This is often a major metabolic pathway.
-
Ring Cleavage (C-N Bond Scission): A more complex oxidation, often initiated by CYPs, can lead to the cleavage of the C-N bond, opening the heterocyclic ring to form linear metabolites like thiodiglycolic acid.
-
C-Hydroxylation: Oxidation can occur at the carbon atoms adjacent to the heteroatoms.
-
N-Dealkylation: If the thiomorpholine nitrogen is substituted with an alkyl group, this group can be enzymatically removed.
The following diagram illustrates the primary metabolic pathways for an unsubstituted thiomorpholine core.
Caption: Primary Phase I metabolic pathways of the thiomorpholine scaffold.
Pillar 2: A Tiered Strategy for Experimental Assessment
A robust assessment of metabolic stability follows a tiered approach, starting with high-throughput, cost-effective methods and progressing to more complex, physiologically relevant systems for promising candidates. This strategy allows for early identification of metabolic liabilities and conserves resources.
Tier 1: High-Throughput Screening with Subcellular Fractions
The initial evaluation of metabolic stability is typically performed using subcellular fractions of the liver, which are enriched with specific drug-metabolizing enzymes.
Expertise & Experience (The "Why"): Liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I enzymes, particularly the CYPs and FMOs. This assay is the workhorse of early ADME screening for several reasons: it is cost-effective, highly amenable to automation, and provides a clear, initial assessment of a compound's susceptibility to the most common oxidative metabolic pathways. By incubating the compound with microsomes and an essential cofactor (NADPH), we can rapidly determine its rate of disappearance.
Trustworthiness (Self-Validating Protocol): The protocol includes positive controls (compounds with known high and low clearance) to validate the metabolic competency of the microsomal batch and negative controls (incubation without NADPH) to account for non-enzymatic degradation.
Detailed Experimental Protocol: Microsomal Stability Assay
-
Preparation of Reagents:
-
Test Compound Stock: Prepare a 10 mM stock solution of the thiomorpholine compound in DMSO.
-
Microsomal Suspension: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regenerating System: To ensure a constant supply of the necessary cofactor, prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation Procedure:
-
Pre-incubation: In a 96-well plate, add the microsomal suspension and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control wells, add buffer instead of the NADPH system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in designated wells.
-
-
Reaction Termination and Sample Processing:
-
Quenching: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a stable compound used for analytical normalization). This step simultaneously halts enzymatic activity and precipitates the microsomal proteins.
-
Centrifugation: Centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is determined by comparing the peak area ratio (parent compound/internal standard) to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time. The slope of the resulting line (k) is the elimination rate constant.
-
Half-Life (t½) is calculated as: t½ = 0.693 / k
-
Intrinsic Clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)
-
Tier 2: The "Gold Standard" Cellular Assay
For compounds that show moderate to high stability in microsomes, or for lead candidates, it is crucial to move to a more physiologically complete system.
Expertise & Experience (The "Why"): Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies. Unlike microsomes, they contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) along with the necessary cofactors in their natural cellular environment. This allows for a comprehensive assessment of a compound's total hepatic metabolic fate, including transport into and out of the cell. This assay provides a more accurate prediction of in vivo hepatic clearance.
Trustworthiness (Self-Validating Protocol): The viability of the cryopreserved hepatocytes is confirmed post-thaw (e.g., via Trypan Blue exclusion) to ensure metabolic competence. Control compounds with known Phase I and Phase II metabolic pathways are run in parallel to validate the activity of the entire cellular system.
Detailed Experimental Protocol: Hepatocyte Stability Assay
-
Cell Preparation:
-
Rapidly thaw cryopreserved hepatocytes (e.g., human, dog) in a 37°C water bath.
-
Transfer the cells into pre-warmed incubation medium and perform a cell count and viability assessment. Cell viability should be >80%.
-
Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).
-
-
Incubation Procedure:
-
Pre-incubation: In a 96-well plate, add the hepatocyte suspension and allow it to pre-incubate at 37°C in a humidified CO2 incubator for 15-30 minutes.
-
Initiation: Add the test compound (final concentration typically 1 µM) to the wells to start the reaction.
-
Time Points: Incubate the plate with gentle shaking. At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots to terminate the reaction.
-
-
Reaction Termination and Sample Processing:
-
The termination and processing steps are identical to the microsomal assay: add ice-cold acetonitrile with an internal standard, centrifuge to pellet cell debris and proteins, and transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
The calculation of half-life (t½) is the same as in the microsomal assay.
-
Intrinsic Clearance (CLint) is scaled differently, reflecting the cellular context: CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / cell density)
-
This cellular CLint can then be scaled using well-established physiological parameters (hepatocellularity, liver weight) to predict the in vivo hepatic clearance (CLh) in the whole organism.
-
The following diagram outlines the general experimental workflow for these in vitro stability assays.
Caption: General workflow for in vitro metabolic stability assessment.
Comparative Summary: Microsomes vs. Hepatocytes
The choice between these two systems is a strategic one, balancing throughput with physiological relevance.
| Feature | Liver Microsomes | Cryopreserved Hepatocytes |
| Enzyme Content | Phase I (CYPs, FMOs) | Phase I and Phase II (UGTs, SULTs, etc.) |
| Cofactors | Must be added externally (NADPH) | Endogenously present and regenerating |
| Cellular Context | None (membrane fragments) | Intact cell with transport mechanisms |
| Physiological Relevance | Lower | Higher (the "Gold Standard") |
| Throughput | High | Medium to High |
| Cost | Lower | Higher |
| Primary Use | Early screening, Phase I metabolism | Lead optimization, prediction of in vivo clearance |
| Predictive Power | Good for CLint of Phase I metabolism | Excellent for overall hepatic CLint |
Pillar 3: Comparative Stability and Strategic Implications
The thiomorpholine scaffold does not exist in a vacuum. Its metabolic properties are best understood in comparison to other commonly used saturated heterocycles.
| Scaffold | Primary Metabolic Liabilities | Strategic Implications |
| Thiomorpholine | S-oxidation , C-N Ring Cleavage | The sulfur is a predictable metabolic soft spot. Oxidation to the polar sulfoxide can be a favorable detoxification pathway, potentially diverting metabolism from less desirable N-dealkylation or ring scission pathways seen in other scaffolds. |
| Morpholine | C-N Ring Cleavage, C-Hydroxylation | Lacks the S-oxidation pathway, potentially making ring cleavage a more prominent route. |
| Piperidine | C-N Ring Cleavage, C-Hydroxylation | Similar to morpholine, susceptible to ring-opening reactions. |
| Piperazine | N-dealkylation (if di-substituted), C-Hydroxylation | The second nitrogen atom presents a major site for metabolism, often leading to rapid clearance if unsubstituted or lightly substituted. |
Expert Insight: The presence of the sulfur atom in thiomorpholine is a double-edged sword. While it introduces a clear site for metabolism (S-oxidation), this pathway often leads to more polar, readily excretable metabolites. This can be an advantage over scaffolds like piperazine, where N-dealkylation can lead to active or reactive metabolites. A key strategy in optimizing thiomorpholine-containing compounds is to understand and, if necessary, modulate the rate of S-oxidation without shunting metabolism to a less favorable pathway. This can sometimes be achieved by introducing steric bulk near the sulfur atom or by altering the electronic properties of the molecule.
Conclusion
Assessing the metabolic stability of thiomorpholine-containing compounds is a multi-faceted process that requires a deep understanding of both the underlying enzymatic pathways and the strategic application of a tiered in vitro testing paradigm. Beginning with high-throughput microsomal assays to gauge susceptibility to Phase I oxidation and progressing to comprehensive hepatocyte-based models provides a robust framework for decision-making in drug discovery. By understanding that the thiomorpholine scaffold's primary metabolic liabilities lie in S-oxidation and ring cleavage, and by comparing its performance to other common heterocycles, researchers can rationally design next-generation molecules with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
-
Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Poupin, N., et al. (1998). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Biodegradation, 9(6), 433-42. Retrieved from [Link]
-
Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
-
BioAgilytix. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Springer Nature Experiments. (2014). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]
- Combourieu, E., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the
Safety Operating Guide
Navigating the Disposal of 4-(5-Bromopyrimidin-2-yl)thiomorpholine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-(5-Bromopyrimidin-2-yl)thiomorpholine, a heterocyclic compound used in research and development. In the absence of a complete, specific Safety Data Sheet (SDS) for this compound, it is imperative to apply the precautionary principle and manage it as a hazardous chemical waste. Adherence to these protocols is essential for minimizing risk and ensuring regulatory compliance.
Core Principle: Managing Under Uncertainty
The responsible management of novel or uncharacterized research chemicals is a critical aspect of laboratory operations. Without a comprehensive SDS detailing specific toxicological and environmental hazards, 4-(5-Bromopyrimidin-2-yl)thiomorpholine must be handled with the utmost caution. This guide is built on the foundational principle that an unknown hazard potential requires the highest standard of care. The procedures outlined below are derived from established best practices for disposing of hazardous chemical waste, particularly halogenated heterocyclic compounds.[1][2][3]
Immediate Safety & Handling Protocols
Before beginning any disposal-related activities, ensure all necessary safety measures are in place. The causality behind these precautions is to prevent accidental exposure to a substance with unknown toxicological properties.
Engineering Controls
All handling of 4-(5-Bromopyrimidin-2-yl)thiomorpholine, including weighing and preparing for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This primary engineering control is your first and most effective line of defense against the inhalation of potentially harmful dusts or aerosols. Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[4]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.[5][6] The selection of specific PPE should be guided by a conservative assessment of risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes of solutions or contact with solid particulates.[6] |
| Hand Protection | Chemically impermeable gloves (e.g., Nitrile). | Provides a barrier against direct skin contact. Check glove manufacturer compatibility charts for halogenated organic compounds if available.[7] |
| Body Protection | A lab coat, fully buttoned, and additional chemical-resistant apron if handling liquids. | Prevents contamination of personal clothing and skin.[6] |
| Respiratory | NIOSH-approved respirator. | Required if there is a risk of generating dust or aerosols outside of a fume hood.[7] |
Step-by-Step Disposal Protocol
The disposal of 4-(5-Bromopyrimidin-2-yl)thiomorpholine is a multi-step process that begins at the point of generation and ends with collection by a certified hazardous waste handler.
Step 1: Waste Characterization & Segregation
-
Classification : Treat all waste containing 4-(5-Bromopyrimidin-2-yl)thiomorpholine (solid compound, contaminated labware, solutions) as Hazardous Chemical Waste . Due to the bromine atom, it should be further classified as Halogenated Organic Waste .[8][9]
-
Segregation : It is critical to segregate this waste stream from others. Do not mix with non-halogenated organic waste, aqueous waste, or oxidizers.[10][11] Incompatible mixtures can lead to dangerous chemical reactions.[12] Halogenated wastes often require specific disposal methods like high-temperature incineration, and mixing them with non-halogenated streams can complicate and increase the cost of disposal.[9]
Step 2: Waste Accumulation & Container Management
-
Container Selection : Use a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. The container must be in good condition, free of leaks or cracks.[8][13]
-
Labeling : Proper labeling is a legal requirement and essential for safety.[14] Affix a Hazardous Waste tag to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-(5-Bromopyrimidin-2-yl)thiomorpholine"
-
The approximate concentration and quantity
-
The accumulation start date
-
Associated hazard warnings (e.g., "Potential Toxin," "Irritant")
-
-
Storage Location : Store the waste container in a designated Satellite Accumulation Area (SAA).[10][14] This area must be at or near the point of waste generation and under the control of laboratory personnel. The SAA should be a secondary containment bin to catch any potential leaks.
Caption: Disposal workflow for 4-(5-Bromopyrimidin-2-yl)thiomorpholine.
Step 3: Final Disposal Procedures
-
Container Full : Once the waste container is full (do not exceed 90% capacity to allow for expansion), or if waste is no longer being added, complete the hazardous waste tag with the final quantity and date. Ensure the lid is tightly sealed.
-
Professional Collection : Disposal of hazardous waste must be handled by a licensed and certified hazardous waste disposal company.[13][15] Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not attempt to dispose of this chemical via standard trash or sewer systems.[15][16]
-
Empty Containers : The original container of 4-(5-Bromopyrimidin-2-yl)thiomorpholine must also be disposed of as hazardous waste unless it has been triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[15] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
Summary of Disposal & Safety Information
| Parameter | Guideline | Justification & Reference |
| SDS Availability | None found; treat as hazardous. | Precautionary principle for uncharacterized compounds.[17] |
| Waste Classification | Halogenated Organic Hazardous Waste. | Contains bromine; requires specific disposal pathway.[8][9] |
| PPE | Goggles, nitrile gloves, lab coat. | Protects against unknown toxicological effects.[5][6] |
| Engineering Controls | Chemical fume hood. | Prevents inhalation of dust or aerosols.[4] |
| Waste Container | Labeled, sealed HDPE or glass. | Ensures chemical compatibility and prevents leaks.[8][13] |
| Segregation | Do not mix with non-halogenated waste. | Prevents dangerous reactions and ensures proper final disposal.[10][11] |
| Final Disposal | Via certified hazardous waste vendor. | Legal and environmental compliance.[13][15] |
By adhering to this structured and cautious approach, laboratory professionals can ensure the safe and compliant disposal of 4-(5-Bromopyrimidin-2-yl)thiomorpholine, upholding the highest standards of safety and professional responsibility.
References
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. UPenn EHRS. Retrieved from [Link]
-
Purdue University. (n.d.). Unknown Chemicals. Environmental Health and Safety. Retrieved from [Link]
-
University of Nebraska Omaha. (n.d.). Hazardous Material Fact Sheet: Unknown Chemical Disposal. Environmental Health & Safety. Retrieved from [Link]
-
Daniels Health. (2024). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Princeton University. (n.d.). Chemical Compatibility for Waste Accumulation Guideline. Environmental Health & Safety. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Lab Manager. (2021). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
University of Louisville. (n.d.). Chemical Waste Management: Combining Compatible Used Organic Solvents. Department of Environmental Health and Safety. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]
-
Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Trimaco. (2023). Essential Chemical PPE. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. 8.4.2 Unknown Chemical Waste | UMN University Health & Safety [hsrm.umn.edu]
- 3. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 4. Safe Chemical Waste Disposal [fishersci.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. trimaco.com [trimaco.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. louisville.edu [louisville.edu]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 17. unomaha.edu [unomaha.edu]
A Guide to the Safe Handling and Disposal of 4-(5-Bromopyrimidin-2-yl)thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4-(5-Bromopyrimidin-2-yl)thiomorpholine. As a novel chemical, it is crucial to treat this compound with the utmost care, assuming it to be hazardous until comprehensive toxicological data is available. This document synthesizes information from available safety data sheets (SDS), the known hazards of its structural analogs (brominated pyrimidines and thiomorpholine), and established laboratory safety protocols to ensure the well-being of laboratory personnel and environmental integrity.
Hazard Identification: A Precautionary Approach
Due to the limited specific toxicological data for 4-(5-Bromopyrimidin-2-yl)thiomorpholine, a risk assessment must be based on its constituent chemical moieties: a brominated pyrimidine ring and a thiomorpholine ring.
-
Thiomorpholine Moiety: The parent compound, thiomorpholine, is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2][3] It is also combustible and may release irritating or toxic gases such as nitrogen oxides (NOx) and sulfur oxides (SOx) upon thermal decomposition.[4][5]
-
Brominated Pyrimidine Moiety: Halogenated pyrimidines are reactive compounds. While specific toxicity data is sparse, studies on pyrimidine derivatives suggest they can participate in free radical processes and may exhibit toxicity.[6][7] The presence of a bromine atom classifies this compound as a halogenated organic compound, which has implications for its disposal.[8]
-
Overall Assessment: Given these components, it is prudent to handle 4-(5-Bromopyrimidin-2-yl)thiomorpholine as a substance that is potentially corrosive, an irritant to the skin, eyes, and respiratory system, and potentially toxic if ingested or absorbed through the skin. All work with this compound should be guided by the principle of minimizing exposure.[9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory when handling 4-(5-Bromopyrimidin-2-yl)thiomorpholine. The selection of PPE should be based on a thorough hazard assessment for each specific laboratory procedure.[11][12][13]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to ANSI Z87.1 (US) or EN 166 (EU) standards. A face shield should be worn over goggles when there is a significant splash hazard.[11][12] | Protects against splashes and airborne particles that could cause severe eye damage, a known risk from corrosive substances like thiomorpholine.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) inspected for integrity before each use. A flame-resistant lab coat or impervious clothing is required.[14] | Prevents skin contact, which could lead to burns, irritation, or systemic toxicity through absorption.[12] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.[4][15] If a fume hood is not feasible or if aerosol generation is likely, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[16] | Minimizes the inhalation of dust or aerosols, which may cause respiratory irritation. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is essential to minimize exposure and prevent accidental release.
3.1. Preparation and Weighing:
-
Designated Area: Conduct all handling of 4-(5-Bromopyrimidin-2-yl)thiomorpholine in a designated area within a chemical fume hood.[14]
-
Pre-use Inspection: Before starting, ensure that all necessary PPE is available and in good condition. Verify the functionality of the chemical fume hood and the accessibility of an eyewash station and safety shower.[15]
-
Weighing: When weighing the solid compound, use a disposable weigh boat or creased weighing paper to prevent contamination of the balance. Perform this task in the fume hood to contain any airborne particles.
-
Labeling: All containers holding the compound or its solutions must be clearly labeled with the chemical name, concentration, date, and appropriate hazard pictograms.[10][17]
3.2. Dissolution and Reaction:
-
Solvent Addition: Add solvent to the solid compound slowly to avoid splashing.
-
Temperature Control: If the reaction is exothermic, use an ice bath or other cooling method to control the temperature.
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
3.3. Post-Reaction Work-up and Purification:
-
Quenching: Quench reactive mixtures carefully, preferably at reduced temperatures.
-
Extraction and Purification: Perform all extractions and chromatographic separations within the fume hood.
-
Housekeeping: Clean all spills immediately. Decontaminate all glassware and equipment that has come into contact with the compound.
Safe Handling and Disposal Workflow
Caption: A flowchart illustrating the key steps for the safe handling and disposal of 4-(5-Bromopyrimidin-2-yl)thiomorpholine.
Disposal Plan: Environmental Stewardship
As a brominated organic compound, 4-(5-Bromopyrimidin-2-yl)thiomorpholine and its associated waste must be treated as hazardous.[8] Improper disposal can lead to environmental contamination.
4.1. Waste Segregation:
-
Halogenated Organic Waste: All solutions containing 4-(5-Bromopyrimidin-2-yl)thiomorpholine, as well as solvents used for rinsing contaminated glassware, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated organic waste.
-
Solid Waste: Contaminated solid waste, including gloves, weigh boats, and paper towels, should be collected in a separate, sealed, and labeled hazardous waste bag.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
4.2. Disposal Procedure:
-
Container Management: Keep waste containers closed except when adding waste.
-
Labeling: Ensure all waste containers are accurately labeled with their contents.
-
Institutional Guidelines: Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. This typically involves contacting your Environmental Health and Safety (EHS) department.[18] Halogenated organic wastes are often disposed of via high-temperature incineration at a licensed facility.[8][19]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]
-
Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste. For large spills, evacuate and notify your institution's EHS department.
By adhering to these protocols, you can mitigate the risks associated with handling 4-(5-Bromopyrimidin-2-yl)thiomorpholine, ensuring a safe and productive research environment.
References
-
4-(5-BROMO-PYRIDIN-2-YL)-THIOMORPHOLINE Safety Data Sheets. Echemi. Link
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. Link
-
Novel Chemicals with Unknown Hazards SOP. University of Nevada, Reno Environmental Health & Safety. Link
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. Link
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of the American Association for Laboratory Animal Science. Link
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. MEDIATE.com. Link
-
Personal Protective Equipment (PPE) Toolkit. CDC OneLab REACH. Link
-
SAFETY DATA SHEET - Thiomorpholine. Thermo Fisher Scientific. Link
-
Thiomorpholine - Safety Data Sheet. CymitQuimica. Link
-
Thiomorpholine | C4H9NS | CID 67164. PubChem, National Institutes of Health. Link
-
Working with Chemicals. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, National Academies Press (US). Link
-
Chapter 7 - Safe Chemical Use. Cornell University Environmental Health and Safety. Link
-
Hazardous Waste Segregation. Bucknell University. Link
-
Unknown Chemicals. Purdue University Environmental Health and Safety. Link
-
Thiomorpholine - Safety Data Sheet. ChemicalBook. Link
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Link
-
Research Chemical Safety Procedure. Lambton College. Link
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Link
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Link
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. Link
-
Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed. Link
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. PubMed. Link
-
Effects of toxic chemicals on the release of pyrimidine compounds in cell culture. PubMed. Link
-
Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters. Link
-
Bromination of Pyrimidines: A Simple Inexpensive Method. ResearchGate. Link
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Thiomorpholine - Safety Data Sheet [chemicalbook.com]
- 6. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of toxic chemicals on the release of pyrimidine compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. clarionsafety.com [clarionsafety.com]
- 13. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. twu.edu [twu.edu]
- 15. labequipmentdirect.com [labequipmentdirect.com]
- 16. reach.cdc.gov [reach.cdc.gov]
- 17. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 18. lambtoncollege.ca [lambtoncollege.ca]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
